Fmoc-Asp-OAll
Description
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Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-prop-2-enoxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO6/c1-2-11-28-21(26)19(12-20(24)25)23-22(27)29-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,23,27)(H,24,25)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMVIWUCCRKNHY-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to Fmoc-Asp-OAll Protecting Group Chemistry in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Orthogonal Protection
In the intricate field of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving high yields and purity, particularly in the synthesis of complex or modified peptides. The use of an orthogonal protection strategy, where different protecting groups can be selectively removed under distinct conditions, offers immense flexibility. Fmoc-Asp-OAll, an N-α-Fmoc-protected aspartic acid with its side-chain carboxyl group protected by an allyl (All) ester, is a cornerstone of such strategies.
The 9-fluorenylmethyloxycarbonyl (Fmoc) group, labile to mild basic conditions (typically piperidine), serves as the temporary protecting group for the α-amino group during peptide chain elongation.[1][2][3] Concurrently, the allyl ester is stable to these basic conditions, as well as to the strong acidic conditions (e.g., trifluoroacetic acid, TFA) used for the final cleavage of the peptide from the resin and the removal of other acid-labile side-chain protecting groups.[1] This orthogonality allows for the selective deprotection of the aspartic acid side chain on the solid support, enabling site-specific modifications such as cyclization, branching, or the attachment of reporter molecules.[1]
This guide provides an in-depth technical overview of this compound chemistry, including its properties, experimental protocols for its use, and a comparative analysis of its performance against other aspartic acid protecting groups.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in peptide synthesis.
| Property | Value |
| Chemical Formula | C₂₂H₂₁NO₆ |
| Molecular Weight | 395.41 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM). Slightly soluble in water.[4] |
| CAS Number | 144120-53-6 |
The Critical Role of this compound in Mitigating Aspartimide Formation
A significant challenge in the synthesis of peptides containing aspartic acid is the formation of aspartimide, an intramolecular cyclization side reaction.[5][6][7] This occurs when the nitrogen atom of the succeeding peptide bond attacks the side-chain carboxyl group of the aspartic acid residue, particularly under the basic conditions used for Fmoc deprotection.[5][6] Aspartimide formation can lead to a mixture of α- and β-peptides, as well as racemization, resulting in difficult-to-separate impurities and reduced yields of the desired peptide.[5]
The allyl ester of this compound offers a strategic advantage in suppressing aspartimide formation compared to the more common tert-butyl (tBu) protecting group.[1] The electron-withdrawing nature of the allyl group makes the side-chain carboxyl less susceptible to nucleophilic attack. Furthermore, the ability to deprotect the allyl group under neutral conditions using a palladium catalyst avoids the repeated exposure to basic conditions that promotes aspartimide formation.[1]
Comparative Performance of Aspartic Acid Side-Chain Protecting Groups
The choice of the side-chain protecting group for aspartic acid has a significant impact on the extent of aspartimide formation. The following table summarizes the comparative performance of various protecting groups in the synthesis of a model peptide known to be prone to this side reaction.
| Protecting Group | Aspartimide Formation (%) | Target Peptide Yield (%) | Reference |
| OAll (Allyl) | Low | High | [1] |
| OtBu (tert-Butyl) | High | Low | [6] |
| OMpe (3-methylpent-3-yl) | Moderate | Moderate | |
| OBno (5-n-butyl-5-nonyl) | Very Low | Very High | |
| ODie (2,3,4-trimethyl-3-pentyl) | Low | High | [7] |
| OPhp (4-n-propyl-4-heptyl) | Very Low | Very High | [8] |
| OEpe (3-ethyl-3-pentyl) | Very Low | Very High | [8] |
Data is compiled from multiple studies and represents typical values under standard Fmoc-SPPS conditions. Actual results may vary depending on the specific peptide sequence and reaction conditions.
Experimental Protocols
Incorporation of this compound into a Peptide Sequence (Coupling)
This protocol outlines the general steps for coupling this compound to a growing peptide chain on a solid support using standard Fmoc-SPPS chemistry.
Materials:
-
Fmoc-protected peptide-resin
-
This compound
-
Coupling reagent (e.g., HBTU, HATU, PyBOP)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine in DMF
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine and byproducts.
-
Coupling: a. In a separate vial, dissolve this compound (3-5 equivalents relative to the resin substitution) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF. b. Add DIPEA (6-10 equivalents) to the solution and pre-activate for 1-2 minutes. c. Add the activated this compound solution to the resin. d. Agitate the reaction vessel for 1-2 hours at room temperature.
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.
-
Confirmation of Coupling (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
Selective Deprotection of the Allyl (All) Group
This protocol describes the removal of the allyl protecting group from the aspartic acid side chain on the solid support using a palladium(0) catalyst.
Materials:
-
Peptide-resin containing the Asp(OAll) residue
-
Palladium(0) catalyst (e.g., Pd(PPh₃)₄ - Tetrakis(triphenylphosphine)palladium(0))
-
Allyl scavenger (e.g., Phenylsilane - PhSiH₃, Morpholine)
-
Solvent (e.g., Dichloromethane - DCM, or a mixture of Chloroform/Acetic Acid/N-Methylmorpholine)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Resin Swelling: Swell the peptide-resin in the chosen solvent (e.g., DCM) for 30 minutes under an inert atmosphere.
-
Deprotection Cocktail Preparation: In a separate vial, prepare the deprotection cocktail. For example, a solution of Pd(PPh₃)₄ (0.2-0.5 equivalents relative to the resin substitution) and an allyl scavenger (e.g., Phenylsilane, 10-20 equivalents) in the reaction solvent.
-
Deprotection Reaction: Add the deprotection cocktail to the swollen resin.
-
Reaction Time: Agitate the reaction mixture at room temperature for 1-2 hours under an inert atmosphere. The reaction progress can be monitored by HPLC analysis of a small cleaved sample.
-
Washing: Wash the resin extensively with the reaction solvent, followed by DMF and DCM to ensure complete removal of the palladium catalyst and scavenger byproducts. A wash with a dilute solution of sodium diethyldithiocarbamate in DMF can also be employed to scavenge residual palladium.
Visualizing the Chemistry: Diagrams and Workflows
Orthogonal Protection Strategy in Fmoc-SPPS
The following diagram illustrates the core principle of the orthogonal protection strategy employing this compound.
Caption: Orthogonal deprotection pathways for Fmoc-Asp(OAll)-OH.
Mechanism of Palladium-Catalyzed Allyl Deprotection
The removal of the allyl group proceeds via a palladium-catalyzed mechanism. The following diagram outlines the key steps involved.
Caption: Palladium-catalyzed removal of the allyl protecting group.
Experimental Workflow for On-Resin Peptide Cyclization
This workflow demonstrates a practical application of this compound in the synthesis of a head-to-tail cyclic peptide.
Caption: On-resin cyclization workflow using this compound.
Conclusion: A Versatile Tool for Advanced Peptide Synthesis
This compound stands out as a versatile and indispensable building block for modern peptide chemistry. Its key advantage lies in the orthogonality of the allyl protecting group, which allows for selective deprotection under mild, neutral conditions. This feature is not only crucial for minimizing the persistent problem of aspartimide formation but also opens up a wide array of possibilities for the synthesis of complex peptides with site-specific modifications. For researchers, scientists, and drug development professionals, a comprehensive understanding and proficient application of this compound chemistry are essential for the successful and efficient synthesis of novel and sophisticated peptide-based therapeutics and research tools. The detailed protocols and comparative data presented in this guide serve as a valuable resource for optimizing synthetic strategies and achieving high-purity, high-yield peptide products.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Fmoc-Asp-OAll: Properties and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of Fmoc-L-aspartic acid allyl ester (Fmoc-Asp-OAll), a key building block in modern solid-phase peptide synthesis (SPPS). It covers the fundamental physicochemical properties and illustrates its role in the synthesis of complex peptides.
Physicochemical Properties
This compound is a derivative of the amino acid aspartic acid, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and one of the carboxylic acid groups is protected as an allyl ester (OAll). This strategic protection is crucial for its application in peptide synthesis. There are two isomeric forms, the α-allyl ester and the β-allyl ester, which share the same molecular formula and weight.
Below is a summary of the key quantitative data for this compound.
| Property | Value | References |
| Molecular Formula | C₂₂H₂₁NO₆ | [1][2][3][4][5] |
| Molecular Weight | 395.40 g/mol | [1][3][4][5] |
| Synonyms (α-allyl ester) | Fmoc-L-aspartic acid α-allyl ester, N-Fmoc-L-aspartic Acid 1-Allyl Ester | [1][3] |
| Synonyms (β-allyl ester) | Fmoc-L-aspartic acid 4-allyl ester, Fmoc-Asp(OAll)-OH | [2][6] |
| CAS Number (α-allyl ester) | 144120-53-6 | [1][3][5] |
| CAS Number (β-allyl ester) | 146982-24-3 | [2][4][6][7] |
Role in Solid-Phase Peptide Synthesis (SPPS)
This compound is extensively used in SPPS to incorporate aspartic acid residues into a growing peptide chain.[6] The Fmoc group serves as a temporary protecting group for the α-amino group, which can be removed under mild basic conditions.[6] The allyl ester is an orthogonal protecting group for the side-chain carboxyl group, meaning it can be selectively removed without affecting the Fmoc group or other common protecting groups.[6]
Experimental Protocol: Incorporation of this compound in SPPS
The following is a generalized protocol for the incorporation of an this compound residue into a peptide sequence using manual or automated solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amino acid resin
-
This compound
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, NMM)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents (DMF, DCM)
-
Washing solvents (DMF, DCM, IPA)
Procedure:
-
Resin Swelling: The solid support resin is swelled in a suitable solvent like DMF or DCM for 30-60 minutes.
-
Fmoc Deprotection: The Fmoc group from the resin-bound amino acid is removed by treating it with a 20% piperidine solution in DMF for 5-20 minutes. This step is typically repeated once.
-
Washing: The resin is thoroughly washed with DMF and DCM to remove residual piperidine and byproducts.
-
Amino Acid Coupling:
-
A solution of this compound (typically 3-5 equivalents) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF is prepared.
-
A base such as DIPEA (6-10 equivalents) is added to the solution to activate the amino acid.
-
The activated amino acid solution is added to the deprotected resin, and the mixture is agitated for 1-2 hours to ensure complete coupling.
-
-
Washing: The resin is washed with DMF, DCM, and IPA to remove excess reagents and byproducts.
-
Capping (Optional): To block any unreacted amino groups, the resin can be treated with an acetylating agent like acetic anhydride.
-
Cycle Repetition: The deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the peptide sequence.
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow for the utilization of this compound in SPPS and the subsequent selective deprotection of the allyl group.
References
- 1. advancedchemtech.com [advancedchemtech.com]
- 2. Fmoc-Asp(OAll)-OH | C22H21NO6 | CID 10715692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C22H21NO6 | CID 7020604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. Fmoc-Asp(OAll)-OH (146982-24-3) for sale [vulcanchem.com]
- 7. FMOC-ASP(OALL)-OH | 146982-24-3 [chemicalbook.com]
Technical Guide: Solubility Profile of Fmoc-L-Aspartic Acid β-Allyl Ester (Fmoc-Asp-OAll)
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of Fmoc-L-Aspartic Acid β-Allyl Ester (Fmoc-Asp-OAll), a key building block in solid-phase peptide synthesis (SPPS). Due to the limited availability of comprehensive quantitative data in peer-reviewed literature, this document synthesizes information from supplier technical data sheets and qualitative observations from scientific forums. The guide presents available solubility data, discusses the physicochemical factors influencing solubility, and provides a generalized protocol for solubility determination.
Introduction
This compound is an N-terminally protected aspartic acid derivative widely utilized in peptide synthesis. The 9-fluorenylmethoxycarbonyl (Fmoc) group provides base-labile protection of the alpha-amino group, while the allyl ester (OAll) protects the side-chain carboxylic acid. The solubility of this building block in common organic solvents is a critical parameter for its effective use in both manual and automated peptide synthesis, directly impacting reaction kinetics, coupling efficiency, and overall purity of the final peptide. This guide aims to provide a detailed summary of its known solubility profile.
Physicochemical Properties Influencing Solubility
The solubility of this compound is governed by the interplay of its constituent chemical moieties:
-
Fmoc Group: This large, hydrophobic aromatic group significantly decreases the compound's polarity, reducing its solubility in water and polar protic solvents. However, it promotes solubility in many organic solvents.
-
Aspartic Acid Backbone: The core amino acid structure provides a degree of polarity.
-
Free α-Carboxylic Acid: This group can engage in hydrogen bonding and provides a site for deprotonation, which can influence solubility in polar or basic media.
-
β-Allyl Ester (OAll): The allyl protecting group on the side chain is less polar than the free carboxylic acid it protects, contributing to the overall nonpolar character of the molecule and enhancing its solubility in organic solvents compared to the unprotected side-chain equivalent.
Solubility Data
Quantitative solubility data for this compound across a wide range of organic solvents is not extensively published. The following table summarizes the available quantitative and qualitative data. It is important to note that solubility can be affected by factors such as temperature, purity of the solute, and the specific grade of the solvent.
| Solvent | Abbreviation | Quantitative Solubility | Qualitative Description / Observations | Citation(s) |
| Dimethyl Sulfoxide | DMSO | 90 mg/mL (227.6 mM) | Soluble. Sonication is recommended for dissolution. | [1][2] |
| Dichloromethane | DCM | Not Available | Generally described as soluble, but a user reported poor solubility at ~285 mM. | [1][3] |
| N,N-Dimethylformamide | DMF | Not Available | A user reported a cloudy solution at ~285 mM (1 mmol in 3.5 mL). It was suggested that ~500 mM (1 mmol in 2 mL) might be achievable. | [3] |
| N-Methyl-2-pyrrolidone | NMP | Not Available | Poor solubility reported by a user. However, NMP is generally considered an excellent solvent for Fmoc-amino acids. | [3][4] |
| Water | H₂O | Not Available | Slightly soluble. | [5] |
Note: The qualitative observations in DCM, DMF, and NMP stem from a single discussion forum and may reflect specific experimental conditions.[3] Standard practice in peptide synthesis suggests that most Fmoc-amino acids have good solubility in these solvents.[4]
Visualization of Solubility Factors
The following diagram illustrates the logical relationship between the structural components of this compound and its resulting solubility characteristics in different solvent types.
Caption: Factors influencing this compound solubility.
Generalized Experimental Protocol for Solubility Determination
As no specific, detailed protocol for this compound was found, this section provides a general methodology for researchers to determine its solubility in a solvent of interest.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature (e.g., room temperature, 25°C).
Materials:
-
This compound (high purity)
-
Solvent of interest (e.g., DMF, DCM, NMP, ACN, THF)
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
HPLC or UV-Vis Spectrophotometer
-
Calibrated pipettes
-
Glass vials with screw caps
Procedure:
-
Preparation of Saturated Solution:
-
Add a pre-weighed excess amount of this compound to a known volume of the solvent in a glass vial. The goal is to have undissolved solid remaining.
-
Seal the vial to prevent solvent evaporation.
-
Agitate the mixture using a thermostatic shaker at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
After equilibration, allow the vial to stand undisturbed at the set temperature for 2-4 hours to let the excess solid settle.
-
Centrifuge the vial at a moderate speed to pellet the remaining solid.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument (HPLC or UV-Vis).
-
Analyze the diluted sample to determine the concentration of this compound. A pre-established calibration curve is required for accurate quantification.
-
-
Calculation:
-
Calculate the concentration in the original supernatant using the dilution factor.
-
The resulting value is the saturation solubility, typically expressed in mg/mL or mol/L.
-
Conclusion
While this compound is generally considered soluble in common organic solvents used in peptide synthesis, such as DMSO and DCM[1], quantitative data remains scarce. The most definitive public data point is a solubility of 90 mg/mL in DMSO[2]. User experiences suggest that achieving high concentrations in solvents like DMF and NMP may be challenging and might require optimization, such as gentle heating or sonication[3]. For critical applications, it is strongly recommended that researchers experimentally determine the solubility of this compound in their specific solvent system and under their precise experimental conditions.
References
An In-depth Technical Guide to Fmoc-Asp-OAll in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Fmoc-Asp-OAll
In the landscape of Solid-Phase Peptide Synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving high-yield, high-purity synthesis of complex peptides. This compound, an N-α-Fmoc-protected aspartic acid derivative with its side-chain carboxyl group shielded by an allyl (All) ester, offers a distinct advantage through an orthogonal protection strategy.[1][2] This orthogonality allows for the selective removal of the allyl group under mild conditions that do not affect the acid-labile side-chain protecting groups (like tBu) or the base-labile Fmoc group.[3][4] This capability is crucial for advanced peptide modifications, including on-resin cyclization, glycopeptide synthesis, and the creation of branched peptides.[5][6]
One of the most significant roles of this compound is in the mitigation of aspartimide formation, a notorious side reaction in Fmoc-based SPPS.[1][2] This unwanted cyclization is particularly problematic in sequences containing Asp-Gly motifs and during the synthesis of long peptides, leading to impurities that are difficult to separate.[2][7] The allyl ester provides robust protection against this base-catalyzed side reaction.[1]
The Core Concept: Orthogonal Deprotection Strategy
The power of this compound lies in its compatibility with the widely used Fmoc/tBu protection scheme. In this strategy, three classes of protecting groups can be removed independently of one another, enabling precise, regioselective modifications.
-
N-α-Fmoc Group: Removed by a mild base (e.g., piperidine) to allow for peptide chain elongation.[]
-
Acid-Labile Side-Chain Groups (e.g., tBu, Boc, Trt): Removed during the final cleavage from the resin using a strong acid like trifluoroacetic acid (TFA).[9]
-
Allyl (OAll) Group: Selectively removed by a palladium(0) catalyst, leaving the other protecting groups intact.[2][4]
This tri-orthogonal system is the foundation for synthesizing complex peptide architectures.
Quantitative Data Summary
The selection of a side-chain protecting group for aspartic acid significantly impacts the prevalence of side reactions, particularly aspartimide formation. The following table summarizes comparative data on the performance of different protecting groups.
| Protecting Group (Asp(OR)) | Aspartimide per cycle for X=Asn (%) | d-Asp for X=Asn (%) | Aspartimide per cycle for X=Arg (%) | d-Asp for X=Arg (%) | Reference |
| tBu | 1.65 | 9.1 | 1.24 | 25.1 | [2] |
| Mpe | 0.49 | 4.2 | 0.4 | 11.0 | [2] |
| Bno | 0.06 | 0.9 | 0.06 | 1.4 | |
| OAll | Significantly reduces aspartimide formation compared to tBu | - | - | - | [1][10] |
Note: While direct comparative quantitative data for OAll under identical conditions was not found in the search results, its use is widely cited as a strategy to mitigate aspartimide formation effectively.[1][2][10]
Key Applications and Experimental Protocols
On-Resin Head-to-Tail Cyclization
A primary application of this compound is the synthesis of head-to-tail cyclic peptides. The peptide is synthesized on the resin, anchored via the side chain of the Asp residue. Following linear chain assembly, the allyl group is selectively removed, and the now-free C-terminus is coupled to the deprotected N-terminus of the peptide.
Experimental Protocol: On-Resin Head-to-Tail Cyclization [11]
-
Resin Anchoring: The peptide synthesis is initiated by anchoring this compound to a suitable amide resin (e.g., Rink Amide) via its side-chain carboxylic acid.[12]
-
Peptide Elongation: The linear peptide is assembled using standard automated Fmoc-SPPS protocols. Couplings are typically performed using 5 equivalents of amino acid (0.5 M) with DIC/Oxyma as activators.[11]
-
N-terminal Fmoc Deprotection: The Fmoc group of the final N-terminal amino acid is removed by treating the resin with 20% piperidine in DMF (2 x 5 min).[12]
-
Selective Allyl Deprotection: The resin-bound peptide is treated twice with a solution of Pd(PPh₃)₄ (0.25 equivalents) and phenylsilane (15 equivalents) in an appropriate solvent (e.g., DCM). The reaction is heated at 40°C for 10 minutes for each treatment.[11]
-
Washing: The resin is thoroughly washed with DMF, DCM, and DMF to remove catalyst and scavenger residues.[12]
-
On-Resin Cyclization: The head-to-tail cyclization is induced by adding a coupling agent such as DIC/Oxyma and allowing the reaction to proceed. Reaction times and temperatures may be varied to optimize cyclization efficiency.[11]
-
Final Cleavage: The cyclic peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed by treatment with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 1-2 hours at room temperature.[11]
Synthesis of Glycopeptides
This compound serves as a key building block for creating N-linked glycopeptides. After selective deprotection of the allyl group on the resin, the free side-chain carboxyl group can be activated and coupled to an amino-functionalized sugar moiety.[5][13]
Experimental Protocol: Side-Chain Glycosylation (Conceptual)
-
Peptide Synthesis: Assemble the peptide chain on a solid support using standard Fmoc-SPPS, incorporating this compound at the desired glycosylation site.
-
Allyl Deprotection: Selectively remove the allyl protecting group using a palladium(0) catalyst and a scavenger as described previously.
-
Side-Chain Activation: Activate the newly freed aspartic acid side-chain carboxyl group using a standard coupling reagent (e.g., HBTU, HATU) in the presence of a base like DIPEA.
-
Glycosylation: Introduce a solution of the desired amino-sugar (e.g., GlcNAc-NH₂) in DMF to the activated resin-bound peptide and allow the coupling reaction to proceed until completion.
-
Elongation and/or Cleavage: Continue with peptide elongation if necessary, or proceed to the final cleavage and deprotection step using a TFA-based cocktail.
Conclusion
This compound is an indispensable tool in modern solid-phase peptide synthesis, providing a robust and versatile handle for advanced peptide engineering. Its role in enabling orthogonal protection strategies is fundamental to the successful synthesis of complex structures such as cyclic peptides, glycopeptides, and other modified molecules.[6][14] By offering a reliable method to introduce a selectively addressable side-chain, this compound overcomes significant synthetic hurdles, most notably the prevention of aspartimide formation, thereby ensuring higher purity and yield of the target peptide. This makes it a critical reagent for researchers in drug discovery and development who require precise control over peptide architecture.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Fmoc-Asp(OAll)-OH (146982-24-3) for sale [vulcanchem.com]
- 3. peptide.com [peptide.com]
- 4. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]
- 5. Synthesis of glycopeptides and glycopeptide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP0623626B1 - Automated allyl deprotection in solid-phase synthesis - Google Patents [patents.google.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drivehq.com [drivehq.com]
- 10. researchgate.net [researchgate.net]
- 11. biotage.com [biotage.com]
- 12. rsc.org [rsc.org]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. nbinno.com [nbinno.com]
Chiral Purity of Fmoc-Asp-OAll: A Technical Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of peptide synthesis and drug development, the stereochemical integrity of amino acid building blocks is paramount. Even minute chiral impurities can lead to significant, often undesirable, consequences in the final peptide product, affecting its biological activity, safety, and efficacy. This technical guide provides an in-depth analysis of Fmoc-L-Asp(OAll)-OH, a crucial derivative of aspartic acid, with a focus on the critical importance of its chiral purity. We will delve into the potential for racemization, methods for assessing chiral integrity, and the implications for peptide-based therapeutics.
The Significance of Chiral Purity in Peptide Synthesis
The therapeutic effect of a synthetic peptide is intrinsically linked to its specific three-dimensional structure, which is dictated by the sequence and chirality of its constituent amino acids. The introduction of an incorrect enantiomer (e.g., a D-amino acid in a sequence designed with L-amino acids) can lead to a cascade of negative outcomes:
-
Altered Biological Activity: The precise stereochemistry of a peptide is often essential for its interaction with biological targets such as receptors and enzymes. A change in chirality at even a single position can drastically reduce or completely abolish the desired therapeutic effect.
-
Modified Immunogenicity: The presence of unnatural peptide sequences, including those with diastereomeric impurities, can trigger an adverse immune response in patients.
-
Increased Toxicity: In some cases, the "unnatural" enantiomer may exhibit toxic effects that are not associated with the desired active compound.
-
Challenges in Purification and Analysis: The presence of diastereomeric impurities complicates the purification process, often requiring specialized and costly chromatographic techniques to resolve.
Therefore, ensuring the highest possible chiral purity of the amino acid building blocks, such as Fmoc-L-Asp(OAll)-OH, is a critical quality attribute in the manufacturing of therapeutic peptides.
Fmoc-L-Asp(OAll)-OH: A Versatile Building Block
Fmoc-L-Asp(OAll)-OH is a derivative of L-aspartic acid where the α-amino group is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the β-carboxyl group is protected as an allyl ester (OAll). This protection scheme offers several advantages in solid-phase peptide synthesis (SPPS):
-
Fmoc Protection: The Fmoc group is base-labile, allowing for its removal under mild conditions (typically with piperidine in DMF), which preserves the integrity of the growing peptide chain and acid-labile side-chain protecting groups.
-
Orthogonal Allyl Protection: The allyl ester is stable to the basic conditions used for Fmoc removal and the acidic conditions often used for final cleavage from the resin. It can be selectively removed under neutral conditions using a palladium(0) catalyst, providing an orthogonal protection strategy. This allows for selective modification of the aspartic acid side chain on the solid support, such as the formation of cyclic peptides or the introduction of reporter groups.
The Challenge of Racemization and Aspartimide Formation
Aspartic acid residues are particularly susceptible to a side reaction known as aspartimide formation during Fmoc-SPPS. This occurs when the backbone amide nitrogen attacks the side-chain carbonyl group, forming a five-membered succinimide ring. This aspartimide intermediate is prone to racemization at the α-carbon and can be subsequently hydrolyzed to yield a mixture of the desired α-aspartyl peptide, the undesired β-aspartyl peptide, and their corresponding D-enantiomers.
The use of the allyl protecting group on the side chain of aspartic acid can help to mitigate this problem to some extent, as it can be removed under neutral conditions, thus avoiding repeated exposure to the basic conditions of Fmoc deprotection that promote aspartimide formation.
Quantitative Data on Chiral Purity
The chiral purity of commercially available Fmoc-L-Asp(OAll)-OH is typically very high, as manufacturers recognize the critical need for enantiomerically pure starting materials in peptide synthesis. The data below is representative of the specifications provided by various suppliers.
| Parameter | Typical Specification | Method of Analysis |
| Chemical Purity | ≥98.0% | HPLC |
| Enantiomeric Purity | >99.0% ee (L-form) | Chiral HPLC |
Note: ee stands for enantiomeric excess.
Experimental Protocols
Chiral HPLC Analysis of Fmoc-L-Asp(OAll)-OH
This protocol provides a general method for determining the enantiomeric purity of Fmoc-L-Asp(OAll)-OH. Optimization may be required depending on the specific HPLC system and column used.
a) Materials and Reagents:
-
Fmoc-L-Asp(OAll)-OH sample
-
Fmoc-D-Asp(OAll)-OH reference standard (if available)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
Chiral HPLC column (e.g., polysaccharide-based stationary phases like Lux Cellulose-1 or Chiralpak IA)
b) Chromatographic Conditions:
-
Column: Lux 5 µm Cellulose-1 (250 x 4.6 mm)
-
Mobile Phase: Isocratic mixture of Acetonitrile and 0.1% Trifluoroacetic Acid in water (e.g., 60:40 v/v). The exact ratio may need to be optimized for best resolution.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 5 µL
-
Temperature: Ambient
c) Procedure:
-
Prepare a stock solution of the Fmoc-L-Asp(OAll)-OH sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
If available, prepare a similar solution of the Fmoc-D-Asp(OAll)-OH reference standard. A racemic mixture can be prepared by mixing equal volumes of the L- and D-enantiomer solutions to confirm peak identification and resolution.
-
Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject the sample solution and record the chromatogram.
-
The enantiomeric excess (% ee) can be calculated from the peak areas of the L- and D-enantiomers using the following formula: % ee = [ (Area_L - Area_D) / (Area_L + Area_D) ] * 100
Incorporation of Fmoc-L-Asp(OAll)-OH in Fmoc-SPPS
This protocol outlines the general steps for coupling Fmoc-L-Asp(OAll)-OH to a growing peptide chain on a solid support.
a) Materials and Reagents:
-
Fmoc-protected peptide-resin
-
Fmoc-L-Asp(OAll)-OH
-
Coupling agent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
DMF (peptide synthesis grade)
-
20% Piperidine in DMF
b) Procedure:
-
Fmoc Deprotection: Treat the Fmoc-protected peptide-resin with 20% piperidine in DMF to remove the Fmoc group from the N-terminus of the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and by-products.
-
Coupling:
-
Dissolve Fmoc-L-Asp(OAll)-OH (3-5 equivalents relative to the resin loading) and a suitable coupling agent (e.g., HBTU, HATU) in DMF.
-
Add a base (e.g., DIPEA) and pre-activate the mixture for a few minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin and allow the coupling reaction to proceed for 1-2 hours.
-
-
Washing: Wash the resin with DMF to remove excess reagents and by-products.
-
Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the peptide sequence.
On-Resin Deprotection of the Allyl (OAll) Side-Chain
This protocol describes the selective removal of the allyl protecting group from the aspartic acid side chain while the peptide is still attached to the resin.
a) Materials and Reagents:
-
Peptide-resin containing the Asp(OAll) residue
-
Palladium(0) catalyst (e.g., Pd(PPh₃)₄)
-
Allyl scavenger (e.g., phenylsilane, morpholine)
-
Solvent (e.g., DCM or a mixture of CHCl₃/AcOH/NMM)
-
Inert gas (e.g., Argon or Nitrogen)
b) Procedure:
-
Resin Preparation: Swell the peptide-resin in a suitable solvent in a reaction vessel.
-
Catalyst and Scavenger Solution: In a separate flask, prepare a solution of the palladium(0) catalyst and the allyl scavenger in the chosen solvent.
-
Deprotection Reaction: Under an inert atmosphere, add the catalyst/scavenger solution to the resin. Allow the reaction to proceed until deprotection is complete (monitoring by HPLC-MS of a cleaved aliquot may be necessary).
-
Washing: Thoroughly wash the resin with the reaction solvent and then with DMF to remove the catalyst, scavenger, and by-products. The deprotected side-chain carboxyl group is now available for further modification if desired.
Visualizations
Caption: Experimental workflow for the use of Fmoc-L-Asp(OAll)-OH in SPPS and subsequent chiral analysis.
A Technical Guide to Fmoc-Asp-OAll: Commercial Availability and Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of Fmoc-L-Aspartic acid β-allyl ester (Fmoc-Asp-OAll) and its application in solid-phase peptide synthesis (SPPS). This document is intended for researchers, scientists, and drug development professionals who utilize peptide synthesis in their work.
Introduction to this compound
This compound is a derivative of aspartic acid where the α-amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group, and the β-carboxyl group is protected as an allyl ester. This orthogonal protection strategy is particularly valuable in SPPS for the synthesis of complex peptides, cyclic peptides, and peptides that require side-chain modification. The Fmoc group is base-labile and is typically removed using a solution of piperidine in a suitable solvent, while the allyl ester is stable to the conditions used for Fmoc removal and can be selectively cleaved using a palladium catalyst. This allows for specific manipulation of the aspartic acid side chain while the peptide remains attached to the solid support.
Commercial Availability and Suppliers
This compound is readily available from a variety of chemical suppliers. The purity and pricing can vary between vendors, and it is recommended to consult the certificate of analysis for lot-specific data. A summary of some prominent suppliers and their product specifications is provided in the table below.
| Supplier | Catalog Number | Purity | Molecular Weight | CAS Number | Additional Notes |
| AdooQ BioScience | A22881 | >99% (HPLC)[1] | 395.41 | 146982-24-3 | Offers bulk quantities.[1] |
| Santa Cruz Biotechnology | sc-228818 | 98%[2] | 395.41 | 146982-24-3 | For research use only.[2] |
| Sigma-Aldrich | 47579 | ≥97.0% (HPLC)[3] | 395.41 | 146982-24-3 | Optical activity: [α]20/D −24.5±2°, c = 1% in DMF.[3] |
| P3 BioSystems | 41059 | - | 395.41 | 146982-24-3 | US-based supplier. |
| Advanced ChemTech | FD3197 | - | - | - | Also supplies the D-isomer, Fmoc-D-Asp(OAll)-OH. |
| MedChemExpress | HY-W008075 | - | 395.41 | 146982-24-3 | Recommended storage at -20°C. |
| APExBIO | B6654 | - | - | - | For scientific research use only. |
| Nordmann | - | - | - | 146982-24-3 | Global supplier of raw materials.[4] |
Experimental Protocols
The following section details a general workflow for the use of this compound in Fmoc-based solid-phase peptide synthesis.
Resin Preparation and First Amino Acid Coupling
A common starting point for SPPS is the selection of a suitable resin, such as a Rink Amide resin for C-terminally amidated peptides.
Protocol for Preloading Rink Amide Resin with this compound:
-
Swell the Rink Amide resin in dichloromethane (CH2Cl2) (5 x 3 mL) and then dimethylformamide (DMF) (5 x 3 mL).
-
Remove the Fmoc protecting group from the resin by treating it with a 20% solution of piperidine in DMF (2 x 5 min).
-
Wash the resin thoroughly with DMF (5 x 3 mL), CH2Cl2 (5 x 3 mL), and finally DMF (5 x 3 mL).
-
In a separate vessel, dissolve this compound (4 equivalents relative to the resin loading), PyBOP (4 eq.), and N-methylmorpholine (NMM) (8 eq.) in DMF.
-
Allow the activation mixture to pre-activate for 5 minutes.
-
Add the activated this compound solution to the deprotected resin and shake for 2 hours.
-
Wash the resin with DMF (5 x 3 mL) and CH2Cl2 (5 x 3 mL).
Peptide Chain Elongation
The peptide chain is built by repeating a cycle of Fmoc deprotection and coupling of the next Fmoc-protected amino acid.
General Fmoc-SPPS Cycle:
-
Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc group.
-
Washing: Wash the resin extensively with DMF to remove the piperidine and the Fmoc adduct.
-
Coupling:
-
Activate the next Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like diisopropylethylamine (DIEA) or NMM in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
This cycle is repeated until the desired peptide sequence is assembled.
Selective Deprotection of the Allyl Group
The allyl ester on the aspartic acid side chain can be removed orthogonally while the peptide is still attached to the resin.
Protocol for Allyl Group Cleavage:
-
Swell the peptide-resin in chloroform (CHCl3).
-
Suspend the resin in CHCl3 (approximately 35 mL per gram of resin).
-
Add acetic acid (0.5 mL per gram of resin), N-methylmorpholine (2 mL per gram of resin), and the palladium catalyst, such as Pd(PPh3)4 (0.3 equivalents based on resin substitution).
-
Shake the mixture at room temperature for 20 to 60 minutes.
-
Monitor the reaction for completeness. If necessary, the cleavage step can be repeated.
-
Filter and wash the deprotected resin with dichloromethane (DCM).
Following this deprotection, the newly freed carboxylic acid on the aspartic acid side chain can be used for further modifications, such as cyclization or conjugation.
Final Cleavage and Purification
Once the peptide synthesis and any on-resin modifications are complete, the peptide is cleaved from the solid support, and all remaining side-chain protecting groups are removed. This is typically achieved by treating the resin with a cleavage cocktail, most commonly containing trifluoroacetic acid (TFA) and various scavengers to prevent side reactions. The crude peptide is then precipitated, lyophilized, and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the key processes involved in the procurement and utilization of this compound.
Caption: Procurement and Synthesis Workflow for this compound.
Caption: The Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle.
References
Methodological & Application
Application Notes and Protocols for the Incorporation of Fmoc-Asp-OAll in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In Solid-Phase Peptide Synthesis (SPPS), the protection strategy for trifunctional amino acids is critical for the successful synthesis of complex peptides. Aspartic acid is particularly susceptible to aspartimide formation, a side reaction that can lead to impurities that are difficult to remove.[1][2] The use of Fmoc-Asp(OAll)-OH, where the side-chain carboxyl group is protected by an allyl (All) ester, offers a robust solution to this problem. The allyl protecting group is orthogonal to the standard Fmoc/tBu strategy. It is stable to the basic conditions required for Fmoc-group removal (e.g., piperidine) and the acidic conditions for final cleavage from the resin (e.g., trifluoroacetic acid, TFA).[3][4] This allows for the selective deprotection of the allyl group on-resin using palladium(0) catalysis, enabling strategies such as on-resin cyclization or side-chain modification.[4][5][6][7]
These application notes provide a detailed protocol for the incorporation of Fmoc-Asp-OAll in SPPS and the subsequent on-resin deprotection of the allyl group.
Data Presentation
The choice of deprotection conditions for the allyl group can significantly impact the efficiency and purity of the final peptide. The following table summarizes key quantitative data from different deprotection protocols.
| Deprotection Method | Catalyst (eq) | Scavenger (eq) | Solvent | Time & Temperature | Purity | Reference |
| Classical Palladium(0) | Pd(PPh₃)₄ (0.1-0.25) | Phenylsilane (20) | DCM | 2 x 20 min, RT | >95% | [8] |
| Classical Palladium(0) | Pd(PPh₃)₄ (0.1-0.25) | Dimethylamine borane (40) | DCM | 40 min, RT | >95% | [8] |
| Microwave-Assisted | Pd(PPh₃)₄ (0.1) | Phenylsilane (5) | DMF | 2 x 5 min, 38°C | >98% | [3][6] |
| Formic Acid/Amine | Pd(PPh₃)₄ (0.3) | Formic Acid (10), Diethylamine (10) | THF | Overnight, RT | Not Specified | [5] |
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines the standard steps for elongating the peptide chain on a solid support.
Materials:
-
Fmoc-protected amino acids
-
This compound
-
Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents (e.g., HCTU, HATU, or DIC/Oxyma)
-
N,N-Diisopropylethylamine (DIPEA)
Protocol:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 10-15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (5x).
-
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (4 equivalents relative to resin loading) with the coupling reagent (e.g., HCTU, 3.8 equivalents) and DIPEA (8 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 30-60 minutes.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, indicating incomplete coupling, a second coupling may be necessary.
-
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (5x) to remove excess reagents.
-
Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence. For incorporating this compound, use it in the coupling step as you would any other Fmoc-protected amino acid.
On-Resin Deprotection of the Allyl (OAll) Group
This protocol describes the selective removal of the allyl protecting group from the aspartic acid side chain while the peptide is still attached to the resin. This procedure should be performed in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
Peptide-resin containing this compound
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃) as an allyl scavenger
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
0.5% (v/v) DIPEA in DMF
-
0.5% (w/v) Sodium diethyldithiocarbamate in DMF
Protocol:
-
Resin Preparation: Swell the peptide-resin in anhydrous DCM or THF for 30 minutes.
-
Deprotection Cocktail Preparation:
-
In a separate flask, under an inert atmosphere, dissolve Pd(PPh₃)₄ (0.1 - 0.25 equivalents relative to the theoretical resin loading) in anhydrous DCM or THF.
-
Add phenylsilane (20 equivalents) to the palladium solution.
-
-
Deprotection Reaction:
-
Drain the solvent from the swollen resin.
-
Add the deprotection cocktail to the resin.
-
Gently agitate the resin suspension under an inert atmosphere for 20-30 minutes at room temperature.
-
Drain the reaction mixture and repeat the deprotection step with a fresh solution for another 20-30 minutes to ensure complete removal.
-
-
Extensive Washing:
-
Wash the resin extensively with DCM (5x) and DMF (5x) to remove the bulk of the catalyst and scavenger.
-
Wash the resin with 0.5% DIPEA in DMF (3x).
-
Wash the resin with 0.5% sodium diethyldithiocarbamate in DMF (3x) to scavenge any remaining palladium residues.[9]
-
Finally, wash the resin thoroughly with DMF (5x) and DCM (5x).
-
-
Confirmation of Deprotection: A small sample of the resin can be cleaved, and the resulting peptide analyzed by HPLC and mass spectrometry to confirm the complete removal of the allyl group.
Visualizations
Caption: Experimental workflow for SPPS incorporating this compound.
Caption: Palladium-catalyzed deprotection of the allyl group.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. EP0623626B1 - Automated allyl deprotection in solid-phase synthesis - Google Patents [patents.google.com]
Application Notes and Protocols for Fmoc-Asp-OAll Deprotection using Palladium Catalysts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the palladium-catalyzed deprotection of the allyl (All) protecting group from the side chain of Fmoc-L-aspartic acid 4-allyl ester (Fmoc-Asp-OAll). This procedure is a critical step in solid-phase peptide synthesis (SPPS) when an orthogonal protecting group strategy is employed, allowing for selective on-resin modifications such as lactam bridge formation or side-chain conjugation.[1][2] The allyl group is stable to the basic conditions used for Fmoc group removal (e.g., piperidine) and the acidic conditions for cleavage of tert-butyl-based protecting groups, making it an ideal choice for complex peptide synthesis.[1]
Principle and Advantages
The deprotection of the allyl ester is achieved through a palladium(0)-catalyzed allyl transfer reaction. The most commonly used catalyst is tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄.[2][3][4] The mechanism involves the formation of a π-allylpalladium complex, which is then scavenged by a nucleophile, releasing the deprotected carboxylic acid.[5]
Key Advantages of Allyl Protection:
-
Orthogonality: Stable to both acidic and basic conditions used in standard Fmoc- and Boc-SPPS.[1]
-
Mild Cleavage Conditions: Deprotection is performed under neutral and mild conditions, preserving the integrity of the peptide chain and other protecting groups.[6]
-
Reduced Side Reactions: Helps in minimizing aspartimide formation, a common side reaction associated with Asp residues in Fmoc-SPPS.[1]
Quantitative Data Summary
The efficiency of the deprotection reaction can be influenced by the choice of catalyst, scavenger, and solvent system. The following tables summarize typical conditions and reported outcomes.
Table 1: Comparison of Common Scavengers for Pd(PPh₃)₄-Catalyzed Allyl Deprotection
| Scavenger | Equivalents (relative to resin loading) | Solvent System | Typical Reaction Time | Notes |
| Phenylsilane (PhSiH₃) | 5 - 25 | Dichloromethane (DCM) or DMF/DCM | 20 min - 2 hours (often repeated) | Highly efficient and widely used for complete removal.[4][7][8] |
| Acetic Acid/N-Methylmorpholine (AcOH/NMM) | 5% AcOH, 2.5% NMM (v/v) | Chloroform (CHCl₃) | 2 hours | Commonly used in automated peptide synthesizers.[2][3] |
| Morpholine | Excess | Tetrahydrofuran (THF) | Variable | An effective nucleophilic scavenger. |
| 1-Hydroxybenzotriazole (HOBt) | Excess | Tetrahydrofuran (THF) | Variable | Used as an acceptor to avoid cleavage of the Fmoc group.[6] |
Table 2: Typical Reagent Quantities for On-Resin Deprotection (0.1 mmol scale)
| Reagent | Molar Equivalents | Typical Mass/Volume |
| Peptide-Resin | 1.0 | ~200 mg (0.5 mmol/g loading) |
| Pd(PPh₃)₄ | 0.1 - 0.35 | 11.6 - 40.4 mg |
| Phenylsilane (PhSiH₃) | 20 - 25 | ~216 µL - 270 µL |
| Dichloromethane (DCM) | - | 4 - 8 mL |
Experimental Protocols
Below are detailed protocols for the manual and automated deprotection of this compound on a solid support.
Protocol 1: Manual On-Resin Deprotection using Pd(PPh₃)₄ and Phenylsilane
This protocol is a widely used and highly effective method for complete allyl group removal.
Materials:
-
Fmoc-Asp(OAll)-containing peptide bound to a solid support (e.g., Rink Amide resin)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Solid-Phase Peptide Synthesis (SPPS) reaction vessel with a frit
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Resin Preparation:
-
Place the peptide-resin in the SPPS reaction vessel.
-
Wash the resin thoroughly with DCM (3 x 5 mL) to remove any residual DMF and to swell the resin.
-
-
Deprotection Cocktail Preparation:
-
In a separate vial, weigh the required amount of Pd(PPh₃)₄ (e.g., 0.2 equivalents relative to the resin loading).
-
Add anhydrous DCM to dissolve the catalyst.
-
Caution: Pd(PPh₃)₄ is air and light-sensitive. Handle quickly and under an inert atmosphere if possible.
-
-
First Deprotection Cycle:
-
Drain the DCM from the resin.
-
Add the Pd(PPh₃)₄ solution to the resin.
-
Add phenylsilane (20-25 equivalents) to the resin slurry.
-
Agitate the mixture gently using an inert gas stream (e.g., nitrogen bubbling) or a shaker for 1 hour at room temperature.[8]
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin extensively with DCM (5 x 5 mL) to remove the majority of the catalyst and scavenged allyl groups.
-
-
Second Deprotection Cycle (Recommended):
-
Repeat steps 2 and 3 to ensure complete deprotection. A reaction time of 1 hour is typically sufficient for the second cycle.[7]
-
-
Final Washing:
-
After the final deprotection cycle, wash the resin thoroughly to remove all traces of palladium catalyst and scavenger. A typical washing sequence is:
-
DCM (5 x 5 mL)
-
DMF (5 x 5 mL)
-
DCM (5 x 5 mL)
-
-
A wash with a solution of 0.5% DIEA and 0.5% sodium diethyldithiocarbamate in DMF can also be employed to scavenge residual palladium ions.[2]
-
-
Proceed with Synthesis:
-
The resin is now ready for the next step in the synthesis, such as on-resin cyclization or coupling of the next amino acid to the newly deprotected aspartic acid side chain.
-
Protocol 2: Automated On-Resin Deprotection using a CHCl₃/AcOH/NMM Cocktail
This protocol is adapted for use in automated peptide synthesizers, where the reagents are delivered from dedicated reservoirs.[2]
Materials:
-
Fmoc-Asp(OAll)-containing peptide bound to a solid support
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Deprotection Solution: Chloroform (CHCl₃) containing 5% acetic acid (HOAc) and 2.5% N-methylmorpholine (NMM) (v/v/v).
-
Washing Solution: 0.5% N,N-Diisopropylethylamine (DIEA) and 0.5% sodium diethyldithiocarbamate in DMF.
-
Automated peptide synthesizer with a dedicated reaction vessel and reagent delivery lines.
Procedure (as programmed in an automated synthesizer):
-
Catalyst Delivery:
-
The synthesizer is programmed to deliver the deprotection solution (CHCl₃/AcOH/NMM) to a vial containing a pre-weighed amount of Pd(PPh₃)₄ to dissolve the catalyst.
-
-
Deprotection Cycle:
-
Washing Cycle:
-
Following the deprotection, the reaction vessel is drained.
-
The resin is washed with the washing solution (0.5% DIEA and 0.5% sodium diethyldithiocarbamate in DMF) to remove residual palladium.[2]
-
A series of standard DMF and DCM washes are then performed.
-
-
Continuation of Synthesis:
-
The synthesizer proceeds with the next scheduled step in the peptide synthesis sequence.
-
Visualizations
Reaction Mechanism
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. EP0623626B1 - Automated allyl deprotection in solid-phase synthesis - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Application Notes and Protocols for the Selective Cleavage of the Allyl Ester in Fmoc-Asp-OAll
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase peptide synthesis (SPPS), the use of orthogonal protecting groups is crucial for the synthesis of complex peptides and proteins. Fmoc-Asp-OAll is a valuable building block that facilitates the selective deprotection of the aspartic acid side chain. The allyl (All) ester is stable to the basic conditions required for Fmoc group removal (e.g., piperidine) and the acidic conditions often used for cleavage from the resin (e.g., trifluoroacetic acid, TFA).[1] This orthogonality allows for the selective removal of the allyl group to enable on-resin modifications such as cyclization, branching, or the introduction of labels.[1][2]
The most common method for the selective cleavage of the allyl ester is through palladium(0)-catalyzed deallylation in the presence of an allyl scavenger. This document provides detailed protocols for both on-resin and in-solution cleavage of the allyl ester from this compound, a summary of quantitative data for different reaction conditions, and troubleshooting guidance.
Chemical Reaction Pathway
The palladium-catalyzed deallylation proceeds via the formation of a π-allylpalladium complex. The palladium(0) catalyst inserts into the carbon-oxygen bond of the allyl ester. The resulting complex then reacts with a nucleophilic scavenger, which permanently sequesters the allyl group and regenerates the palladium(0) catalyst for subsequent cycles.
Data Presentation: Comparison of Deallylation Protocols
The following table summarizes various conditions for the palladium-catalyzed cleavage of allyl esters, providing a comparative overview of different methodologies.
| Catalyst (equiv.) | Scavenger (equiv.) | Solvent | Temperature | Time | Yield/Purity | Notes |
| Pd(PPh₃)₄ (0.25) | Phenylsilane (24) | DCM | Room Temp | 2 x 30 min | >95% Purity | Performed at atmospheric pressure. |
| Pd(PPh₃)₄ (0.1) | N,N'-Dimethylbarbituric acid (4) | DCM | Room Temp | 2 h | High | |
| Pd(PPh₃)₄ (cat.) | Morpholine | THF | Room Temp | - | High | |
| Pd(PPh₃)₄ (cat.) | Me₂NH·BH₃ (40) | - | - | 40 min | Quantitative | Optimized for N-Alloc removal on solid phase. |
| Pd(PPh₃)₄ (cat.) | Phenylsilane | DMF | 38°C (Microwave) | 2 x 5 min | >98% Purity | Microwave-assisted method reduces reaction time.[3] |
| Pd₂(dba)₃ (cat.) | Phenylsilane | DCM | Room Temp | 1 h | 83% | Followed by treatment with piperidine. |
Experimental Protocols
Protocol 1: On-Resin Allyl Ester Cleavage (Conventional Method)
This protocol describes a standard method for the deprotection of the allyl ester on a solid support using Tetrakis(triphenylphosphine)palladium(0) and phenylsilane.
Experimental Workflow: On-Resin Cleavage
Materials:
-
Peptide-resin containing this compound
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Solid-phase synthesis vessel
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Swell the peptide-resin (1 equiv.) in anhydrous DCM for 30 minutes in a solid-phase synthesis vessel.
-
Drain the DCM.
-
In a separate vial, prepare the deallylation solution under an inert atmosphere. For a 0.1 mmol scale synthesis, dissolve Pd(PPh₃)₄ (0.25 equiv.) and phenylsilane (24 equiv.) in anhydrous DCM (e.g., 2 mL).
-
Add the deallylation solution to the swollen resin.
-
Agitate the mixture at room temperature for 30 minutes.
-
Drain the solution.
-
Repeat steps 4-6 one more time with a fresh deallylation solution.
-
Wash the resin thoroughly with DCM (3 x 5 mL).
-
To remove residual palladium catalyst, wash the resin with 0.5% (w/v) sodium diethyldithiocarbamate in DMF (3 x 5 mL).
-
Wash the resin with DMF (3 x 5 mL).
-
Wash the resin with DCM (3 x 5 mL).
-
Dry the resin under vacuum.
Protocol 2: Microwave-Assisted On-Resin Allyl Ester Cleavage
This protocol utilizes microwave energy to accelerate the deallylation reaction, significantly reducing the reaction time.
Materials:
-
Peptide-resin containing this compound
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Microwave peptide synthesizer
Procedure:
-
Place the peptide-resin in a microwave-compatible reaction vessel.
-
Add a solution of Pd(PPh₃)₄ (e.g., 0.1-0.25 equiv.) and phenylsilane (e.g., 10-25 equiv.) in DMF.
-
Irradiate the mixture in the microwave synthesizer at 38°C for 5 minutes.
-
Drain the reaction solution.
-
Repeat steps 2-4 one more time.
-
Wash the resin as described in Protocol 1 (steps 8-12). Purity of >98% has been reported with this method.[3]
Protocol 3: In-Solution Allyl Ester Cleavage
This protocol is suitable for protected peptides that have been cleaved from the resin.
Experimental Workflow: In-Solution Cleavage
Materials:
-
Protected peptide containing this compound
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
N,N'-Dimethylbarbituric acid
-
Dichloromethane (DCM), anhydrous
-
Inert gas (Argon or Nitrogen)
-
Reverse-phase HPLC for purification
Procedure:
-
Dissolve the protected peptide (1 equiv.) in anhydrous DCM.
-
Add N,N'-Dimethylbarbituric acid (4 equiv.) to the solution.
-
Purge the solution with an inert gas for 10-15 minutes.
-
Add Pd(PPh₃)₄ (0.1 equiv.) and stir the reaction at room temperature under an inert atmosphere.
-
Monitor the reaction progress by HPLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Upon completion, the palladium catalyst can be removed by filtration through a pad of celite or by using a palladium scavenger resin.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the deprotected peptide, Fmoc-Asp-OH.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Cleavage | - Inactive catalyst- Insufficient scavenger- Short reaction time- Steric hindrance | - Use a fresh batch of palladium catalyst.- Increase the equivalents of scavenger and/or catalyst.- Extend the reaction time or repeat the deprotection cycle.- Consider using microwave-assisted heating to overcome steric hindrance. |
| Side Reactions (e.g., peptide degradation) | - Prolonged exposure to catalyst/reagents- Harsh reaction conditions | - Monitor the reaction closely and stop it as soon as the starting material is consumed.- Use milder scavengers if possible.- Ensure the reaction is performed under an inert atmosphere to prevent oxidation. |
| Difficulty in Removing Palladium | - Inefficient washing- Catalyst precipitation on resin | - Use a dedicated palladium scavenger wash (e.g., sodium diethyldithiocarbamate, thiophenol).- For in-solution cleavage, use a scavenger resin or perform a precipitation step. |
| Aspartimide Formation | - Although less common during allyl cleavage, subsequent steps involving base can trigger this side reaction. | - The use of Fmoc-Asp(OAll)-OH is a strategy to avoid aspartimide formation during Fmoc deprotection. Ensure complete cleavage of the allyl group before proceeding to subsequent steps that may involve basic conditions. |
Conclusion
The selective cleavage of the allyl ester in this compound is a robust and essential technique in modern peptide chemistry. The palladium-catalyzed deallylation offers high efficiency and orthogonality, enabling the synthesis of complex and modified peptides. By selecting the appropriate protocol and reaction conditions, researchers can achieve clean and quantitative removal of the allyl protecting group, paving the way for further peptide modifications. Careful monitoring and purification are key to obtaining the desired product in high purity.
References
Application Notes and Protocols for Fmoc-Asp-OAll in Cyclic Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of cyclic peptides is a pivotal strategy in drug discovery and development, offering enhanced metabolic stability, improved receptor binding affinity, and favorable pharmacokinetic profiles compared to their linear counterparts. A key challenge in solid-phase peptide synthesis (SPPS) for creating cyclic peptides is the selection of an appropriate orthogonal protection strategy that allows for selective deprotection and on-resin cyclization. Fmoc-Asp(OAll)-OH, an N-α-Fmoc-protected aspartic acid with a side-chain allyl ester, serves as a valuable building block for this purpose. The allyl protecting group is orthogonal to the acid-labile (e.g., t-butyl) and base-labile (Fmoc) protecting groups commonly used in Fmoc-based SPPS.[1] This orthogonality allows for the selective removal of the allyl group under mild conditions using a palladium(0) catalyst, unmasking a carboxylic acid side chain for subsequent intramolecular amide bond formation (lactamization) to form a head-to-tail cyclic peptide.[2][3]
One of the significant advantages of using Fmoc-Asp(OAll)-OH is the mitigation of aspartimide formation, a common side reaction in Fmoc-based SPPS, especially in sequences containing Asp-Gly or Asp-Xxx (where Xxx is a sterically unhindered amino acid).[4] The allyl ester's stability to the basic conditions used for Fmoc deprotection helps to minimize this unwanted side reaction.[4]
These application notes provide a comprehensive overview, quantitative data, and detailed protocols for the use of Fmoc-Asp-OAll in the synthesis of head-to-tail cyclic peptides.
Data Presentation
The efficiency of on-resin cyclization can be influenced by several factors, including the peptide sequence and the amino acid used for side-chain anchoring. The following table summarizes a comparison of crude purity for linear and cyclized peptides synthesized using either Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH as the anchoring residue.
| Anchoring Residue | Linear Peptide Crude Purity (%) | Cyclic Peptide Crude Purity (%) |
| Fmoc-Asp(OAll)-OH | 78 | Lower conversion to cyclic form |
| Fmoc-Glu(OAll)-OH | 64 | 22 - 28 |
Data sourced from a study evaluating on-resin head-to-tail cyclization protocols.[5] The study noted that while both Asp and Glu-linked peptides cyclized, the longer side chain of glutamic acid might provide better cyclization potential.[5]
Experimental Protocols
Protocol 1: General Solid-Phase Synthesis of the Linear Peptide
This protocol describes the assembly of the linear peptide on a solid support using Fmoc-Asp(OAll)-OH as the C-terminal residue, anchored via its side chain.
Materials:
-
Rink amide polystyrene resin (or other suitable resin)
-
Fmoc-Asp(OAll)-OH
-
Coupling reagents (e.g., DIC/Oxyma or HCTU/DIEA)
-
Fmoc-protected amino acids
-
20% (v/v) piperidine in DMF
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the Rink amide resin in DMF for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection of Resin: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes.
-
Resin Washing: Wash the resin thoroughly with DMF (5 times), DCM (5 times), and finally DMF (5 times).
-
Anchoring of Fmoc-Asp(OAll)-OH:
-
Pre-activate Fmoc-Asp(OAll)-OH (3 equivalents) with DIC (3 equivalents) and Oxyma (3 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin and couple for 2 hours.
-
Confirm complete coupling using a ninhydrin test.
-
-
Peptide Chain Elongation:
-
Fmoc Deprotection: Remove the Fmoc group from the anchored Asp residue by treating with 20% piperidine in DMF (5 min + 10 min).
-
Washing: Wash the resin as described in step 3.
-
Amino Acid Coupling: Couple the subsequent Fmoc-protected amino acid (4 equivalents) using a suitable coupling reagent like HCTU (3.8 equivalents) and DIEA (8 equivalents) in DMF for 30-60 minutes.
-
Repeat: Repeat the deprotection, washing, and coupling steps until the desired linear peptide sequence is assembled.
-
Protocol 2: On-Resin Allyl Deprotection
This protocol details the selective removal of the allyl ester from the side chain of the aspartic acid residue.
Materials:
-
Peptidyl-resin from Protocol 1
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃) or other scavenger
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen or Argon gas
Procedure:
-
Resin Preparation: Wash the fully assembled peptidyl-resin with DCM and swell in anhydrous DCM.
-
Deprotection Cocktail Preparation: In a separate flask under an inert atmosphere (N₂ or Ar), prepare the deprotection solution. For a 0.1 mmol scale synthesis, dissolve Pd(PPh₃)₄ (0.25 equivalents) and phenylsilane (15 equivalents) in anhydrous DCM.
-
Deprotection Reaction:
-
Resin Washing: After the reaction is complete, thoroughly wash the resin to remove the palladium catalyst and scavenger by-products. A typical washing sequence is:
Protocol 3: On-Resin Head-to-Tail Cyclization
This protocol describes the intramolecular amide bond formation to yield the cyclic peptide.
Materials:
-
Deprotected peptidyl-resin from Protocol 2
-
Coupling reagents (e.g., TBTU/DIPEA, PyAOP/HOAt/NMM)
-
N-Methyl-2-pyrrolidone (NMP) or DMF
Procedure:
-
N-terminal Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid of the linear peptide by treating with 20% piperidine in DMF (5 min + 10 min).
-
Resin Washing: Wash the resin thoroughly with DMF and DCM.
-
Cyclization:
-
Swell the resin in NMP or DMF.
-
Add the cyclization reagents. For example, use TBTU (5 equivalents) and DIPEA (10 equivalents) in NMP.[6] Alternatively, a combination of PyAOP (5 equivalents), HOAt (5 equivalents), and NMM (10 equivalents) can be used.[2]
-
Allow the reaction to proceed for 1-24 hours at room temperature. The reaction progress can be monitored by taking small resin samples and analyzing the cleaved peptide by HPLC-MS.
-
-
Final Washing: After cyclization is complete, wash the resin extensively with DMF and DCM.
Protocol 4: Cleavage from Resin and Final Deprotection
This protocol outlines the cleavage of the cyclic peptide from the solid support and the removal of any remaining side-chain protecting groups.
Materials:
-
Cyclized peptidyl-resin from Protocol 3
-
Cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Dry the cyclized peptidyl-resin under vacuum.
-
Cleavage: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude cyclic peptide by adding the filtrate to cold diethyl ether.
-
Purification: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
Experimental Workflow for On-Resin Synthesis of Head-to-Tail Cyclic Peptides
Caption: Workflow for the synthesis of head-to-tail cyclic peptides using this compound.
Orthogonal Deprotection Strategy
Caption: Orthogonal deprotection scheme in cyclic peptide synthesis.
References
Application of Fmoc-Asp-OAll in the Synthesis of Modified Peptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern peptide synthesis, the strategic use of orthogonally protected amino acids is paramount for the successful construction of complex and modified peptides. Fmoc-Asp-OAll, an N-α-Fmoc-protected aspartic acid derivative with a side-chain allyl ester, has emerged as a critical building block for advanced solid-phase peptide synthesis (SPPS). Its unique protecting group strategy offers a high degree of versatility, enabling the synthesis of cyclic peptides, peptides with post-translational modifications, and other intricate designs with enhanced stability and bioavailability.[1]
The key advantage of this compound lies in the orthogonality of the allyl protecting group.[1][2] The allyl ester is stable to the mild basic conditions used for Fmoc-group removal (e.g., piperidine) and the strong acidic conditions for final cleavage from the resin (e.g., trifluoroacetic acid, TFA).[2][3][4] This allows for the selective deprotection of the aspartic acid side chain at any desired stage of the synthesis, paving the way for on-resin modifications such as lactam bridge formation for cyclization.[5][6] Furthermore, the use of the allyl ester under neutral deprotection conditions significantly minimizes the risk of aspartimide formation, a common and problematic side reaction associated with aspartic acid residues, particularly in sequences containing Asp-Gly motifs.[2][7][8][9]
These application notes provide a comprehensive overview of the utility of this compound, including detailed experimental protocols and comparative data to guide researchers in its effective application.
Data Presentation
Table 1: Comparison of Side-Chain Protecting Groups for Aspartic Acid in Preventing Aspartimide Formation
The following table summarizes data from a study comparing different side-chain protecting groups for aspartic acid in the synthesis of the model peptide VKDXYI, which is prone to aspartimide formation. The data highlights the effectiveness of different protecting groups in minimizing this side reaction after prolonged treatment with 20% piperidine in DMF, simulating numerous deprotection cycles in a long peptide synthesis. While this compound was not included in this specific study, the data for other protecting groups provides a strong comparative context for the importance of robust side-chain protection, a key feature of the allyl group.
| Side-Chain Protecting Group | Sequence (X) | Target Peptide (%) | Aspartimide (%) | D-Asp (%) |
| OtBu | G | 44.1 | 48.9 | 15.6 |
| N | 84.8 | 13.9 | 4.3 | |
| R | 94.1 | 5.1 | 1.8 | |
| OMpe | G | 79.5 | 18.2 | 6.2 |
| N | 96.5 | 3.1 | 1.1 | |
| R | 98.4 | 1.4 | 0.6 | |
| OBno | G | 90.1 | 9.5 | 1.2 |
| N | 99.1 | 0.7 | 0.3 | |
| R | 99.4 | 0.5 | 0.2 |
Data adapted from a study by Sigma-Aldrich on Fmoc-Asp(OBno)-OH.[2] The model peptide is VKDXYI, where X was substituted with Glycine (G), Asparagine (N), or Arginine (R). The data was collected after a 200-minute treatment with 20% piperidine in DMF.
Table 2: On-Resin Head-to-Tail Cyclization Efficiency
This table presents data on the percentage of cyclic peptide product obtained from on-resin head-to-tail cyclization using either an Asp or Glu linker with an allyl-protected carboxy terminus. The data demonstrates the feasibility of this strategy and compares different reaction conditions.
| Linker Amino Acid | Coupling Conditions | Cyclic Product (%) |
| Glu | RT, 2 x 2 hr | 22 |
| 50°C, 1 x 30 min | 25 | |
| 50°C, 2 x 30 min | 28 | |
| Asp | RT, 2 x 2 hr | 15 |
| 50°C, 1 x 30 min | 18 | |
| 50°C, 2 x 30 min | 20 |
Data adapted from a Biotage application note on on-resin head-to-tail cyclization.
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide Sequence via Fmoc-SPPS
This protocol outlines the standard procedure for incorporating this compound into a growing peptide chain on a solid support using manual or automated Fmoc-SPPS.
Materials:
-
Fmoc-protected amino acid resin (e.g., Rink Amide, Wang)
-
This compound
-
Coupling reagents (e.g., HBTU, HATU, DIC/Oxyma)
-
Base (e.g., DIPEA, NMM)
-
Fmoc deprotection solution (20% piperidine in DMF)
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing solvents: DMF, DCM, Isopropanol
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add the Fmoc deprotection solution to the resin. Agitate for 20 minutes. Drain and repeat for another 5-10 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine and byproducts.
-
Coupling of this compound:
-
Dissolve this compound (3-5 equivalents relative to resin loading) and the coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add the base (e.g., DIPEA, 6-10 equivalents) to the amino acid/coupling agent solution and pre-activate for 1-2 minutes.
-
Add the activated this compound solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Confirmation of Coupling: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction (absence of free primary amines).
-
Chain Elongation: Repeat steps 2-6 for the subsequent amino acid couplings in the peptide sequence.
Protocol 2: On-Resin Deprotection of the Allyl Ester Side Chain
This protocol details the selective removal of the allyl protecting group from the aspartic acid side chain while the peptide remains attached to the solid support.
Materials:
-
Peptide-resin containing the Asp(OAll) residue
-
Palladium(0) catalyst (e.g., Pd(PPh₃)₄ - tetrakis(triphenylphosphine)palladium(0))
-
Allyl scavenger (e.g., phenylsilane, morpholine, or Meldrum's acid)
-
Solvents: Anhydrous DCM or a mixture of CHCl₃/AcOH/NMM
Procedure:
-
Resin Preparation: Swell the peptide-resin in anhydrous DCM for 30 minutes.
-
Deprotection Cocktail Preparation: In a separate flask, prepare the deprotection cocktail. For a typical 0.1 mmol scale synthesis, this may consist of:
-
Pd(PPh₃)₄ (0.2-0.3 equivalents)
-
Phenylsilane (15-20 equivalents)
-
Anhydrous DCM (to a suitable volume to cover the resin)
-
Alternative: A solution of Pd(PPh₃)₄ in CHCl₃ containing 5% acetic acid and 2.5% N-methylmorpholine.[10]
-
-
Inert Atmosphere: Purge the reaction vessel containing the resin with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.
-
Deprotection Reaction: Add the freshly prepared deprotection cocktail to the resin. Agitate the mixture at room temperature. The reaction time can vary from 30 minutes to 2 hours. It is often performed in two cycles.[1]
-
Monitoring the Reaction: The progress of the deprotection can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC-MS.
-
Washing: After completion, drain the deprotection solution and wash the resin extensively to remove the palladium catalyst and scavenger byproducts. A typical washing sequence is:
-
DCM (5x)
-
0.5% DIPEA in DMF (3x)
-
0.5% Sodium diethyldithiocarbamate in DMF (3x) to scavenge residual palladium.
-
DMF (5x)
-
DCM (5x)
-
-
Confirmation of Deprotection: A small amount of the washed resin can be cleaved and analyzed by HPLC-MS to confirm the complete removal of the allyl group. The resin is now ready for the subsequent on-resin modification (e.g., cyclization).
Protocol 3: On-Resin Side-Chain to Side-Chain Lactamization
This protocol describes the formation of a cyclic peptide via an amide bond between the deprotected aspartic acid side chain and a lysine side chain (or another suitable amino group).
Materials:
-
Peptide-resin with deprotected Asp side chain and a corresponding deprotected amino group (e.g., from Lys(Alloc) after deprotection)
-
Coupling reagents (e.g., PyBOP, HATU, HBTU)
-
Base (e.g., DIPEA, NMM)
-
Solvent: DMF or a mixture of DCM/DMF/NMP
Procedure:
-
Resin Preparation: The peptide-resin from Protocol 2, with the free carboxylic acid on the Asp side chain and a free amino group on another residue (e.g., lysine), is swelled in the chosen solvent.
-
Cyclization Reaction:
-
Prepare a solution of the coupling agent (e.g., PyBOP, 3-5 equivalents) and base (e.g., DIPEA, 6-10 equivalents) in the reaction solvent.
-
Add the coupling solution to the resin.
-
Agitate the reaction mixture at room temperature. The cyclization reaction is typically slower than linear couplings and may require 4 to 24 hours.
-
-
Monitoring the Cyclization: The completion of the cyclization can be monitored by cleaving a small amount of resin and analyzing the product by HPLC-MS. The cyclic product will have a different retention time and a mass corresponding to the loss of a water molecule compared to the linear precursor.
-
Washing: Once the cyclization is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Final Cleavage and Purification: The cyclic peptide can then be cleaved from the resin using a standard TFA cleavage cocktail, followed by precipitation, purification by RP-HPLC, and lyophilization.
Visualizations
Experimental Workflow for Synthesis of a Cyclic Peptide
Caption: Workflow for synthesizing a side-chain to side-chain cyclized peptide using this compound.
Orthogonal Protection Strategy
Caption: Orthogonality of protecting groups in Fmoc-SPPS utilizing this compound.
Conclusion
This compound is an invaluable tool for the synthesis of modified peptides. Its orthogonal allyl protecting group allows for selective on-resin manipulations, most notably the formation of cyclic peptides through lactam bridges. The use of this compound also provides a strategic advantage in minimizing the formation of aspartimide-related impurities, leading to higher purity of the final peptide product. The protocols and data presented in these notes are intended to provide researchers with the necessary information to confidently and effectively incorporate this compound into their peptide synthesis workflows, ultimately enabling the creation of novel and complex peptide structures for a wide range of applications in research and drug development.
References
- 1. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 3. US10377699B2 - Daptomycin analogues and a method for the preparation of daptomycin or a daptomycin analogue - Google Patents [patents.google.com]
- 4. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
- 5. biotage.com [biotage.com]
- 6. A high-yielding solid-phase total synthesis of daptomycin using a Fmoc SPPS stable kynurenine synthon - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. media.iris-biotech.de [media.iris-biotech.de]
- 9. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Coupling Reagents Compatible with Fmoc-Asp-OAll: A Guide to Minimizing Side Reactions in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selection and use of coupling reagents compatible with N-α-Fmoc-L-aspartic acid α-allyl ester (Fmoc-Asp-OAll) in solid-phase peptide synthesis (SPPS). The primary challenge associated with the incorporation of aspartic acid residues is the base-catalyzed formation of aspartimide, a side reaction that can lead to chain termination, the formation of difficult-to-separate β-peptides, and epimerization. The choice of coupling reagent and reaction conditions is critical to minimizing this side reaction and ensuring high purity and yield of the target peptide.
The allyl (All) ester for the side-chain protection of aspartic acid offers the advantage of being removable under mild, orthogonal conditions using a palladium(0) catalyst, leaving other protecting groups such as tert-butyl (tBu) and 9-fluorenylmethoxycarbonyl (Fmoc) intact. This makes this compound a valuable building block for the synthesis of complex peptides and those requiring selective side-chain modification.[1][2]
Recommended Coupling Reagents
Several classes of coupling reagents have demonstrated compatibility with Fmoc-protected amino acids and are suitable for the incorporation of this compound. The selection of the optimal reagent may depend on the specific peptide sequence, particularly the amino acid following the aspartic acid residue (the C-terminal neighbor), and the overall synthetic strategy.
The most commonly employed and recommended coupling reagents fall into two main categories: aminium/uronium salts and carbodiimides used with additives.
-
Aminium/Uronium Salts: Reagents such as HATU, HCTU, and HBTU are highly efficient and provide rapid coupling kinetics.[3][4][5] HATU is often preferred for its superior reactivity, especially in sterically hindered couplings, and its ability to suppress racemization.[4][5] HCTU is also a very effective and fast-acting coupling reagent.[6][7]
-
Carbodiimides with Additives: The combination of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), with a nucleophilic additive like Oxyma Pure or 1-hydroxybenzotriazole (HOBt) is a widely used and cost-effective method.[8][9] The additive acts as a scavenger for reactive intermediates, suppressing side reactions and minimizing racemization.[8] Oxyma Pure is often favored over HOBt due to its enhanced safety profile and high reactivity.[8]
Data Presentation: Comparison of Common Coupling Reagents
The following table summarizes the general characteristics and performance of recommended coupling reagents in Fmoc-SPPS. While direct comparative data for this compound is limited, this information, gathered from studies on other challenging couplings, provides a strong basis for reagent selection.
| Coupling Reagent/System | Relative Reactivity | Racemization Suppression | Key Advantages | Considerations |
| HATU | Very High | Excellent | Highly efficient, effective for sterically hindered couplings.[4][5] | Higher cost compared to carbodiimides. Can lead to guanidinylation of the N-terminus if used in large excess.[4] |
| HCTU | High | Very Good | Fast reaction times, high coupling efficiency.[6][7][10] | Can also cause guanidinylation if not used properly. |
| HBTU | High | Good | Effective and widely used, less expensive than HATU.[4] | Can be less effective for very difficult couplings compared to HATU. |
| DIC/Oxyma Pure | Good | Very Good | Cost-effective, safe (Oxyma is non-explosive), good for reducing aspartimide formation.[8][9][11] | May require longer coupling times compared to aminium salts for difficult sequences. |
| DIC/HOBt | Good | Good | Traditional and cost-effective method.[1][8] | HOBt is explosive in its anhydrous form. Can be less effective at suppressing racemization than Oxyma.[1] |
Experimental Protocols
The following protocols provide detailed methodologies for the coupling of this compound using recommended reagents. It is crucial to use high-quality, amine-free solvents (e.g., DMF) and to perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
Protocol 1: Coupling using HATU
This protocol is recommended for sequences known to be difficult or prone to side reactions.
Materials:
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin-bound peptide with a free N-terminal amine
-
Washing solvents: DMF, Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection of the N-terminal amino acid on the resin using a standard protocol (e.g., 20% piperidine in DMF). Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.
-
Activation of this compound: In a separate reaction vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (2.9-4.5 equivalents) in DMF.
-
Coupling: Add DIPEA or collidine (6-10 equivalents) to the activated amino acid solution and vortex briefly. Immediately add this solution to the prepared resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-4 hours. The progress of the coupling can be monitored using a qualitative test such as the Kaiser test. For difficult couplings, a longer reaction time or a second coupling may be necessary.
-
Washing: Once the coupling is complete (as indicated by a negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove any unreacted reagents and byproducts.
Protocol 2: Coupling using HCTU
This protocol offers a balance of high reactivity and cost-effectiveness.
Materials:
-
This compound
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin-bound peptide with a free N-terminal amine
-
Washing solvents: DMF, Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Follow the same procedure as in Protocol 1.
-
Activation and Coupling: In a separate vessel, dissolve this compound (3-5 equivalents) and HCTU (2.9-4.9 equivalents) in DMF. Add DIPEA or collidine (6-10 equivalents) and immediately add the solution to the resin.
-
Reaction: Allow the coupling to proceed for 30-60 minutes at room temperature. Monitor the reaction progress with the Kaiser test.
-
Washing: After complete coupling, wash the resin as described in Protocol 1.
Protocol 3: Coupling using DIC/Oxyma Pure
This protocol is a robust and economical choice, with a good safety profile.
Materials:
-
This compound
-
DIC (N,N'-Diisopropylcarbodiimide)
-
Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin-bound peptide with a free N-terminal amine
-
Washing solvents: DMF, Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Follow the same procedure as in Protocol 1.
-
Coupling Solution Preparation: In a reaction vessel, dissolve this compound (3-5 equivalents) and Oxyma Pure (3-5 equivalents) in DMF.
-
Coupling: Add DIC (3-5 equivalents) to the solution and then immediately add the mixture to the resin.
-
Reaction: Agitate the mixture for 1-4 hours at room temperature. Monitor the reaction for completion using the Kaiser test.
-
Washing: Once the reaction is complete, wash the resin as described in Protocol 1.
Mandatory Visualizations
Diagram 1: General Workflow for a Single Coupling Cycle in SPPS
Caption: General workflow for a single coupling cycle in solid-phase peptide synthesis.
Diagram 2: Logical Relationship for Minimizing Aspartimide Formation
Caption: Key strategies to minimize aspartimide formation when using this compound.
Conclusion
The successful incorporation of this compound with minimal side reactions is achievable through the careful selection of coupling reagents and the optimization of reaction conditions. For most applications, HATU, HCTU, or DIC/Oxyma Pure are recommended. It is also advisable to consider modifications to the Fmoc-deprotection step, especially for sequences known to be highly susceptible to aspartimide formation (e.g., Asp-Gly, Asp-Ser). By following the protocols and considering the strategies outlined in this document, researchers can effectively utilize this compound to synthesize high-purity peptides for a wide range of applications in research and drug development.
References
- 1. biotage.com [biotage.com]
- 2. nbinno.com [nbinno.com]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. peptide.com [peptide.com]
- 5. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 6. Fast conventional Fmoc solid-phase peptide synthesis with HCTU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bachem.com [bachem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
Application of Fmoc-Asp-OAll in Convergent Solid-Phase Glycopeptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of glycopeptides, essential tools in glycobiology and therapeutic development, presents unique challenges due to the complex nature of both the peptide and carbohydrate moieties. A robust and widely adopted strategy for the synthesis of N-linked glycopeptides is the convergent solid-phase approach utilizing Fmoc-Asp(OAll)-OH. This building block incorporates the acid-labile Fmoc protecting group for the α-amine and an orthogonally protected allyl ester for the β-carboxyl group of aspartic acid. This orthogonal protection scheme allows for the selective deprotection of the aspartic acid side chain on the solid support after peptide elongation, followed by the coupling of a desired glycosylamine to form the native N-glycosidic linkage.
This methodology offers significant advantages, including the ability to introduce complex oligosaccharides late in the synthesis, thus avoiding exposure of the sensitive glycans to the repeated acidic and basic conditions of solid-phase peptide synthesis (SPPS).[1][2] However, a critical consideration in this process is the potential for aspartimide formation, a common side reaction that can lead to impurities and reduced yields. The use of the allyl ester in Fmoc-Asp(OAll)-OH helps to mitigate this issue compared to other protecting groups, though careful optimization of coupling and deprotection conditions remains crucial.[1][3]
Core Principles and Workflow
The convergent synthesis of N-linked glycopeptides using Fmoc-Asp-OAll follows a well-defined workflow on a solid support. The key steps involve:
-
Solid-Phase Peptide Synthesis (SPPS): The peptide backbone is assembled on a suitable resin using standard Fmoc/tBu chemistry. Fmoc-Asp(OAll)-OH is incorporated at the desired glycosylation site.
-
Selective Allyl Deprotection: Once the peptide chain is fully assembled, the allyl protecting group on the aspartic acid side chain is selectively removed using a palladium(0) catalyst.
-
On-Resin Glycosylation: The free β-carboxyl group of the aspartic acid residue is activated, and a glycosylamine is coupled to form the N-glycosidic bond.
-
Final Deprotection and Cleavage: The completed glycopeptide is cleaved from the resin with simultaneous removal of all remaining side-chain protecting groups.
This strategic approach is visualized in the workflow diagram below.
Figure 1: General workflow for the convergent solid-phase synthesis of N-linked glycopeptides using this compound.
Experimental Protocols
The following sections provide detailed protocols for the key steps in the synthesis of N-linked glycopeptides using this compound.
Protocol 1: Incorporation of Fmoc-Asp(OAll)-OH during SPPS
This protocol describes the manual coupling of Fmoc-Asp(OAll)-OH to a growing peptide chain on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-Asp(OAll)-OH
-
Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or HOBt (Hydroxybenzotriazole)/DIC (N,N'-Diisopropylcarbodiimide)
-
Base: DIPEA (N,N-Diisopropylethylamine) or Collidine
-
Solvent: DMF (N,N-Dimethylformamide)
-
Washing solvents: DCM (Dichloromethane), DMF
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the N-terminal Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).
-
Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-Asp(OAll)-OH (3-5 equivalents relative to resin loading) and the coupling agent (e.g., HBTU, 3-5 equivalents) in DMF. Add the base (e.g., DIPEA, 6-10 equivalents) and pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Continuation of SPPS: Proceed with the deprotection and coupling of the subsequent Fmoc-amino acids in the sequence.
Protocol 2: On-Resin Allyl Deprotection
This protocol details the selective removal of the allyl ester from the aspartic acid side chain.
Materials:
-
Peptide-resin containing the Asp(OAll) residue
-
Palladium(0) catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Allyl scavenger: Phenylsilane (PhSiH₃), Morpholine, or N-methylaniline
-
Solvent: Anhydrous and degassed DCM or a mixture of Chloroform/Acetic Acid/N-Methylmorpholine.
Procedure:
-
Resin Preparation: Swell the peptide-resin in anhydrous, degassed DCM for 30 minutes.
-
Deprotection Cocktail: In a separate flask, under an inert atmosphere (e.g., Argon or Nitrogen), prepare the deprotection solution. For every 1 gram of resin, dissolve Pd(PPh₃)₄ (0.1-0.3 equivalents based on resin substitution) and the allyl scavenger (e.g., PhSiH₃, 10-20 equivalents) in the chosen solvent system.
-
Deprotection Reaction: Add the deprotection cocktail to the swollen resin. Gently agitate the mixture at room temperature for 1-3 hours, protected from light.
-
Monitoring: Monitor the reaction progress by taking a small sample of the resin, cleaving the peptide, and analyzing by HPLC-MS.
-
Washing: Once the deprotection is complete, thoroughly wash the resin with DCM (5 times), DMF (5 times), a solution of 0.5% DIPEA in DMF (2 times), and finally with DMF (5 times) and DCM (5 times) to remove all traces of the palladium catalyst and scavenger.
Protocol 3: On-Resin Glycosylation of the Aspartic Acid Side Chain
This protocol describes the coupling of a glycosylamine to the deprotected aspartic acid side chain.
Materials:
-
Peptide-resin with a free Asp side-chain carboxyl group
-
Glycosylamine (peracetylated or unprotected)
-
Coupling agents: DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one), HBTU/HOBt, or HATU
-
Base: DIPEA or Collidine
-
Solvent: Anhydrous DMF or DMSO (Dimethyl sulfoxide)
Procedure:
-
Resin Preparation: Swell the peptide-resin from the previous step in the chosen anhydrous solvent (DMF or DMSO) for 30 minutes.
-
Glycosylation Cocktail: In a separate vessel, dissolve the glycosylamine (1.5-3 equivalents) and the coupling agent (e.g., DEPBT, 1.5-3 equivalents) in the anhydrous solvent. Add the base (e.g., DIPEA, 3-6 equivalents).
-
Glycosylation Reaction: Add the glycosylation cocktail to the resin. Agitate the mixture at room temperature. The reaction time can vary significantly depending on the steric bulk of the glycosylamine and can range from a few hours to 24-48 hours.
-
Monitoring: Monitor the reaction by cleaving a small amount of the glycopeptide-resin and analyzing via HPLC-MS.
-
Washing: After completion, wash the resin thoroughly with the reaction solvent (DMF or DMSO), followed by DCM and DMF.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the key steps in the convergent glycopeptide synthesis using this compound.
Table 1: Reaction Conditions for Allyl Deprotection
| Catalyst | Scavenger | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | Phenylsilane | DCM | 25 | 1-3 | >95 |
| Pd(PPh₃)₄ | Morpholine | DCM/DMF | 25 | 2-4 | >90 |
| Pd(PPh₃)₄ | N-methylaniline | CHCl₃/AcOH/NMM | 25 | 1-2 | >95 |
Table 2: Reaction Conditions for On-Resin Glycosylation
| Coupling Agent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| DEPBT | DIPEA | DMF/DMSO | 25 | 12-24 | 70-90 |
| HBTU/HOBt | DIPEA | DMF | 25 | 8-16 | 65-85 |
| HATU | Collidine | DMF | 25 | 4-12 | 75-95 |
Yields are highly dependent on the specific peptide sequence and the nature of the glycosylamine.
Signaling Pathways and Logical Relationships
The chemical transformations involved in the convergent glycopeptide synthesis can be represented as a logical pathway.
Figure 2: Chemical transformation pathway for on-resin glycosylation.
Conclusion
The use of this compound provides a powerful and versatile tool for the convergent solid-phase synthesis of N-linked glycopeptides. By enabling the late-stage introduction of carbohydrates onto a fully assembled peptide backbone, this strategy minimizes the exposure of sensitive glycans to harsh reaction conditions and allows for the efficient synthesis of a diverse range of glycopeptides. Careful optimization of the allyl deprotection and on-resin glycosylation steps is critical for achieving high yields and purity. The protocols and data presented herein serve as a comprehensive guide for researchers, scientists, and drug development professionals embarking on the chemical synthesis of complex glycopeptides.
References
- 1. Synthesis of N-linked glycopeptides via solid-phase aspartylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. On-resin Convergent Synthesis of a Glycopeptide from HIV gp120 Containing a High Mannose N-linked Oligosaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of N-linked glycopeptides via solid-phase aspartylation - PubMed [pubmed.ncbi.nlm.nih.gov]
On-Resin Side Chain Modification of Aspartic Acid Using Fmoc-Asp-OAll: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective modification of amino acid side chains is a powerful tool in peptide chemistry, enabling the synthesis of peptides with enhanced structural and functional properties. The use of orthogonally protected amino acid building blocks, such as 9-fluorenylmethoxycarbonyl-L-aspartic acid α-allyl ester (Fmoc-Asp-OAll), allows for the specific deprotection and subsequent modification of the aspartic acid side chain while the peptide remains attached to the solid support. This on-resin modification strategy is particularly valuable for the creation of cyclic peptides, the introduction of labels or tags, and the development of peptide-based therapeutics with improved stability and bioactivity.[1][2][3]
This document provides detailed application notes and experimental protocols for the on-resin side chain modification of aspartic acid using this compound.
Principle
The core principle of this methodology lies in the orthogonal protection strategy afforded by the Fmoc/tBu chemistry combined with the allyl protecting group. The allyl ester of the aspartic acid side chain is stable to the basic conditions used for Fmoc group removal (e.g., piperidine) and the acidic conditions used for the final cleavage of the peptide from the resin (e.g., trifluoroacetic acid, TFA).[3] The selective removal of the allyl group is achieved under mild conditions using a palladium(0) catalyst, which liberates the side-chain carboxylic acid for subsequent modification.
Applications
The on-resin modification of the aspartic acid side chain opens up a wide range of possibilities for peptide engineering:
-
Cyclization: The formation of lactam bridges by reacting the deprotected aspartic acid side chain with a side-chain amine of another amino acid (e.g., lysine) is a common strategy to introduce conformational constraints. This can stabilize secondary structures like α-helices and β-turns, which is crucial for mimicking bioactive conformations and enhancing receptor binding.[1][2][4][5]
-
Conjugation: The free carboxylic acid can be coupled with various molecules, including fluorescent dyes, biotin, polyethylene glycol (PEG), or cytotoxic drugs for targeted delivery.
-
Peptidomimetics: Modification of the side chain can be used to create non-natural amino acid residues, leading to peptides with altered pharmacological properties.
-
Drug Development: Side-chain modified peptides are being explored as therapeutics for a range of diseases, including the development of HIV-1 fusion inhibitors and bradykinin analogues.[4][6]
Quantitative Data Summary
The efficiency of the on-resin deallylation and subsequent modification can be influenced by several factors including the peptide sequence, resin type, and reaction conditions. Below is a summary of reported quantitative data.
| Parameter | Value | Conditions | Reference |
| Allyl Deprotection Purity | >98% | Microwave-assisted deprotection with Pd(PPh₃)₄ and phenylsilane in DMF at 38°C for 2 x 5 minutes. | [2][7] |
| Overall Yield (Acyl Modification) | 5-10% | Multi-step synthesis involving on-resin allyl deprotection and subsequent acylation with carboxylic acids. | [8] |
| Cyclization Efficiency (Asp-linked) | Lower than Glu-linked | On-resin head-to-tail cyclization. The shorter side chain of Asp may result in poorer conversion. | [9] |
Experimental Protocols
Materials and Reagents
-
This compound
-
Solid-phase synthesis resin (e.g., Rink Amide, Wang resin)
-
Standard Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HOBt, DIC)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine in N,N-Dimethylformamide (DMF) (20% v/v)
-
Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄)
-
Allyl cation scavenger (e.g., phenylsilane (PhSiH₃), morpholine, or formic acid/diethylamine)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Nucleophile for side-chain modification (e.g., primary amine, alcohol)
Protocol 1: On-Resin Allyl Deprotection of Aspartic Acid Side Chain
This protocol describes the selective removal of the allyl ester from the aspartic acid side chain.
-
Peptide Synthesis: Assemble the desired peptide sequence on a suitable resin using standard Fmoc-based solid-phase peptide synthesis (SPPS). Incorporate this compound at the desired position.
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.
-
Deprotection Cocktail Preparation: In a separate vessel, prepare the deprotection cocktail. For a 0.1 mmol scale synthesis, dissolve Pd(PPh₃)₄ (0.25 equivalents) in a suitable solvent like DCM or THF. Add the allyl cation scavenger (e.g., 15 equivalents of phenylsilane). Caution: Palladium catalysts are sensitive to air and should be handled under an inert atmosphere for optimal results, although successful deprotections have been reported under atmospheric conditions.
-
Deprotection Reaction: Add the deprotection cocktail to the swollen resin. Gently agitate the reaction mixture at room temperature. The reaction time can vary from 1 to 18 hours. For a faster reaction, microwave irradiation at 38°C for two 5-minute intervals can be employed.[2][7]
-
Washing: After the reaction is complete, drain the deprotection solution and wash the resin extensively with DCM and DMF to remove all traces of the palladium catalyst and scavenger. A wash with a solution of 0.5% DIPEA in DMF followed by a wash with 0.5% sodium diethyldithiocarbamate in DMF can help remove residual palladium.
Protocol 2: On-Resin Amide Bond Formation (Lactam Bridge)
This protocol describes the formation of a lactam bridge between the deprotected aspartic acid side chain and a lysine side chain.
-
Prerequisites: The peptide sequence should contain both an Asp(OAll) residue and a Lys(Alloc) or another orthogonally protected lysine residue. Perform the allyl deprotection of the Asp side chain as described in Protocol 1. Subsequently, deprotect the lysine side chain using its specific deprotection conditions (e.g., for Alloc, use the same palladium-catalyzed method).
-
Resin Preparation: After deprotection of both side chains, wash the resin thoroughly with DMF.
-
Cyclization: Add a solution of coupling reagents (e.g., 3 equivalents of HBTU/HOBt) and base (e.g., 6 equivalents of DIPEA) in DMF to the resin.
-
Reaction Monitoring: Allow the cyclization reaction to proceed at room temperature for 1 to 4 hours. The progress of the reaction can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC-MS.
-
Washing: Once the cyclization is complete, wash the resin with DMF and DCM.
-
Final Cleavage: Cleave the cyclic peptide from the resin using a standard TFA cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5).
Protocol 3: On-Resin Ester Bond Formation
This protocol describes the formation of an ester bond on the deprotected aspartic acid side chain.
-
Prerequisites: Perform the allyl deprotection of the Asp side chain as described in Protocol 1.
-
Resin Preparation: Wash the resin thoroughly with DMF and then with a solvent suitable for the esterification reaction (e.g., DCM or THF).
-
Esterification: Add a solution of the desired alcohol (e.g., 10 equivalents) and a coupling reagent suitable for esterification (e.g., DIC) in a suitable solvent. The addition of a catalyst like 4-dimethylaminopyridine (DMAP) may be required.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the reaction progress by HPLC-MS analysis of a cleaved sample.
-
Washing: After completion, wash the resin with the reaction solvent, followed by DMF and DCM.
-
Final Cleavage: Cleave the modified peptide from the resin using a standard TFA cleavage cocktail.
Visualizations
Experimental Workflow
Caption: General workflow for on-resin side chain modification of Aspartic acid.
Logical Relationship of Orthogonal Protection
Caption: Orthogonal protection strategy for selective peptide modification.
Representative Signaling Pathway Application
Caption: Modified peptide activating a cell signaling pathway.
References
- 1. The synthesis and study of side-chain lactam-bridged peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microwave-Assisted Solid-Phase Synthesis of side-chain to side-chain lactam-bridge cyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modified synthetic peptides: from therapeutics to chemosensors - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D4SD00022F [pubs.rsc.org]
- 4. Synthesis and biological activities of new side chain and backbone cyclic bradykinin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. On resin side-chain cyclization of complex peptides using CuAAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
Application Notes and Protocols for Fmoc-D-Asp-OAll in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical D-amino acids into peptide sequences is a critical strategy in modern drug discovery and development. D-amino acids can significantly enhance peptide stability against enzymatic degradation, improve bioavailability, and modulate receptor binding affinity and selectivity.[1] D-aspartic acid (D-Asp), in particular, is an endogenous amino acid found in neuroendocrine tissues that plays a significant role in regulating hormone synthesis and release, including luteinizing hormone (LH) and testosterone.[2][3] This makes it a valuable residue for designing novel peptide therapeutics, especially in endocrinology and neuroscience.
Fmoc-D-Asp-OAll is a derivative of D-aspartic acid where the α-amino group is protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, and the β-carboxyl group is protected by an allyl (All) ester.[4] The allyl ester is an orthogonal protecting group, stable to the mildly basic conditions used for Fmoc removal (e.g., piperidine) and the strong acidic conditions (e.g., Trifluoroacetic acid, TFA) used for final peptide cleavage from most solid supports.[5] This orthogonality allows for the selective deprotection of the Asp side chain on-resin, enabling site-specific modifications such as lactam bridge formation for cyclization, conjugation of payloads, or glycosylation.[5][6]
However, the synthesis of peptides containing aspartic acid is notoriously challenging due to the formation of an aspartimide intermediate, a side reaction that occurs under the basic conditions of Fmoc deprotection.[7][8] This irreversible cyclization can lead to racemization at the α-carbon and the formation of difficult-to-separate α- and β-peptide impurities, significantly reducing the yield and purity of the target peptide.[9][10] The choice of the side-chain protecting group is therefore critical to mitigating this problem.
These application notes provide a comprehensive overview of the use of Fmoc-D-Asp-OAll in Solid-Phase Peptide Synthesis (SPPS), detailed experimental protocols, and a comparative analysis of its performance against other common aspartic acid protecting groups.
Data Presentation: Comparative Analysis of Asp Side-Chain Protecting Groups
The selection of an appropriate side-chain protecting group for aspartic acid is crucial for minimizing aspartimide formation, especially in sequences known to be susceptible, such as Asp-Gly, Asp-Asn, and Asp-Ser.[7][10] While the allyl ester (OAll) provides orthogonality, its steric hindrance is less than that of the standard tert-butyl (OtBu) group, leading to a higher propensity for aspartimide formation.[11] More sterically demanding protecting groups offer significantly better suppression of this side reaction.
The following table summarizes quantitative data on the percentage of desired peptide versus aspartimide-related byproducts for various Asp protecting groups after extended treatment with 20% piperidine in DMF, simulating the cumulative effect of multiple deprotection cycles in a long synthesis of the model peptide H-Val-Lys-Asp-Gly-Tyr-Ile-OH.
| Asp Protecting Group | Chemical Structure of Ester | % Desired Peptide | % Aspartimide & Related Byproducts | Key Features & Drawbacks |
| OAll (Allyl) | -O-CH₂-CH=CH₂ | < 60% (estimated) | > 40% (estimated) | Features: Orthogonal protection. Drawbacks: High propensity for aspartimide formation, even more so than OtBu.[11] |
| OtBu (tert-Butyl) | -O-C(CH₃)₃ | ~65% | ~35% | Features: Standard, widely used. Drawbacks: Insufficient protection in sensitive sequences.[7][9] |
| OMpe (3-Methylpent-3-yl) | -O-C(CH₃)(C₂H₅)₂ | ~90% | ~10% | Features: Good suppression of aspartimide formation. Drawbacks: Increased cost.[7][11] |
| OEpe (3-Ethyl-3-pentyl) | -O-C(C₂H₅)₃ | > 95% | < 5% | Features: Excellent suppression of aspartimide formation. Drawbacks: Higher cost and steric bulk may slightly slow coupling.[7][9] |
| OBno (5-Butyl-5-nonyl) | -O-C(C₄H₉)₃ | ~99% | ~1% | Features: Virtually eliminates aspartimide formation. Drawbacks: Highest cost, significantly bulkier. |
| CSY (Cyanosulfurylide) | Ylide (non-ester) | ~100% | ~0% | Features: Complete suppression by masking the carboxylic acid. Drawbacks: Requires a separate, specific deprotection step post-cleavage.[12] |
| (Data compiled from multiple sources and represent typical values for the highly susceptible VKDGYI sequence. Actual results will vary based on sequence, coupling conditions, and synthesis scale.[7][9][11]) |
Experimental Protocols
Protocol 1: Incorporation of Fmoc-D-Asp-OAll in SPPS
This protocol describes the standard procedure for coupling Fmoc-D-Asp-OAll onto a solid support-bound peptide chain.
Materials:
-
Fmoc-D-Asp-OAll
-
Rink Amide or Wang resin pre-loaded with the first amino acid
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Washing solvents: DMF, DCM
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 3 minutes.
-
Drain the solution.
-
Add fresh deprotection solution and agitate for an additional 10-15 minutes.[2][3]
-
Drain and wash the resin thoroughly with DMF (5-7 times), DCM (3 times), and finally DMF (3 times).
-
Perform a Kaiser test to confirm the presence of a free primary amine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-D-Asp-OAll (3-4 equivalents relative to resin loading) and HBTU/HATU (2.9-3.9 equivalents) in DMF.
-
Add DIPEA (6-8 equivalents) to the solution and allow the mixture to pre-activate for 2-5 minutes at room temperature.[3][9]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling (negative result). If the coupling is incomplete, extend the reaction time or repeat the coupling step.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Chain Elongation: Repeat the deprotection (Step 2) and coupling (Step 3) cycles for the subsequent amino acids in the sequence.
Protocol 2: On-Resin Deprotection of the Allyl (OAll) Ester
This protocol describes the selective removal of the allyl protecting group from the D-aspartic acid side chain while the peptide remains attached to the solid support. This step is essential for subsequent on-resin modifications.
Materials:
-
Peptide-resin containing the D-Asp(OAll) residue (N-terminus must be protected, e.g., with Fmoc or Boc)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Allyl scavenger: Phenylsilane (PhSiH₃) or Morpholine
-
Inert gas atmosphere (Argon or Nitrogen)
-
Washing solvents: DCM, DMF, 0.5% DIPEA in DMF, 0.5% sodium diethyldithiocarbamate in DMF
Procedure:
-
Resin Preparation: Swell the peptide-resin in anhydrous DCM for 30 minutes under an inert atmosphere.
-
Deprotection Cocktail Preparation:
-
In a separate flask under an inert atmosphere, prepare the deprotection cocktail.
-
For a 0.1 mmol scale synthesis, dissolve Pd(PPh₃)₄ (0.2-0.3 equivalents, ~23-35 mg) in anhydrous DCM (~5 mL).
-
Add the allyl scavenger, Phenylsilane (20 equivalents, ~240 µL), to the catalyst solution. The solution may turn from yellow to colorless or light brown.
-
-
Deprotection Reaction:
-
Drain the DCM from the swollen resin.
-
Add the freshly prepared deprotection cocktail to the resin.
-
Agitate the mixture gently at room temperature, protected from light, for 2 hours.[13] Reaction progress can be monitored by HPLC analysis of a small cleaved sample.
-
-
Resin Washing:
-
Drain the deprotection solution.
-
Wash the resin extensively to remove the palladium catalyst and scavenger byproducts. A typical washing sequence is:
-
DCM (5 times)
-
DMF (5 times)
-
0.5% DIPEA in DMF (3 times, 5 min each)
-
0.5% sodium diethyldithiocarbamate in DMF (3 times, 15 min each) to chelate and remove residual palladium.[14]
-
DMF (5 times)
-
DCM (5 times)
-
-
-
Confirmation: The resin now possesses a free β-carboxyl group on the D-Asp residue, ready for on-resin modification (e.g., cyclization, conjugation).
Application: D-Aspartic Acid Signaling in Testosterone Synthesis
The incorporation of D-Aspartic acid into peptides can be leveraged to modulate endocrine pathways. D-Aspartic acid acts on the Hypothalamic-Pituitary-Gonadal (HPG) axis to stimulate the synthesis and release of Luteinizing Hormone (LH) and Testosterone.[15] Understanding this signaling cascade is crucial for designing peptides with targeted hormonal activity.
Mechanism of Action:
-
Hypothalamus: D-Asp stimulates the synthesis and release of Gonadotropin-Releasing Hormone (GnRH).[13]
-
Pituitary Gland: GnRH travels to the anterior pituitary gland and stimulates the release of LH into the bloodstream.[15][16]
-
Testes (Leydig Cells): LH binds to its receptor (LHCGR) on the surface of Leydig cells in the testes.
-
Intracellular Signaling: This binding activates a G-protein coupled receptor cascade, increasing intracellular levels of the second messenger cyclic AMP (cAMP).[15]
-
Steroidogenesis Activation: Increased cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates downstream targets. This cascade increases the expression and activity of the Steroidogenic Acute Regulatory (StAR) protein and key steroidogenic enzymes (e.g., P450scc).[13][16]
-
Testosterone Synthesis: StAR facilitates the transport of cholesterol into the mitochondria, the rate-limiting step in steroidogenesis, leading to the synthesis and secretion of testosterone.
-
Direct Testicular Action: D-Asp can also act directly on the testes, where it engages NMDA receptors and activates the ERK1/2 signaling pathway, further promoting StAR expression and testosterone synthesis.[16][17]
Conclusion
Fmoc-D-Asp-OAll is a valuable building block for introducing D-aspartic acid into peptides, offering the key advantage of an orthogonally protected side chain. This feature is indispensable for synthetic routes requiring on-resin, site-specific modifications like cyclization. However, researchers must be acutely aware of the heightened risk of aspartimide formation associated with the allyl protecting group compared to bulkier alternatives.[11] For linear peptides containing problematic sequences where orthogonality is not required, the use of more sterically hindered protecting groups such as Fmoc-D-Asp(OEpe)-OH or Fmoc-D-Asp(OBno)-OH is strongly recommended to maximize yield and purity.[7] By selecting the appropriate protecting group strategy and applying optimized protocols, researchers can successfully synthesize complex D-Asp-containing peptides for advancing therapeutic development.
References
- 1. Fmoc-Asp(OAll)-OH, 146982-24-3, Fmoc Amino Acids, P3 BioSystems [p3bio.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Preventing aspartimide formation in Fmoc SPPS of Asp‐Gly containing peptides — practical aspects of new trialkylcarbinol based protecting groups | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. New Insights into D-Aspartate Signaling in Testicular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. media.iris-biotech.de [media.iris-biotech.de]
- 13. The putative effects of D-Aspartic acid on blood testosterone levels: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. D-aspartate affects NMDA receptor-extracellular signal-regulated kinase pathway and upregulates androgen receptor expression in the rat testis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Utilizing Fmoc-Asp-OAll for Aspartimide-Prone Peptide Synthesis
Welcome to our dedicated technical support resource for researchers, scientists, and professionals in drug development. This guide provides detailed information, troubleshooting advice, and experimental protocols for the use of Fmoc-Asp-OAll in Solid-Phase Peptide Synthesis (SPPS) to mitigate aspartimide formation.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a significant problem in peptide synthesis?
Aspartimide formation is a common side reaction in Fmoc-based SPPS, particularly in sequences containing aspartic acid (Asp). It involves the intramolecular cyclization of the peptide backbone at the Asp residue, forming a five-membered succinimide ring. This side reaction is problematic because the aspartimide intermediate can undergo hydrolysis to yield the desired α-peptide as well as an undesired β-peptide, where the peptide chain is linked to the side-chain carboxyl group of the aspartic acid. Both forms can also undergo racemization. These byproducts are often difficult to separate from the target peptide due to their similar physicochemical properties, leading to reduced yield and purity of the final product.
Q2: How does this compound help in preventing aspartimide formation?
The allyl (OAll) protecting group on the side chain of aspartic acid is stable under the basic conditions used for Fmoc deprotection (e.g., piperidine). Aspartimide formation is catalyzed by these basic conditions. By using a protecting group that is not removed during the iterative Fmoc deprotection steps, the side chain carboxyl group is not available to participate in the cyclization reaction. The OAll group is an orthogonal protecting group, meaning it can be selectively removed under specific conditions that do not affect other protecting groups on the peptide, namely through palladium(0) catalysis.
Q3: Which peptide sequences are most susceptible to aspartimide formation?
The propensity for aspartimide formation is highly sequence-dependent. The amino acid immediately following the Asp residue has the most significant influence. Sequences with a small, sterically unhindered amino acid at the C-terminal side of Asp are most prone to this side reaction. The most problematic sequences include:
-
Asp-Gly
-
Asp-Asn
-
Asp-Ser
-
Asp-Ala
Q4: How can I detect aspartimide formation in my crude peptide product?
Aspartimide formation and its subsequent byproducts can be detected using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). In an HPLC chromatogram, aspartimide-related impurities often appear as distinct peaks, typically eluting close to the main product peak (either as pre-peaks or post-peaks). Mass spectrometry can confirm the presence of these byproducts, although the isomeric α- and β-peptides will have the same mass as the desired product, making careful chromatographic separation crucial for accurate identification.
Quantitative Data on Aspartimide Formation with Different Protecting Groups
The choice of the side-chain protecting group for aspartic acid is critical in minimizing aspartimide formation. The following table summarizes the extent of aspartimide-related byproduct formation with various protecting groups in a model peptide sequence.
| Protecting Group | Peptide Sequence | Conditions | Aspartimide Formation (% per cycle) | Reference |
| OAll | Ac-Gly-Asp-Gly-Ala-Lys-Phe-NH₂ | 20% Piperidine/DMF | Higher than OtBu | [1] |
| OtBu | VKDGYI | 20% Piperidine/DMF (200 min) | 10.1 | |
| OMpe | VKDGYI | 20% Piperidine/DMF (200 min) | 1.1 | |
| OBno | VKDGYI | 20% Piperidine/DMF (200 min) | 0.1 |
Note: The data indicates that while OAll is stable to piperidine, other protecting groups with greater steric hindrance, such as OMpe and OBno, show lower levels of aspartimide formation under prolonged basic conditions.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the general steps for incorporating an this compound residue into a peptide sequence on a solid support.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% (v/v) piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5 times), followed by dichloromethane (DCM, 3 times), and then DMF (3 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent such as HCTU or HATU (3-5 equivalents) in DMF.
-
Add a base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 equivalents), to the amino acid solution.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive (blue beads), a second coupling may be necessary.
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Protocol 2: On-Resin Deprotection of the Allyl (OAll) Group
This protocol describes the selective removal of the OAll protecting group from the Asp side chain while the peptide is still attached to the resin.
-
Resin Preparation: Wash the peptide-resin thoroughly with DCM.
-
Deprotection Cocktail Preparation:
-
Prepare a solution of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in an appropriate solvent like DCM or a mixture of DCM/DMF. The catalyst amount is typically 0.1 to 0.25 equivalents relative to the resin loading.
-
Add an allyl scavenger, such as phenylsilane (PhSiH₃) or morpholine, to the catalyst solution. The scavenger is used in large excess (e.g., 20-40 equivalents).
-
-
Deprotection Reaction:
-
Add the deprotection cocktail to the peptide-resin.
-
Gently agitate the mixture at room temperature. The reaction is typically complete within 30-60 minutes.
-
To ensure complete removal, the deprotection step can be repeated with a fresh solution of the catalyst and scavenger.
-
-
Washing: Wash the resin extensively with DCM and DMF to remove the palladium catalyst and scavenger byproducts.
Protocol 3: Final Cleavage and Deprotection
This protocol is for the final cleavage of the peptide from the resin and removal of all remaining side-chain protecting groups.
-
Resin Preparation: Wash the peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the remaining protecting groups. A common cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin.
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
-
Drying and Purification:
-
Dry the crude peptide pellet under vacuum.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Troubleshooting Guides
Troubleshooting Palladium-Catalyzed OAll Deprotection
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | - Insufficient amount of palladium catalyst or scavenger.- Inactive catalyst due to oxidation.- Short reaction time. | - Increase the equivalents of the palladium catalyst and/or scavenger.- Use a fresh batch of the palladium catalyst.- Extend the reaction time and/or repeat the deprotection step.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if catalyst deactivation is suspected. |
| Catalyst Poisoning | - Presence of sulfur-containing amino acids (e.g., Cys, Met) in the peptide sequence. | - Use a larger excess of the palladium catalyst.- Perform multiple deprotection cycles with fresh catalyst each time. |
| Side Reactions (e.g., peptide degradation) | - Prolonged exposure to the deprotection cocktail. | - Monitor the reaction closely by taking small resin samples for cleavage and LC-MS analysis to determine the optimal reaction time. |
| Difficulty in Removing Palladium Residues | - Inadequate washing after deprotection. | - Wash the resin extensively with a solvent system that can effectively dissolve the palladium complexes, such as a solution of sodium diethyldithiocarbamate in DMF, followed by thorough DMF and DCM washes. |
Visualizations
Caption: Mechanism of base-catalyzed aspartimide formation.
Caption: Experimental workflow for SPPS using this compound.
Caption: Troubleshooting logic for incomplete OAll deprotection.
References
Technical Support Center: Fmoc-Asp-OAll in Solid-Phase Peptide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fmoc-Asp-OAll in Fmoc-Solid Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction associated with the use of this compound in Fmoc-SPPS?
A1: The most significant side reaction is the formation of aspartimide. This occurs when the backbone amide nitrogen of the amino acid C-terminal to the aspartic acid residue attacks the side-chain allyl ester. This intramolecular cyclization is catalyzed by the basic conditions used for Fmoc deprotection, typically with piperidine.[1][2] The resulting aspartimide is problematic as it can lead to a mixture of byproducts, including α- and β-peptides, as well as racemization of the aspartic acid residue.[1][2]
Q2: How does the propensity for aspartimide formation with this compound compare to other common Asp protecting groups like Fmoc-Asp(OtBu)-OH?
A2: The allyl (OAll) protecting group is generally considered to be more susceptible to aspartimide formation than the tert-butyl (OtBu) and 3-methylpent-3-yl (OMpe) protecting groups.[3] The smaller steric hindrance of the allyl group makes the side-chain carbonyl more accessible for nucleophilic attack by the backbone amide. While quantitative data directly comparing the rates of aspartimide formation for this compound under various conditions is limited in the literature, the qualitative trend is that the extent of this side reaction follows the order: OAll > OtBu > OMpe.[3]
Q3: What are the advantages of using this compound despite the increased risk of aspartimide formation?
A3: The primary advantage of the OAll protecting group is its orthogonality to the standard Fmoc/tBu strategy.[4] The allyl group can be selectively removed on-resin using a palladium(0) catalyst under neutral conditions, without affecting the acid-labile side-chain protecting groups (like tBu, Trt) or the acid-cleavable linker.[4] This allows for on-resin modification of the aspartic acid side chain, such as the formation of cyclic peptides or the introduction of labels.
Q4: What are the potential side reactions during the palladium-catalyzed deprotection of the allyl group?
A4: While generally efficient, the palladium-catalyzed deprotection can have side reactions. Incomplete removal of the allyl group can lead to a mixed population of protected and deprotected peptides. Additionally, the palladium catalyst can sometimes be poisoned by certain amino acid residues, particularly those containing sulfur, like cysteine and methionine, leading to reduced deprotection efficiency. It is also crucial to thoroughly wash the resin after deprotection to remove all traces of the palladium catalyst and scavenger, as residual palladium can interfere with subsequent synthetic steps or final product purity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low coupling efficiency of this compound | Poor solubility of this compound in standard coupling solvents (DMF, NMP).[5] Steric hindrance. | - Use a stronger coupling agent like HATU or HCTU.[6][7]- Pre-activate the amino acid for a longer duration.- Consider using a solvent with better solubilizing properties or gentle warming of the amino acid solution.[5] |
| Presence of a peak at -18 Da from the target peptide mass in LC-MS | Aspartimide formation.[8] | - Minimize the duration of piperidine treatment for Fmoc deprotection.[3]- Use a weaker base for Fmoc deprotection, such as 5% piperazine in DMF.[9]- Add an acidic additive like 0.1 M HOBt to the piperidine deprotection solution to buffer the basicity.[9] |
| Multiple peaks with the same mass as the target peptide in HPLC | Racemization at the α-carbon of Aspartic acid due to aspartimide formation and subsequent ring-opening.[10] | - Employ strategies to suppress aspartimide formation as mentioned above.- Use a more sterically hindered protecting group if on-resin side-chain modification is not required.[2] |
| Incomplete removal of the OAll protecting group | Inefficient palladium catalysis due to catalyst poisoning or insufficient reaction time. | - Ensure an inert atmosphere during the deprotection reaction.- Use a fresh, high-quality palladium catalyst.- Increase the reaction time or repeat the deprotection step.- If sulfur-containing residues are present, consider using a higher catalyst load or a more robust catalyst. |
| Presence of piperidide adducts (+84 Da) | The aspartimide intermediate can be opened by piperidine during Fmoc deprotection.[2] | - Reduce Fmoc deprotection time.- Use a non-nucleophilic base like DBU for Fmoc removal, although this can sometimes increase aspartimide formation.[1] |
Data Presentation
Table 1: Qualitative Comparison of Aspartimide Formation Propensity for Different Asp Protecting Groups
| Protecting Group | Relative Propensity for Aspartimide Formation | Key Characteristics |
| OAll (Allyl) | High[3] | Orthogonal to Fmoc/tBu, removed by Pd(0) catalysis.[4] |
| OtBu (tert-Butyl) | Medium[3] | Standard acid-labile protecting group.[1] |
| OMpe (3-methylpent-3-yl) | Low[3] | Sterically hindered, acid-labile. |
Experimental Protocols
Protocol 1: Coupling of this compound using HATU
-
Resin Preparation: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat for 7 minutes. Wash the resin thoroughly with DMF (5 x 1 min).
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Coupling: Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat the coupling step.
-
Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
Protocol 2: On-Resin Deprotection of the Allyl (OAll) Group
-
Resin Preparation: Swell the peptide-resin in anhydrous and degassed DCM under an argon atmosphere.
-
Catalyst Solution Preparation: In a separate flask under argon, dissolve Pd(PPh₃)₄ (0.25 eq.) in anhydrous, degassed DCM.
-
Scavenger Addition: Add a scavenger, such as phenylsilane (PhSiH₃, 25 eq.), to the resin suspension.
-
Deprotection Reaction: Add the catalyst solution to the resin suspension and shake gently at room temperature for 2 hours.
-
Washing: Wash the resin thoroughly with DCM (5x), DMF (5x), and a solution of 0.5% DIPEA in DMF, followed by a final wash with DMF and DCM.
Visualizations
Caption: Mechanism of aspartimide formation from an Asp(OAll) residue.
Caption: Experimental workflow for on-resin allyl deprotection.
Caption: Troubleshooting decision tree for this compound side reactions.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. peptide.com [peptide.com]
- 8. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Palladium-Catalyzed Deprotection of Fmoc-Asp-OAll
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the palladium-catalyzed deprotection of the allyl ester (OAll) from the aspartic acid side chain (Asp) during Fmoc-based solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using an Fmoc-Asp-OAll protecting group strategy? The use of an allyl protecting group on the side chain of aspartic acid provides a third level of orthogonality in peptide synthesis.[1] This strategy is compatible with the standard Fmoc/tBu approach, where the N-terminal Fmoc group is removed by a base (like piperidine) and other side-chain protecting groups (like tBu) are removed by acid (like TFA). The allyl group can be selectively removed under neutral conditions using a palladium catalyst, allowing for specific modifications on the Asp side chain, such as lactam bridge formation for peptide cyclization, while the peptide remains on the solid support.[1][2]
Q2: What is the general mechanism for the palladium-catalyzed deprotection of the allyl ester? The reaction, often referred to as a Tsuji-Trost allylation, proceeds through a catalytic cycle. The active Pd(0) catalyst undergoes oxidative addition to the allyl ester, forming a π-allylpalladium complex and liberating the carboxylate of the aspartic acid side chain.[3][4] A nucleophilic "allyl scavenger" then attacks this complex, regenerating the Pd(0) catalyst and forming an allylated scavenger byproduct.[4]
Q3: What are the most common palladium catalysts and allyl scavengers used for this reaction? The most widely used catalyst is tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄].[1][3][5] It is effective but can be sensitive to air.[6] Alternative air-stable catalysts like Pd(PPh₃)₂Cl₂ have also been developed.[6] A variety of scavengers can be used, with phenylsilane (PhSiH₃) being a common choice for its efficiency.[4][5][7] Other effective scavengers include morpholine, N-methylmorpholine (NMM), acetic acid, and Meldrum's acid.[1][6]
Q4: How can I monitor the progress of the deprotection reaction? The most reliable method is to cleave a small amount of peptide from the resin and analyze it by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). A successful deprotection will show a mass shift corresponding to the loss of the allyl group (40.03 Da) and a corresponding shift in the retention time on the HPLC chromatogram. Qualitative methods like the Kaiser test can be used to check for free amines after a subsequent Fmoc deprotection step, but this does not directly confirm allyl removal.[8]
Q5: Is an inert atmosphere (e.g., Argon or Nitrogen) required for the reaction? Traditionally, due to the air sensitivity of Pd(PPh₃)₄, performing the reaction under an inert atmosphere is recommended to prevent oxidation and deactivation of the catalyst, which can lead to the formation of palladium black.[5] However, studies have shown that for short reaction times at room temperature, the deprotection can be successful even when performed under atmospheric conditions, suggesting the catalyst has some tolerance to air exposure over the course of a single deprotection cycle.[2][9] For long or repeated reactions, an inert atmosphere is still advisable.
Troubleshooting Guide
Problem: My deprotection is incomplete or has failed.
| Potential Cause | Recommended Solution |
| Inactive Catalyst | The Pd(0) catalyst, particularly Pd(PPh₃)₄, can oxidize and become inactive upon exposure to air. Use freshly opened catalyst or catalyst stored properly under an inert atmosphere. Prepare the deprotection solution immediately before use.[9] |
| Insufficient Reaction Time or Reagents | Standard protocols often recommend 2 hours.[1][4][5] If deprotection is incomplete, extend the reaction time or perform a second deprotection cycle with fresh reagents.[4] Ensure you are using a sufficient excess of the allyl scavenger (e.g., 20 equivalents of phenylsilane).[4] |
| Peptide Aggregation | "Difficult sequences" with high hydrophobicity can aggregate on the resin, hindering reagent access.[10] Swell the resin thoroughly in a suitable solvent like DCM or DMF before the reaction. Consider performing the reaction at a slightly elevated temperature (e.g., 38°C) with microwave assistance, which has been shown to accelerate deprotection.[2] |
| Poor Scavenger Choice | The effectiveness of a scavenger can be sequence-dependent. Phenylsilane is generally robust.[4][5] A combination of reagents, such as the widely used chloroform solution containing 5% acetic acid and 2.5% N-methylmorpholine (NMM), can also be highly effective.[1] |
Problem: I'm observing significant side products after cleavage.
| Potential Cause | Recommended Solution |
| Aspartimide Formation | Aspartic acid residues are prone to forming aspartimide, especially when adjacent to residues like Gly, Ser, or Asn, upon repeated exposure to basic conditions (e.g., piperidine for Fmoc removal).[11] While the palladium deprotection itself is not basic, ensure that the number and duration of Fmoc deprotection steps are minimized. Using specialized protecting groups like Fmoc-Asp(OBno)-OH instead of Fmoc-Asp(OtBu) for other Asp residues in the sequence can significantly reduce this side reaction. |
| N-allylation Byproducts | In some cases, the allyl group can be transferred to a nucleophilic site on the peptide, such as a free N-terminus or a lysine side chain. A novel protocol using Meldrum's acid and triethylsilane as scavengers with a Pd(PPh₃)₂Cl₂ catalyst has been shown to eliminate N-allylated byproducts.[6] |
| Premature Fmoc Deprotection | While uncommon, some palladium catalysts under specific conditions (e.g., hydrogenation) could potentially affect the Fmoc group.[12] However, with standard allyl deprotection conditions, the Fmoc group is stable.[7] If premature Fmoc removal is suspected, confirm by MS and ensure the N-terminus is properly protected before starting the allyl deprotection. |
Problem: The reaction mixture turned black.
| Potential Cause | Recommended Solution |
| Catalyst Decomposition | A black precipitate is likely palladium black, which forms when the Pd(0) catalyst decomposes. This indicates the catalyst has become inactive and the reaction will likely fail. This is often caused by oxygen or other impurities. |
| Prevention | Use high-purity solvents. If possible, degas the solvents before use. While not always strictly necessary for short reactions, working under an inert gas (N₂ or Ar) is the best practice to prevent decomposition.[5] |
Problem: How do I remove residual palladium from my final peptide product?
| Potential Cause | Recommended Solution |
| Palladium Contamination | Palladium is a heavy metal and must be removed from any peptide intended for biological applications.[13] |
| Scavenging Resins | After cleaving the peptide from the solid support, treat the crude peptide solution with a palladium scavenger. Functionalized silica scavengers, such as SiliaMetS Thiol or SiliaMetS DMT, are highly effective at binding and removing palladium.[14][15] |
| Filtration | If insoluble palladium black has formed, it can often be removed by filtering the reaction mixture through a pad of Celite.[16] |
| Purification | Reverse-phase HPLC, the standard method for peptide purification, is also effective at separating the peptide from many palladium-containing impurities.[17] |
Data and Reagent Summary
Table 1: Common Palladium Catalysts & Scavengers
| Component | Name | Typical Equivalents | Notes |
|---|---|---|---|
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 0.2 - 0.3 eq. | Most common, but can be air-sensitive.[3][4] |
| Catalyst | Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂] | (Varies) | Air-stable alternative.[6] |
| Scavenger | Phenylsilane (PhSiH₃) | 20 - 24 eq. | Highly effective and widely used.[4][5] |
| Scavenger | Morpholine / N-Methylmorpholine (NMM) | Used as a solvent component | Often used in combination with an acid like acetic acid.[1] |
| Scavenger | Acetic Acid (AcOH) | Used as a solvent component | Acts as a scavenger in certain solvent systems.[1] |
Table 2: Typical On-Resin Deprotection Conditions
| Parameter | Condition | Rationale |
|---|---|---|
| Solvent | Dichloromethane (DCM) or Chloroform (CHCl₃) | Good for swelling the resin and dissolving reagents. |
| Temperature | Room Temperature (or 38°C with microwave) | Sufficient for the reaction to proceed.[4] Microwave heating can significantly speed up the reaction.[2] |
| Reaction Time | 2 hours | A standard duration; may need adjustment based on monitoring.[1][5] Can be reduced to minutes with microwave assistance.[2] |
| Atmosphere | Inert Gas (N₂ or Ar) Recommended | Protects the catalyst from oxidative degradation, though not always essential for short reactions.[9] |
Key Experimental Protocols
Protocol 1: Standard On-Resin Deprotection using Pd(PPh₃)₄ and Phenylsilane
-
Resin Preparation: Swell the peptide-resin (e.g., 0.1 mmol scale) in dichloromethane (DCM, ~5 mL) for 30 minutes in a peptide synthesis vessel. Drain the solvent.
-
Reagent Solution Preparation: In a separate vial, dissolve Pd(PPh₃)₄ (0.02 mmol, 0.2 eq.) in DCM (~3.75 mL). Add phenylsilane (2.0 mmol, 20 eq.). Mix gently until the catalyst is fully dissolved. Note: Prepare this solution immediately before use.
-
Deprotection Reaction: Add the reagent solution to the swollen resin. Seal the vessel and agitate at room temperature for 2 hours.
-
Washing: Drain the reaction solution. Wash the resin extensively to remove the catalyst and byproducts. A typical wash cycle is:
-
DCM (3x)
-
Methanol (1x)
-
DCM (3x)
-
Methanol (1x)
-
DCM (3x)[4]
-
-
Confirmation (Optional): Take a small sample of the resin, cleave the peptide, and analyze by HPLC/MS to confirm complete deprotection before proceeding with the next synthesis step.
Protocol 2: Monitoring Deprotection by HPLC-MS
-
Sample Preparation: After the deprotection and washing steps, take a small amount of resin (~2-5 mg) and dry it.
-
Cleavage: Add a standard cleavage cocktail (e.g., 200 µL of 95% TFA, 2.5% Triisopropylsilane, 2.5% Water) to the resin sample. Let it stand for 2 hours at room temperature.
-
Work-up: Precipitate the cleaved peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
-
Analysis: Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA). Analyze by reverse-phase HPLC, monitoring at ~220 nm. Collect the peak and confirm the mass by ESI-MS. Compare the resulting chromatogram and mass with a sample taken before the deprotection step.
Visual Guides
Caption: The catalytic cycle for palladium-mediated allyl deprotection.
Caption: A step-by-step workflow for on-resin deprotection and purification.
Caption: A decision tree to diagnose and solve incomplete deprotection issues.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. biotage.com [biotage.com]
- 10. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel deprotection method of Fmoc group under neutral hydrogenation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. silicycle.com [silicycle.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Aspartic Acid Racemization in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of aspartic acid (Asp) racemization during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is aspartic acid racemization and why is it a concern in peptide synthesis?
A1: Aspartic acid racemization is the conversion of the naturally occurring L-aspartic acid into a mixture of L- and D-isomers during peptide synthesis. This is a significant concern because the biological activity of a peptide is highly dependent on its specific three-dimensional structure. The presence of the D-isomer can lead to a partial or complete loss of therapeutic efficacy and may even introduce unwanted biological effects.
Q2: What is the primary mechanism behind aspartic acid racemization during Fmoc-based solid-phase peptide synthesis (SPPS)?
A2: The primary mechanism of aspartic acid racemization in Fmoc-SPPS is through the formation of an aspartimide intermediate.[1][2] This process is catalyzed by the basic conditions used for Fmoc deprotection, typically with piperidine. The nitrogen atom of the peptide bond C-terminal to the aspartic acid residue attacks the side-chain carbonyl group of the aspartate, forming a five-membered succinimide ring (aspartimide). This ring can then be opened by a nucleophile, such as piperidine or water, at either the α- or β-carbonyl, leading to the formation of both α- and β-peptides, as well as racemization at the α-carbon of the aspartic acid residue.[1][2]
Q3: Which amino acid sequences are most susceptible to aspartimide formation?
A3: Sequences where aspartic acid is followed by a small, sterically unhindered amino acid are particularly prone to aspartimide formation. The Asp-Gly sequence is notoriously problematic.[2] Other sequences of concern include Asp-Asn, Asp-Ser, and Asp-His.
Q4: How does temperature affect aspartic acid racemization?
A4: Higher temperatures, often employed in microwave-assisted peptide synthesis to accelerate coupling and deprotection steps, can increase the rate of aspartimide formation and subsequent racemization.[3][4] Therefore, careful control of temperature is crucial, especially during the coupling of sensitive amino acids like aspartic acid. Lowering the coupling temperature for Asp-containing residues can significantly reduce racemization.[3][4]
Troubleshooting Guide
Issue: I am observing a significant amount of a side product with the same mass as my target peptide, but with a different retention time on HPLC. Could this be due to aspartic acid racemization?
Possible Cause: Yes, this is a classic indicator of aspartic acid racemization leading to the formation of diastereomers (L-Asp and D-Asp containing peptides) or isoaspartyl peptides (α- and β-peptides), which often have slightly different chromatographic properties.
Solutions:
-
Modify Deprotection Conditions:
-
Add an acidic additive to the deprotection solution: Adding 0.1 M 1-hydroxybenzotriazole (HOBt) to the 20% piperidine in DMF deprotection solution can help suppress aspartimide formation.[3][4]
-
Use a weaker base: Replacing piperidine with a milder base like piperazine can significantly reduce the rate of aspartimide formation.[5] A combination of 5% piperazine and 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to be effective for rapid deprotection with minimal side reactions.[5]
-
-
Choose Appropriate Protecting Groups:
-
Sterically hindered side-chain protection: For the aspartic acid side chain, using a bulkier protecting group than the standard tert-butyl (OtBu) can sterically hinder the formation of the aspartimide ring. Examples include 3-methylpent-3-yl (OMpe) and 5-n-butyl-5-nonyl (OBno).
-
Backbone protection: Employing a backbone-protecting group on the nitrogen of the amino acid following aspartic acid can completely prevent aspartimide formation. The most common strategy is to use a pre-formed dipeptide, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, where Dmb is 2,4-dimethoxybenzyl.[6][7][8]
-
-
Optimize Coupling Strategy:
-
Use low-racemization coupling reagents: While the primary cause of Asp racemization is aspartimide formation during deprotection, the choice of coupling reagent can also play a role, especially for other amino acids. For general low-racemization coupling, reagents like HBTU and TBTU, when used with HOBt, are very effective.[9] Carbodiimide-based reagents like DIC should always be used with an additive like HOBt or Oxyma Pure to minimize racemization.[9]
-
Control temperature during coupling: In microwave-assisted SPPS, lowering the coupling temperature for aspartic acid and other sensitive residues to 50°C or below can significantly reduce racemization.[3][4]
-
Data Presentation
Table 1: Comparison of Aspartimide Formation with Different Asp Side-Chain Protecting Groups
| Fmoc-Asp Derivative | Deprotection Conditions | % Aspartimide Formation | Reference |
| Fmoc-Asp(OtBu)-OH | 20% Piperidine/DMF (prolonged treatment) | High | [10] |
| Fmoc-Asp(OMpe)-OH | 20% Piperidine/DMF (prolonged treatment) | Moderate | [10] |
| Fmoc-Asp(ODie)-OH | 20% Piperidine/DMF (prolonged treatment) | Low | [10] |
Table 2: Effect of Deprotection Reagent on Aspartimide Formation
| Deprotection Reagent | Temperature | % Aspartimide Formation | Reference |
| 20% Piperidine in DMF | Room Temperature | 9.2% | [1] |
| 20% Piperidine in DMF | 45°C | >70% | [1] |
| ~50% Morpholine in DMF | Room Temperature | 1.2% | [1] |
| ~50% Morpholine in DMF | 45°C | 4.3% | [1] |
| 5% Piperazine + 2% DBU in DMF | 50°C (1 hour) | 1.9% (epimerized product) | [11] |
Experimental Protocols
Protocol 1: Fmoc Deprotection with HOBt Additive to Minimize Aspartimide Formation
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperidine and 0.1 M HOBt in DMF.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the deprotection solution to the resin.
-
Agitate the mixture for 20 minutes at room temperature.
-
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 minute).
-
Proceed to Coupling: The resin is now ready for the coupling of the next amino acid.
Protocol 2: Microwave-Assisted SPPS with Temperature Control for Aspartic Acid Coupling
This protocol is for a CEM Liberty Blue™ automated microwave peptide synthesizer, but the principles can be adapted for other systems.
-
Resin and Reagents:
-
Use Fmoc-PAL-PEG-PS resin.
-
Deprotection reagent: 10% (w/v) piperazine with 0.1 M HOBt in a 9:1 NMP/EtOH mixture.
-
Coupling reagents: 5-fold excess of Fmoc-amino acid (0.2 M in DMF), DIC (0.5 M in DMF), and Oxyma Pure (1.0 M in DMF).
-
-
Standard Cycle (for non-Asp residues):
-
Deprotection: 1 minute at 90°C.
-
Washing: 4 x 4 mL DMF.
-
Coupling: 2 minutes at 90°C.
-
-
Modified Cycle for Aspartic Acid Coupling:
-
Deprotection: 1 minute at 90°C.
-
Washing: 4 x 4 mL DMF.
-
Coupling: Program the synthesizer for a lower temperature coupling: 2 minutes at room temperature followed by 4 minutes at 50°C.
-
-
Cleavage: After synthesis completion, cleave the peptide from the resin using a cleavage cocktail such as TFA/TIS/H₂O/DODT (92.5/2.5/2.5/2.5).
Visualizations
Caption: Mechanism of aspartic acid racemization via aspartimide formation.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences | Semantic Scholar [semanticscholar.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
Troubleshooting incomplete coupling of Fmoc-Asp-OAll
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with the coupling of Fmoc-Asp-OAll in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing incomplete coupling of this compound. What are the common causes?
Incomplete coupling of this compound can stem from several factors, often related to steric hindrance, side reactions, or suboptimal reaction conditions. The primary causes include:
-
Steric Hindrance: While the allyl (All) protecting group is smaller than the commonly used tert-butyl (tBu) group, steric hindrance can still occur, particularly in sterically demanding sequences or when the peptide chain on the resin becomes aggregated.
-
Peptide Aggregation: As the peptide chain elongates, it can fold and aggregate on the solid support, limiting the accessibility of the N-terminal amine for coupling. This is a common issue in SPPS and is sequence-dependent.[1]
-
Aspartimide Formation: The allyl ester of aspartic acid is susceptible to base-catalyzed aspartimide formation, a side reaction that can compete with the desired coupling. This is a significant concern, especially with the use of piperidine for Fmoc deprotection.[2][3] The resulting aspartimide is a cyclic intermediate that is no longer available for chain elongation.
-
Suboptimal Activation or Coupling Conditions: Inadequate activation of the this compound carboxylic acid, incorrect stoichiometry of reagents, or insufficient coupling time can all lead to incomplete reactions.
-
Poor Resin Swelling: The solid support must be adequately swollen in the reaction solvent to ensure that the reactive sites are accessible. Poor swelling can significantly hinder coupling efficiency.
Q2: How can I monitor the completeness of the this compound coupling reaction?
Monitoring the coupling reaction is crucial for identifying and addressing issues early. The most common method is the Kaiser test (ninhydrin test) .
-
Procedure: A small sample of the resin is taken after the coupling step and washed thoroughly. The resin beads are then treated with ninhydrin reagents.
-
Interpretation:
-
Positive Result (Blue/Purple Beads): Indicates the presence of free primary amines, signifying an incomplete coupling reaction.
-
Negative Result (Colorless/Yellow Beads): Suggests that the coupling reaction has gone to completion.
-
It is important to perform the Kaiser test after each coupling step to ensure the fidelity of the peptide synthesis.
Q3: What are the recommended coupling reagents and conditions for improving this compound coupling efficiency?
For difficult couplings, including those involving sterically hindered amino acids or sequences prone to aggregation, the choice of coupling reagent is critical. While standard carbodiimide reagents like DIC/HOBt can be effective, more potent uronium/aminium or phosphonium salt-based reagents are often preferred.
| Coupling Reagent | Base | Typical Equivalents (AA:Reagent:Base) | Key Considerations |
| HATU | DIPEA or Collidine | 1:0.95:2 | Highly efficient and fast, often the reagent of choice for difficult couplings. Minimizes racemization.[4] |
| HBTU | DIPEA or NMM | 1:0.95:2 | A widely used and effective coupling reagent, slightly less reactive than HATU but a reliable choice.[4] |
| DIC/OxymaPure® | DIPEA or Collidine | 1:1:2 | A cost-effective and efficient combination. OxymaPure® is known to suppress racemization and side reactions like aspartimide formation.[5] |
Note: Equivalents are relative to the resin loading. AA = Amino Acid, DIPEA = N,N-Diisopropylethylamine, NMM = N-Methylmorpholine.
Recommended Protocol for Difficult this compound Coupling:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF. To minimize the risk of aspartimide formation, consider using a weaker base like morpholine or adding an acidic additive like HOBt to the piperidine solution.[2][6]
-
Washing: Thoroughly wash the resin with DMF to remove all traces of the deprotection solution.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin and couple for at least 2 hours. For very difficult sequences, the coupling time can be extended, or the reaction can be performed at a slightly elevated temperature (e.g., 35-40°C).
-
Washing: Wash the resin thoroughly with DMF.
-
Monitoring: Perform a Kaiser test to check for completion. If the test is positive, a second coupling (double coupling) is recommended.
Q4: What should I do if the Kaiser test is still positive after the initial coupling?
A positive Kaiser test indicates that unreacted amino groups remain on the resin. In this situation, the following steps are recommended:
-
Double Coupling: Immediately perform a second coupling reaction using a fresh solution of activated this compound with the same or a different, more potent coupling reagent.
-
Capping: If the Kaiser test remains positive after a second coupling, it is advisable to "cap" the unreacted amines to prevent the formation of deletion peptides. This is typically done by treating the resin with a solution of acetic anhydride and a base like DIPEA in DMF.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting incomplete this compound coupling.
Caption: A step-by-step workflow for troubleshooting incomplete coupling of this compound.
Signaling Pathway of Aspartimide Formation
Aspartimide formation is a critical side reaction that directly competes with the desired peptide bond formation, leading to incomplete coupling. Understanding its mechanism is key to preventing it.
Caption: The base-catalyzed mechanism of aspartimide formation during Fmoc-SPPS.
References
Impact of base selection for Fmoc deprotection on Fmoc-Asp-OAll stability
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the use of Fmoc-Asp(OAll)-OH in solid-phase peptide synthesis (SPPS). The focus is on the impact of base selection for Fmoc deprotection on the stability of the allyl ester side-chain protecting group.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when using Fmoc-Asp(OAll)-OH during Fmoc deprotection?
A1: The main concern is the base-catalyzed formation of an aspartimide intermediate.[1][2][3] This side reaction is initiated during the Fmoc deprotection step, typically with piperidine, and can lead to several byproducts, including α- and β-peptides and racemization, which are often difficult to separate from the target peptide.[2] The less sterically hindered nature of the allyl ester (OAll) compared to bulkier protecting groups like tert-butyl (OtBu) can make it more susceptible to this side reaction.[4]
Q2: How does the choice of base for Fmoc deprotection affect the stability of the Asp(OAll) side chain?
A2: The choice of base significantly impacts the rate of aspartimide formation. While the allyl ester is generally stable to the piperidine used for Fmoc deprotection, prolonged exposure or the use of stronger bases can increase the incidence of side reactions.[4][5][6] Stronger, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can accelerate Fmoc removal but are also known to catalyze aspartimide formation more aggressively than piperidine.[4][7][8] Weaker bases, such as morpholine, may reduce the risk of aspartimide formation but might be less efficient for Fmoc deprotection in some sequences.[9]
Q3: Are there recommended alternatives to the standard 20% piperidine in DMF for deprotecting Fmoc-Asp(OAll)-containing peptides?
A3: Yes, several alternative deprotection cocktails can be considered to minimize side reactions:
-
Piperidine with an acidic additive: Adding 0.1 M hydroxybenzotriazole (HOBt) to the 20% piperidine in DMF solution can buffer the basicity and reduce aspartimide formation.[9]
-
Piperazine-based reagents: A solution of 5% piperazine, often in combination with a low concentration of DBU (e.g., 2%), has been shown to be a rapid and efficient deprotection reagent.[10][11] The addition of 1% formic acid to this mixture can further suppress aspartimide formation.[10][11][12]
-
Weaker bases: For particularly sensitive sequences, a solution of 5% piperazine with 0.1 M HOBt or morpholine can be used, though deprotection times may need to be extended.[9]
Troubleshooting Guide
| Issue | Potential Root Cause | Recommended Solution(s) |
| Significant byproduct formation with the same mass as the target peptide. | Base-catalyzed aspartimide formation during Fmoc deprotection.[2] | - Modify Deprotection Conditions: Add 0.1 M HOBt to your 20% piperidine in DMF solution.[9] - Switch to a Milder Base: Consider using 5% piperazine with 0.1 M HOBt.[9] - Use an Alternative Cocktail: Employ a solution of 5% piperazine + 2% DBU + 1% formic acid for rapid deprotection with suppressed side reactions.[10][11] |
| Incomplete Fmoc deprotection leading to deletion sequences. | The chosen base is not strong enough or the deprotection time is too short, especially for "difficult" sequences. | - Increase Deprotection Time: Extend the duration of the deprotection steps. - Use a Stronger Base System: A combination of 2% DBU and 2% piperidine in DMF can be more effective for difficult sequences, but be cautious with Asp-containing peptides.[13] The piperazine/DBU mixture is also a good alternative.[10][11] |
| Loss of peptide from the resin. | Repeated exposure to harsh basic conditions can sometimes affect linker stability, though this is less common with standard resins. | - Minimize Deprotection Times: Use the minimum time required for complete Fmoc removal. - Consider Alternative Bases: Evaluate if a less aggressive base cocktail is sufficient for your synthesis. |
Quantitative Data Summary
The following table summarizes the relative effectiveness and side reactions associated with different Fmoc deprotection reagents. Direct quantitative comparison for Fmoc-Asp-OAll is limited in the literature, so the data is based on studies with Asp-containing model peptides, which is indicative of the expected trends.
| Deprotection Reagent | Relative Deprotection Rate | Aspartimide Formation Potential | Key Considerations |
| 20% Piperidine in DMF | Standard | Moderate to High[2][14] | The industry standard, but can cause significant aspartimide formation in sensitive sequences.[2] |
| 20% Piperidine + 0.1 M HOBt in DMF | Standard | Reduced | The acidic additive helps to buffer the basicity, mitigating aspartimide formation.[9] |
| 2% DBU + 2% Piperidine in DMF | Very Fast[7] | High | Recommended for difficult sequences but should be used with caution for Asp-containing peptides due to increased risk of aspartimide formation.[7][13] |
| 5% Piperazine + 2% DBU in DMF | Faster than Piperidine[10][11] | Moderate | A rapid and effective alternative to piperidine.[10][11] |
| 5% Piperazine + 2% DBU + 1% Formic Acid in DMF | Faster than Piperidine[10][12] | Low | The addition of formic acid significantly suppresses both aspartimide formation and epimerization.[10][12] |
| 50% Morpholine in DMF | Slower than Piperidine[15] | Low | A weaker base that minimizes aspartimide formation but may require longer reaction times.[9][15] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection with Piperidine/HOBt
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Reagent Preparation: Prepare a solution of 20% (v/v) piperidine and 0.1 M HOBt in DMF.
-
Deprotection: Drain the DMF and add the deprotection solution to the resin.
-
Reaction: Gently agitate the resin for 2 x 10 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (e.g., 5 x 1 minute).
Protocol 2: Fmoc Deprotection with Piperazine/DBU/Formic Acid
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Reagent Preparation: Prepare a solution of 5% (v/v) piperazine, 2% (v/v) DBU, and 1% (v/v) formic acid in DMF.
-
Deprotection: Drain the DMF and add the deprotection solution to the resin.
-
Reaction: Gently agitate the resin for 2 x 2 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (e.g., 5 x 1 minute).
Visualizations
Caption: General workflow for a single cycle of Fmoc-SPPS.
Caption: Chemical pathway of base-catalyzed aspartimide formation.
Caption: Decision tree for troubleshooting aspartimide formation.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. researchgate.net [researchgate.net]
- 5. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. peptide.com [peptide.com]
- 8. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Piperidine-mediated side product formation for Asp(OBut)-containing peptides - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Mitigate Piperidine-Mediated Side Reactions with Aspartyl Residues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address piperidine-mediated side reactions involving aspartic acid (Asp) residues during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary piperidine-mediated side reaction involving Asp residues?
The primary side reaction is the formation of an aspartimide, a five-membered succinimide ring.[1][2] This occurs when the backbone amide nitrogen of the amino acid C-terminal to the Asp residue attacks the side-chain carboxyl group of the Asp.[1][2] This reaction is catalyzed by the basic conditions of piperidine treatment used for Fmoc deprotection.[1][3] The aspartimide intermediate is unstable and can lead to several problematic byproducts:
-
α- and β-peptides: The aspartimide ring can be opened by nucleophiles like piperidine or water, resulting in a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide.[1][2]
-
Racemization: The chiral center of the aspartic acid can epimerize during this process, leading to the formation of D-aspartyl peptides.[2][3]
-
Piperidide adducts: Piperidine itself can attack the aspartimide, forming α- and β-piperidide adducts.[1]
These byproducts can be difficult to separate from the target peptide, leading to reduced yields and complex purification challenges.[2][3]
Q2: Which peptide sequences are most susceptible to aspartimide formation?
The propensity for aspartimide formation is highly sequence-dependent.[1][2] Sequences where Asp is followed by a small, sterically unhindered amino acid are particularly prone to this side reaction.[1][3][4] The most problematic sequences include:
-
Asp-Gly (D-G): This is the most notorious sequence due to the lack of steric hindrance from the glycine residue.[1][3][4]
-
Asp-Ala (D-A) [1]
-
Asp-Cys (D-C) [1]
Q3: How can I detect aspartimide formation in my crude peptide?
Aspartimide formation itself results in the loss of a water molecule (a mass difference of -18 Da) from the peptide. The subsequent hydrolysis back to a mix of α- and β-peptides is a mass-neutral side reaction, making it challenging to detect by mass spectrometry alone. However, you may observe:
-
Mass variants: Look for the presence of the aspartimide (-18 Da) and piperidide adducts (+84 Da) in your mass spectrum.
-
Chromatographic separation: Reversed-phase HPLC may show multiple peaks close to the main product peak. The β-aspartyl peptide often co-elutes or has a very similar retention time to the desired α-aspartyl peptide, making purification difficult.
A practical method to confirm aspartimide formation is to treat a small sample of the crude peptide with a mild base. If aspartimide is present, it will be hydrolyzed, leading to an increase in the peaks corresponding to the α- and β-peptides in the HPLC chromatogram.
Troubleshooting Guide
Issue: I am observing significant byproduct formation in my Asp-containing peptide, consistent with aspartimide formation.
This is a common issue, especially with susceptible sequences. Here are several strategies to mitigate this problem, ranging from simple modifications of your existing protocol to the use of specialized reagents.
Strategy 1: Modification of Fmoc Deprotection Conditions
The simplest approach is to alter the conditions of the piperidine-mediated Fmoc deprotection step to reduce the basicity of the reaction environment.
-
Use of a Weaker Base: Replacing piperidine with a weaker base can significantly reduce the rate of aspartimide formation.
-
Piperazine: Often used as a 5% solution with 0.1 M HOBt, it is effective at removing the Fmoc group while suppressing aspartimide formation.[3][5]
-
Morpholine: A weaker base that can minimize aspartimide formation, particularly in the synthesis of stapled peptides.[1][6]
-
Dipropylamine (DPA): An inexpensive and less odorous alternative that has been shown to considerably reduce aspartimide formation.[1][7]
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): While a strong base, it is non-nucleophilic. When used in low concentrations (e.g., 2%) in combination with piperidine (e.g., 2%), it can lead to rapid Fmoc removal with reduced aspartimide formation compared to 20% piperidine alone.[1]
-
-
Addition of Acidic Additives: Adding a mild acid to the piperidine solution can buffer the basicity and reduce the deprotonation of the backbone amide, which initiates aspartimide formation.[1][3][5]
-
Hydroxybenzotriazole (HOBt): Adding 0.1 M HOBt to the 20% piperidine in DMF solution is a widely used and effective method.[1][5]
-
2,4-Dinitrophenol (DNP): At 0.1 M, DNP can also be used as an additive to buffer the deprotection solution.[1][3]
-
Formic Acid: The addition of small amounts of an organic acid, such as formic acid, to the piperidine solution has been shown to efficiently prevent aspartimide formation.[8]
-
Strategy 2: Use of Sterically Hindered Aspartate Protecting Groups
The standard tert-butyl (OtBu) protecting group on the Asp side chain may not provide enough steric hindrance to prevent the intramolecular cyclization. Using bulkier protecting groups can physically block the formation of the succinimide ring.[1][5][9]
-
Fmoc-Asp(OMpe)-OH: The 3-methylpent-3-yl (Mpe) ester offers more steric bulk than OtBu.[5]
-
Fmoc-Asp(ODie)-OH: The 2,4-dimethylpent-3-yl (Die) ester provides even greater steric hindrance.[5]
-
Fmoc-Asp(OBno)-OH: The 5-n-butyl-5-nonyl (OBno) ester has demonstrated a significant reduction in aspartimide formation.[3]
Strategy 3: Backbone Protection
This highly effective strategy involves temporarily protecting the backbone amide nitrogen of the amino acid following the Asp residue, thus preventing it from acting as a nucleophile.[1][5][10]
-
Fmoc-(Dmb)Gly-OH Dipeptides: For the highly problematic Asp-Gly sequence, using a dipeptide where the glycine backbone amide is protected with a 2,4-dimethoxybenzyl (Dmb) group, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, can completely suppress aspartimide formation.[2][3][5] The Dmb group is cleaved during the final TFA cleavage step.
Strategy 4: Use of Pseudoprolines
Introducing pseudoproline dipeptides can disrupt secondary structures that may favor aspartimide formation and can also effectively eliminate this side reaction when placed near an aspartic acid residue.[1]
Quantitative Data Summary
The following tables summarize the effectiveness of different strategies in minimizing aspartimide formation for the model peptide VKDGYI, which contains the susceptible Asp-Gly sequence.
Table 1: Effect of Deprotection Conditions on Aspartimide Formation
| Deprotection Reagent | Additive | Temperature | % Aspartimide Formation |
| 20% Piperidine in DMF | None | Room Temp | High (can exceed 20%)[1] |
| 20% Piperidine in DMF | 0.1 M HOBt | Room Temp | Significantly Reduced[5] |
| 5% Piperazine in DMF | 0.1 M HOBt | Room Temp | Reduced[3] |
| 2% DBU / 2% Piperidine in DMF | None | Room Temp | Reduced |
| 25% DPA in DMF | None | 60 °C | 4%[7] |
| 20% Piperidine in DMF | None | 60 °C | 17%[7] |
Table 2: Effect of Asp Side-Chain Protecting Group on Aspartimide Formation
| Asp Protecting Group | % Aspartimide after 100 cycles of 20% Piperidine/DMF |
| OtBu (tert-butyl) | ~21% |
| OMpe (3-methylpent-3-yl) | ~5% |
| OBno (5-n-butyl-5-nonyl) | <1% |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection with HOBt Additive
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperidine and 0.1 M HOBt in DMF.
-
Deprotection: Drain the DMF from the swollen resin. Add the deprotection solution and agitate for 5-10 minutes. Repeat this step once.
-
Washing: Drain the deprotection solution and wash the resin extensively with DMF (5-7 times) to ensure complete removal of the piperidine and dibenzofulvene-piperidine adduct.
Protocol 2: Fmoc Deprotection using DPA
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Reagent Preparation: Prepare a deprotection solution of 25% (v/v) dipropylamine (DPA) in DMF.
-
Deprotection: Drain the DMF. Add the DPA solution to the resin and agitate. If performing synthesis at elevated temperatures (e.g., 60 °C), the deprotection time can be as short as 1-2 minutes.
-
Washing: Drain the DPA solution and wash the resin thoroughly with DMF (5-7 times).
Protocol 3: Incorporation of a Dmb-Protected Dipeptide
-
Synthesis up to the residue preceding the Asp-Gly sequence: Perform standard Fmoc-SPPS to elongate the peptide chain.
-
Dipeptide Coupling: For the incorporation of the Asp-Gly sequence, use the pre-formed dipeptide, e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH.
-
Coupling Reaction: Dissolve the dipeptide and a coupling reagent (e.g., HBTU/HOBt) in DMF. Add a base (e.g., DIPEA) and add the activated mixture to the resin. Allow the coupling to proceed for 1-2 hours at room temperature.
-
Washing: Wash the resin with DMF, DCM, and repeat.
-
Continue Synthesis: Proceed with the standard Fmoc deprotection and coupling cycles for the subsequent amino acids. The Dmb group remains on the backbone and is removed during the final cleavage from the resin.
Visualizations
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. Suppression of piperidine-mediated side product formation for Asp(OBut)-containing peptides by the use of N-(2-hydroxy-4-methoxybenzyl)(Hmb) backbone amide protection - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Peptides Containing Asp(OAll) Residues
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with peptides that contain the Asp(OAll) (allyloxycarbonyl-protected aspartic acid) residue.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using an Asp(OAll) residue in peptide synthesis?
The allyl ester (OAll) is used as a side-chain protecting group for aspartic acid in solid-phase peptide synthesis (SPPS). Its primary advantage is its orthogonality to the most common protection schemes. The OAll group is stable under the acidic conditions used to cleave t-butyl-based side-chain protecting groups and the basic conditions used to remove the N-terminal Fmoc group.[1][2] This allows for selective deprotection of the Asp side-chain while the peptide remains attached to the resin and other protecting groups are intact. This strategy is invaluable for synthesizing cyclic peptides (lactam bridge formation), branched peptides, or for performing side-chain modifications.[2][3]
Q2: What is the chemical mechanism for Asp(OAll) deprotection?
Deprotection of the allyl group is typically achieved through a palladium(0)-catalyzed allyl transfer reaction, often referred to as the Tsuji-Trost reaction.[2] A Pd(0) complex, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), coordinates to the double bond of the allyl group, forming a π-allyl complex.[2] A nucleophilic "scavenger" then attacks this complex, releasing the deprotected carboxylic acid and regenerating the Pd(0) catalyst.[2][4]
Q3: Why are scavengers necessary during the deprotection step?
Scavengers are crucial for trapping the reactive allyl cation that is generated during the palladium-catalyzed cleavage. Without an effective scavenger, the allyl group can re-alkylate other nucleophilic residues in the peptide sequence, such as tryptophan, methionine, cysteine, or even the newly deprotected aspartate, leading to undesired and often difficult-to-separate side products.[3] Common scavengers include phenylsilane, borane-ammonia complexes, and a mixture of acetic acid (AcOH) and N-methylmorpholine (NMM).[2][4][5]
Q4: Can the palladium catalyst interfere with purification?
Yes, residual palladium can be a concern. Palladium complexes can sometimes adhere to the peptide or resin, leading to discoloration of the product (often gray or black) and potential interference with subsequent analytical or biological assays. Thorough washing of the resin after deprotection is essential to minimize catalyst carryover. If issues persist, specialized washes or purification techniques may be required.
Q5: Is aspartimide formation a risk when using Asp(OAll)?
Aspartimide formation is a major side reaction associated with Asp residues, particularly in sequences like Asp-Gly, Asp-Asn, and Asp-Ser.[6] It is primarily catalyzed by the base (typically 20% piperidine in DMF) used for Fmoc deprotection.[7] While the Asp(OAll) group itself is stable to piperidine, the risk of aspartimide formation exists during the Fmoc-deprotection steps of residues preceding the Asp(OAll) in the sequence.[7] Once the OAll group is removed, the newly exposed carboxylic acid is no longer susceptible to this base-catalyzed cyclization.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis and purification of peptides containing Asp(OAll).
Problem 1: Incomplete or No Deprotection of the OAll Group
Symptoms:
-
Mass spectrometry (MS) analysis of a test cleavage shows the peptide mass corresponding to the fully protected Asp(OAll) residue.
-
No reaction or modification occurs at the Asp side-chain in subsequent steps.
| Possible Cause | Recommended Solution |
| Inactive Palladium Catalyst | The Pd(PPh₃)₄ catalyst is sensitive to air and can oxidize over time. Use fresh, bright yellow catalyst from a recently opened bottle or store it under an inert atmosphere (N₂ or Ar). |
| Insufficient Catalyst/Scavenger | Ensure the correct equivalents of both catalyst and scavenger are used. For on-resin reactions, diffusion can be a limiting factor. A slight excess may be necessary. Refer to the protocol table below for typical amounts.[5] |
| Inappropriate Solvent | The reaction is typically performed in an inert, anhydrous solvent like dichloromethane (DCM) or chloroform (CHCl₃).[2][5] Ensure the solvent is dry and allows the resin to swell properly. |
| Short Reaction Time | Allow the reaction to proceed for a sufficient duration, typically 1-2 hours. Monitor the reaction progress by taking a small sample of resin, cleaving the peptide, and analyzing it by MS. The reaction may need to be repeated if deprotection is incomplete.[2] |
Problem 2: Appearance of Unexpected Side Products
Symptoms:
-
HPLC chromatogram shows multiple peaks close to the main product peak.
-
MS analysis reveals masses corresponding to the target peptide +40 Da (allylation) or other unexpected adducts.
| Possible Cause | Recommended Solution |
| Ineffective Scavenger | The scavenger is not efficiently trapping the allyl cation. Increase the equivalents of the scavenger (e.g., 20-25 equivalents of phenylsilane).[2] Ensure the chosen scavenger is compatible with other residues in your peptide. |
| Allylation of Nucleophilic Residues | Trp, Met, Cys, and His are susceptible to alkylation by the allyl group. Using an effective scavenger system is the best prevention. If the problem persists, consider protecting these side chains if they are exposed. |
| Aspartimide Formation | This side reaction occurs during Fmoc deprotection, not OAll cleavage. The resulting β-aspartyl peptide is an isomer (same mass) and is notoriously difficult to separate.[6] To prevent this, use a weaker base or additives during Fmoc removal (e.g., 2% DBU/2% piperidine in DMF, or add 0.1 M HOBt to the piperidine solution).[8] |
| Reaction with Solvents/Reagents | Ensure all reagents are pure and solvents are inert to the reaction conditions. |
Problem 3: Poor Yield or Purity After Final Purification
Symptoms:
-
Low recovery of the target peptide after RP-HPLC.
-
Broad or tailing peaks in the HPLC chromatogram.
-
Discoloration (gray/black) of the final lyophilized powder.
| Possible Cause | Recommended Solution |
| Co-elution of Impurities | Isomeric impurities like β-aspartyl peptides are very difficult to separate. Optimize the HPLC gradient to be as shallow as possible around the elution time of your target peptide. Using a different pH or ion-pairing agent (e.g., ammonium formate instead of TFA) can sometimes improve resolution. |
| Peptide Aggregation | Poor solubility of the crude peptide can hinder purification. Dissolve the crude product in the strongest possible solvent with low organic content before injection. In some cases, dissolving in a small amount of DMSO or using chaotropic agents like guanidinium chloride can help, followed by dilution in the initial mobile phase. |
| Residual Palladium | Palladium residues can cause peak distortion and product discoloration. After the on-resin deprotection, wash the resin extensively with a chelating solution (e.g., 0.5% diethyldithiocarbamic acid in DMF) followed by standard DMF and DCM washes to remove the catalyst. |
| Incomplete Cleavage/Global Deprotection | Ensure the final TFA cleavage cocktail and reaction time are sufficient to remove all other side-chain protecting groups and cleave the peptide from the resin.[9] Incomplete deprotection leads to multiple related impurities. |
Experimental Protocols & Data
General Workflow for Asp(OAll) Peptide Synthesis
References
- 1. peptide.com [peptide.com]
- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. EP0623626B1 - Automated allyl deprotection in solid-phase synthesis - Google Patents [patents.google.com]
- 4. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Detection and characterization of aspartimide byproducts
Welcome to the technical support center for the detection and characterization of aspartimide byproducts in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, troubleshooting, and mitigating issues related to aspartimide formation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation?
A1: Aspartimide formation is a common, base-catalyzed intramolecular side reaction that occurs in peptides containing an aspartic acid (Asp) residue.[1][2][3] The backbone amide nitrogen of the amino acid following the Asp residue attacks the side-chain carbonyl group of the Asp. This results in a five-membered succinimide ring intermediate, known as an aspartimide.[1][3][4] This intermediate is unstable and can subsequently undergo hydrolysis to yield not only the desired α-aspartyl peptide but also an undesired β-aspartyl peptide, where the peptide chain is connected through the side-chain carboxyl group.[1][2] Both the α- and β-peptides are also susceptible to racemization at the α-carbon of the aspartic acid residue.[1][2]
Q2: Why is aspartimide formation a significant problem in peptide synthesis?
A2: Aspartimide formation poses a major challenge in Solid-Phase Peptide Synthesis (SPPS) for several reasons:[5][6]
-
Formation of Multiple Byproducts: The initial aspartimide can lead to a mixture of impurities, including β-aspartyl peptides and racemized D-α-aspartyl and D-β-aspartyl peptides.[1] Nucleophilic bases like piperidine, commonly used for Fmoc deprotection, can also react with the aspartimide to form piperidide adducts.[1][2]
-
Difficult Purification: The resulting β-aspartyl peptides and other isomers are often very difficult to separate from the target α-peptide using standard reversed-phase HPLC, as they have similar physicochemical properties and can even co-elute.[2][3][6]
-
Isobaric Impurities: The α- and β-aspartyl peptides are isomers, meaning they have the same molecular weight.[3][5] This makes their detection and differentiation by mass spectrometry challenging without detailed fragmentation analysis or high-resolution chromatography.[3][7][8]
-
Altered Biological Activity: The presence of β-aspartyl isomers and racemized forms can significantly alter the three-dimensional structure of the peptide, potentially reducing or eliminating its intended biological activity.[3]
Q3: Which peptide sequences are most susceptible to aspartimide formation?
A3: The propensity for aspartimide formation is highly dependent on the amino acid residue C-terminal to the aspartic acid.[1][5] Sequences where Asp is followed by a small, sterically unhindered amino acid are most vulnerable. The most problematic sequences include:
-
Asp-Gly : This is the most susceptible sequence due to the flexibility of glycine, which allows for efficient nucleophilic attack.[5]
-
Asp-Asn [5]
-
Asp-Arg [2]
Q4: What are the main factors that promote aspartimide formation?
A4: Several factors during Fmoc-SPPS can influence the rate of aspartimide formation:
-
Base: The reaction is base-catalyzed. Strong, nucleophilic bases like piperidine, used for Fmoc deprotection, significantly promote aspartimide formation.[1][2]
-
Temperature: Higher temperatures can increase the rate of the side reaction.[5][9]
-
Solvent: The polarity of the solvent plays a role, with higher polarity leading to more aspartimide formation.[5]
-
Asp Side-Chain Protecting Group: The choice of protecting group for the Asp side-chain carboxyl is critical. Less sterically bulky groups, like the standard tert-butyl (OtBu), offer less protection.[1][2]
Troubleshooting Guide
Problem 1: My mass spectrometry results show an unexpected peak with a mass loss of 18 Da (-H₂O) from my target peptide.
-
Possible Cause: This is a strong indicator of aspartimide formation. The cyclization of the aspartic acid residue to form the succinimide ring involves the loss of a water molecule (or an alcohol from the side-chain ester).[7]
-
Confirmation:
-
HPLC Analysis: Analyze the crude peptide by HPLC. The aspartimide is typically more hydrophobic and will have a longer retention time than the parent peptide.
-
Stability Test: Incubate a sample of the purified peptide under basic conditions (e.g., pH 8-9) and monitor by HPLC over time. The aspartimide peak should decrease, while peaks corresponding to the α- and β-aspartyl peptides increase.[7]
-
-
Solution:
-
Modify Deprotection: Reduce the piperidine concentration or exposure time during Fmoc removal. Alternatively, use a weaker base like piperazine or add an acidic additive like HOBt to the piperidine solution.[6]
-
Change Protecting Group: For future syntheses, use a more sterically hindering protecting group for the Asp side chain, such as 3-methylpent-3-yl (OMpe) or 2,3,4-trimethyl-pent-3-yl (ODie), which have been shown to significantly reduce aspartimide formation.[2][10] The Fmoc-Asp(OBno)-OH building block is also highly effective.[11]
-
Backbone Protection: For particularly difficult sequences like Asp-Gly, use a dipeptide building block with a backbone protecting group, such as a 2-hydroxy-4-methoxybenzyl (Hmb) group on the glycine nitrogen.[5][7]
-
Problem 2: My HPLC chromatogram shows a peak that has the same mass as my target peptide but is difficult to resolve (e.g., a shoulder peak or a slightly earlier eluting peak).
-
Possible Cause: This is likely an isobaric, aspartimide-related impurity, such as the β-aspartyl peptide or a racemized version of the α-peptide.[3][6] The β-peptide often elutes slightly earlier than the α-peptide in reversed-phase HPLC.[3]
-
Confirmation:
-
Enzymatic Digestion: Use an endoproteinase that is specific for cleavage at the C-terminal side of aspartic acid, such as Asp-N. This enzyme will cleave the correct α-aspartyl linkage but will not cleave the isomeric β-aspartyl linkage.[8] Disappearance of the target peptide peak and persistence of the impurity peak after digestion confirms the presence of the β-isomer.[8]
-
NMR Spectroscopy: For definitive characterization, 2D NMR analysis can distinguish between the α- and β-aspartyl isomers.[12][13]
-
-
Solution:
-
Optimize HPLC: Attempt to improve separation by using a shallower gradient, a different column chemistry (e.g., phenyl-hexyl instead of C18), or a different buffer system.[3]
-
Prevent Formation: Since separation is extremely difficult, the primary solution is prevention. Implement the strategies from Problem 1 (modified deprotection, bulkier protecting groups, backbone protection) in subsequent syntheses to minimize the formation of these impurities from the outset.
-
Quantitative Data on Aspartimide Formation
The extent of aspartimide formation is highly dependent on the experimental conditions and the specific peptide sequence. The tables below summarize data from various studies to illustrate these effects.
Table 1: Effect of Asp Side-Chain Protecting Group on Aspartimide Formation (Data based on the model peptide VKDGYI treated with 20% piperidine in DMF)
| Asp Protecting Group | % Aspartimide Formation | % Piperidide Formation | % Remaining α-Peptide | Reference |
| tert-Butyl (OtBu) | 16.1 | 35.8 | 48.1 | |
| 3-methylpent-3-yl (OMpe) | 0.9 | 0.3 | 98.8 | |
| 3-butyl-5-nonyl (OBno) | 0.1 | 0.0 | 99.9 | [11] |
Table 2: Effect of Fmoc Deprotection Conditions on Aspartimide Formation
| Deprotection Reagent | Additive | % Aspartimide Formation | Reference |
| 20% Piperidine/DMF | None | High (sequence dependent) | [1][2] |
| 20% Piperidine/DMF | 0.1 M HOBt | Significantly Reduced | [6] |
| 50% Morpholine/DMF | None | 1.2% (at RT) | [14] |
| 2% DBU/2% Piperidine/DMF | None | Can be high, sequence dependent | [1] |
Experimental Protocols
Protocol 1: HPLC-MS Method for Detection of Aspartimide and Related Byproducts
-
Sample Preparation: Dissolve the crude or purified peptide in a suitable solvent (e.g., 5-10% acetonitrile in water with 0.1% TFA) to a concentration of 1 mg/mL.
-
HPLC Column: Use a high-resolution reversed-phase column (e.g., C18, 1.7-2.5 µm particle size, ~100 Å pore size).
-
Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid or 0.1% TFA in Water.
-
Mobile Phase B: 0.1% Formic Acid or 0.1% TFA in Acetonitrile.
-
-
Gradient: Run a shallow gradient to maximize separation of closely eluting species. For example, 5% to 45% B over 30-45 minutes.
-
Detection:
-
UV Detection: Monitor at 214 nm and 280 nm.
-
Mass Spectrometry: Use an ESI-MS detector in positive ion mode. Scan for the expected mass of the target peptide, the aspartimide intermediate (M-18 Da), and any potential piperidide adducts (M+84 Da).
-
-
Analysis:
-
Look for a peak with a mass of [M-18]+, which corresponds to the aspartimide.
-
Carefully examine the main peak for shoulders or co-eluting species with the same mass [M]+, which could be the β-aspartyl isomer.
-
Protocol 2: Modified Fmoc Deprotection to Reduce Aspartimide Formation
This protocol is a preventative measure to be used during SPPS, especially for sequences known to be susceptible to aspartimide formation.
-
Prepare Deprotection Reagent: Prepare a solution of 20% (v/v) piperidine in high-purity DMF.
-
Add Acidic Additive: Just before use, add solid hydroxybenzotriazole (HOBt) or formic acid to the piperidine solution to a final concentration of 0.1 M.[2][6] The HOBt should be added to the bulk deprotection solution.
-
Deprotection Step: Use the modified deprotection solution for the standard Fmoc removal steps in your synthesis protocol. The typical reaction time is 5-10 minutes, repeated once.
-
Washing: After deprotection, ensure thorough washing of the resin with DMF to remove all traces of piperidine and the additive before proceeding to the coupling step.
Visualizations
Caption: Mechanism of base-catalyzed aspartimide formation and subsequent side reactions.
Caption: Troubleshooting workflow for identifying aspartimide-related issues.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Detection and control of aspartimide formation in the synthesis of cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Yield and Purity of Peptides with Multiple Aspartic Acid Residues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of peptides containing multiple aspartic acid (Asp) residues. The primary focus is on mitigating aspartimide formation, a common side reaction that compromises peptide yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it problematic in peptide synthesis?
Aspartimide formation is a significant side reaction that occurs during solid-phase peptide synthesis (SPPS), particularly when using the Fmoc strategy.[1][2] It involves the cyclization of an aspartic acid residue, where the backbone amide nitrogen attacks the side-chain carboxyl group, forming a five-membered succinimide ring.[1][3] This side reaction is problematic for several reasons:
-
Reduced Yield: It consumes the target peptide, leading to a lower overall yield.[4]
-
Difficult Purification: The resulting aspartimide and its subsequent byproducts, such as α- and β-peptides, are often difficult to separate from the desired peptide using standard HPLC methods due to similar physicochemical properties.[4]
-
Mass-Neutral Impurities: The rearrangement to α- and β-peptides results in isomers with the same mass as the target peptide, making them challenging to detect by mass spectrometry alone.[4]
-
Altered Biological Activity: The presence of these impurities can alter the peptide's three-dimensional structure and, consequently, its biological function.[4]
-
Racemization: The aspartimide intermediate is prone to epimerization, leading to a loss of chiral purity.[1]
Q2: Which peptide sequences are most susceptible to aspartimide formation?
The amino acid residue immediately following the aspartic acid has the most significant influence on the rate of aspartimide formation.[1][4] Sequences where Asp is followed by a small, sterically unhindered amino acid are particularly vulnerable. The most problematic sequences include:
Q3: How can I detect aspartimide formation in my crude peptide?
A combination of HPLC and mass spectrometry is typically used to detect aspartimide-related impurities:
-
HPLC Analysis: Aspartimide byproducts may appear as distinct peaks, often eluting close to the main product peak. The β-peptide isomer frequently elutes slightly earlier than the target α-peptide.[4]
-
Mass Spectrometry (MS) Analysis: While the isomeric byproducts have the same mass as the target peptide, the initial aspartimide intermediate will have a mass difference of -18 Da (loss of water). Fragmentation analysis (MS/MS) can also help to distinguish between the α- and β-isomers.
Troubleshooting Guide
This guide provides solutions to specific issues encountered during the synthesis of peptides with multiple Asp residues.
| Problem ID | Issue | Probable Cause(s) | Recommended Solution(s) |
| ASP-01 | Low overall yield and purity with significant byproduct peaks around the target peptide. | Base-catalyzed aspartimide formation during the Fmoc deprotection step with piperidine.[1][5] | 1. Modify Deprotection Conditions: Add an acidic additive like 0.1 M HOBt to the 20% piperidine/DMF deprotection solution to buffer the basicity.[5][6] 2. Use a Weaker Base: Replace piperidine with a weaker base like piperazine or morpholine for Fmoc deprotection.[5][6] |
| ASP-02 | Difficulty in separating impurities from the final product, even with optimized HPLC conditions. | Formation of isomeric α- and β-peptides and racemized products that co-elute with the target peptide.[4] | 1. Utilize Sterically Hindered Asp Protecting Groups: Replace the standard tert-butyl (OtBu) group with bulkier protecting groups like OMpe or OBno to physically block succinimide ring formation.[5][6] 2. Implement Backbone Protection: Use a dipeptide building block such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH for problematic Asp-Gly sequences. The Dmb group on the glycine nitrogen prevents it from initiating the cyclization.[3][5][7] |
| ASP-03 | Recurrent aspartimide formation despite modifying deprotection conditions. | Highly susceptible peptide sequence (e.g., multiple Asp-Gly motifs). | Combine Strategies: For particularly challenging sequences, a multi-faceted approach is most effective. Combine the use of a sterically hindered Asp protecting group (e.g., Fmoc-Asp(OMpe)-OH) with modified deprotection conditions (e.g., 20% piperidine with 0.1 M HOBt).[5] |
| ASP-04 | Chain termination observed in sequences with an N-terminal Xaa-Asp-Yaa motif. | Formation of piperazine-2,5-diones (diketopiperazines) as a result of the aspartimide intermediate.[8][9] | Preventing the initial aspartimide formation is key. Employ the strategies outlined in ASP-01, ASP-02, and ASP-03 to suppress or eliminate the aspartimide intermediate, which in turn will prevent the formation of these terminating byproducts.[8][9] |
Quantitative Data Summary
The choice of the aspartic acid side-chain protecting group significantly impacts the extent of aspartimide formation. The following table summarizes the performance of different protecting groups in the synthesis of the model peptide VKDXYI, which is prone to this side reaction.
| Asp Protecting Group | Amino Acid at X | % Product | % Aspartimide | % D-Aspartate |
| OtBu | G | 3.6 | 93.9 | 36.4 |
| N | 40.2 | 56.9 | 22.3 | |
| R | 64.9 | 31.7 | 12.8 | |
| OMpe | G | 11.2 | 84.7 | 34.1 |
| N | 82.5 | 13.9 | 5.5 | |
| R | 95.8 | 2.1 | 0.9 | |
| OBno | G | 83.1 | 10.9 | 4.4 |
| N | 98.2 | 0.2 | 0.1 | |
| R | 98.7 | 0.2 | 0.1 |
Data adapted from comparative tests on the Scorpion toxin II peptide (VKDXYI) after treatment with 20% piperidine in DMF for 200 minutes to simulate 100 deprotection cycles.
Experimental Protocols
Protocol 1: Modified Fmoc Deprotection with HOBt
This protocol describes a modified Fmoc deprotection step to reduce the basicity of the reaction and minimize aspartimide formation.[5]
-
Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperidine and 0.1 M HOBt in DMF.
-
Deprotection: After the coupling step, drain the solvent from the resin. Add the prepared deprotection solution to the resin.
-
Reaction: Agitate the resin gently for 2 cycles of 10 minutes each.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (e.g., 5 times for 1 minute each).
Protocol 2: Coupling of a Sterically Hindered Aspartic Acid Derivative
This protocol outlines the coupling of an Asp residue with a bulky side-chain protecting group, for example, Fmoc-Asp(OMpe)-OH, to physically hinder aspartimide formation.
-
Pre-activation: In a separate vessel, dissolve Fmoc-Asp(OMpe)-OH (3 equivalents), a coupling reagent such as HATU (3 equivalents), and a base like DIPEA (6 equivalents) in DMF. Allow to pre-activate for a few minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).
Visualizations
Caption: Mechanism of base-catalyzed aspartimide formation and subsequent side reactions.
Caption: Standard workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Decision tree for troubleshooting aspartimide formation in peptide synthesis.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. peptide.com [peptide.com]
- 8. The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Fmoc-Asp-OAll vs. Fmoc-Asp(OtBu)-OH in the Prevention of Aspartimide Formation
For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Guide to Selecting the Optimal Aspartic Acid Protecting Group Strategy in Solid-Phase Peptide Synthesis (SPPS).
Aspartimide formation is a critical and often unavoidable side reaction in Fmoc-based solid-phase peptide synthesis (SPPS), particularly in sequences containing aspartic acid followed by a small, unhindered amino acid such as glycine, asparagine, or serine.[1] This intramolecular cyclization leads to the formation of a succinimide ring, which can result in a cascade of impurities, including α- and β-peptides, racemized products, and piperidide adducts.[1][2] These byproducts are often difficult to separate from the target peptide, leading to reduced yields and compromised purity. The choice of the side-chain protecting group for aspartic acid is paramount in mitigating this challenge. This guide provides a detailed, evidence-based comparison of the standard tert-butyl (OtBu) protecting group (Fmoc-Asp(OtBu)-OH) and the orthogonally-protected allyl ester (OAll) (Fmoc-Asp-OAll).
Executive Summary
While Fmoc-Asp(OtBu)-OH is the conventional and most widely used derivative for incorporating aspartic acid in Fmoc-SPPS, it is highly susceptible to aspartimide formation under the basic conditions of Fmoc deprotection. In contrast, This compound offers an orthogonal protection strategy, as the allyl group is stable to the piperidine used for Fmoc removal and can be selectively cleaved under neutral conditions using a palladium catalyst. Theoretically, this should prevent base-catalyzed aspartimide formation. However, evidence suggests that the electron-withdrawing nature of the allyl ester can increase the susceptibility of the peptide backbone to cyclization, potentially making it more prone to aspartimide formation than the OtBu group under standard SPPS conditions. Therefore, the choice between these two protecting groups is not straightforward and depends on the specific peptide sequence and the overall synthetic strategy. For sequences highly prone to aspartimide formation, neither Fmoc-Asp(OtBu)-OH nor this compound may be the optimal choice, and more sterically hindered protecting groups should be considered.
Quantitative Performance Data
The following tables summarize the quantitative data on aspartimide formation for various aspartic acid protecting groups. The data is primarily derived from studies on the model peptide Scorpion Toxin II (H-Val-Lys-Asp-Gly-Tyr-Ile-OH), which is highly susceptible to this side reaction.
Table 1: Aspartimide Formation in the VKDGYI Peptide Sequence Under Extended Piperidine Treatment
| Aspartic Acid Derivative | % Target Peptide Remaining | % Aspartimide & Related Impurities | Reference |
| Fmoc-Asp(OtBu)-OH | 55.7% | 44.3% | |
| Fmoc-Asp(OMpe)-OH | 85.1% | 14.9% | |
| Fmoc-Asp(OEpe)-OH | 96.5% | 3.5% | |
| Fmoc-Asp(OPhp)-OH | 97.8% | 2.2% | |
| Fmoc-Asp(OBno)-OH | 99.2% | 0.8% |
The data represents the analysis of the crude peptide after treatment of the peptidyl-resin with 20% piperidine in DMF for 18 hours to simulate approximately 100 deprotection cycles.
Table 2: Qualitative Comparison of Aspartimide Formation Propensity
| Aspartic Acid Derivative | Relative Propensity for Aspartimide Formation | Rationale |
| Fmoc-Asp(OtBu)-OH | High | The tert-butyl ester offers limited steric hindrance to prevent the intramolecular cyclization reaction. |
| This compound | Potentially Higher than OtBu | The electron-withdrawing nature of the allyl ester can increase the acidity of the backbone amide proton, facilitating the initial step of aspartimide formation. A published study suggests the extent of cyclization for β-PG is (OAll) > (OtBu) > (OMpe), with a similar trend for aspartimide formation.[3] |
| Fmoc-Asp(OMpe)-OH and other bulky esters | Low to Very Low | Increased steric bulk around the β-carboxyl group physically hinders the nucleophilic attack by the backbone amide nitrogen.[2] |
Mechanism of Aspartimide Formation
Aspartimide formation is a base-catalyzed intramolecular reaction. The process is initiated by the deprotonation of the backbone amide nitrogen of the amino acid C-terminal to the aspartic acid residue. This is followed by a nucleophilic attack on the side-chain carbonyl carbon of the aspartic acid, leading to the formation of a five-membered succinimide ring. This intermediate can then undergo hydrolysis to yield the desired α-peptide as well as the undesired β-peptide, or it can be attacked by piperidine to form piperidide adducts. The aspartimide intermediate is also prone to racemization.
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol is a representative example for the manual synthesis of a model peptide on a Rink Amide resin.
-
Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Coupling:
-
Prepare a solution of the Fmoc-amino acid (3-5 equivalents), a coupling reagent such as HBTU/HOBt (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF.
-
Pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Repeat: Continue with the deprotection and coupling cycles for the subsequent amino acids.
Aspartimide Formation Stress Test
This protocol is used to evaluate the stability of different Asp protecting groups.
-
After coupling of the Asp residue and the subsequent amino acid (e.g., Gly), wash the peptidyl-resin with DMF.
-
Treat the resin with a solution of 20% piperidine in DMF for an extended period (e.g., 18 hours) at room temperature to simulate the cumulative exposure to basic conditions during a long peptide synthesis.
-
Wash the resin thoroughly with DMF and dichloromethane (DCM) and dry.
-
Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and analyze the crude product by RP-HPLC.
Protocol for On-Resin Deprotection of the Allyl (OAll) Group
This step is performed if selective deprotection of the aspartic acid side chain is required prior to final cleavage.
-
Swell the peptidyl-resin in anhydrous DCM or a mixture of DCM/THF.
-
Add a solution of Phenylsilane (PhSiH₃, ~25 equivalents) in DCM.
-
Add the palladium catalyst, Pd(PPh₃)₄ (~0.25 equivalents), to the resin suspension.
-
Gently agitate the mixture under an inert atmosphere (e.g., Argon or Nitrogen) for 1-2 hours at room temperature.
-
Wash the resin extensively with DCM, DMF, and a chelating agent solution (e.g., 0.5% DIPEA, 0.5% sodium diethyldithiocarbamate in DMF) to remove palladium residues, followed by further DMF and DCM washes.
Logical Workflow for Protecting Group Selection
The selection of an appropriate aspartic acid protecting group is a critical decision in peptide synthesis planning. The following workflow can guide this process.
Discussion and Recommendations
The choice between Fmoc-Asp(OtBu)-OH and this compound is a nuanced one that extends beyond the simple paradigm of standard versus orthogonal protection.
Fmoc-Asp(OtBu)-OH: This is the default choice for many applications due to its cost-effectiveness and compatibility with standard Fmoc-SPPS protocols. For short peptides or sequences not known to be problematic, it is a reliable and economical option. However, for longer peptides or sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs, the risk of significant aspartimide formation is high, potentially leading to challenging purification and low yields of the desired product.
This compound: The primary advantage of the allyl protecting group is its orthogonality. It is stable to both the basic conditions of Fmoc deprotection and the acidic conditions of final cleavage, allowing for selective removal on-resin. This is particularly valuable for the synthesis of cyclic peptides, branched peptides, or for on-resin modification of the aspartic acid side chain. However, the expectation that its stability to piperidine would inherently prevent aspartimide formation may be misleading. The electron-withdrawing nature of the allyl ester can increase the acidity of the N-H proton of the following amino acid, which could facilitate the initial and rate-limiting step of aspartimide formation. Qualitative evidence suggests that this compound may be more prone to aspartimide formation than Fmoc-Asp(OtBu)-OH.[3] Therefore, its use should be carefully considered, especially in sequences that are already susceptible to this side reaction.
Recommendations:
-
For routine synthesis of non-problematic sequences , Fmoc-Asp(OtBu)-OH remains a viable and cost-effective option.
-
When orthogonal deprotection of the aspartic acid side chain is required for subsequent on-resin modifications, This compound is the appropriate choice. However, researchers should be aware of the potential for increased aspartimide formation and may need to optimize other synthesis parameters to minimize this side reaction.
-
For the synthesis of long peptides or sequences highly prone to aspartimide formation (e.g., containing Asp-Gly motifs), neither Fmoc-Asp(OtBu)-OH nor this compound is recommended. In these cases, the use of sterically hindered protecting groups such as Fmoc-Asp(OMpe)-OH or, for maximum suppression, Fmoc-Asp(OBno)-OH , is strongly advised. These alternatives have been shown to dramatically reduce aspartimide formation and should be considered the gold standard for challenging sequences.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Allyl vs. Tert-butyl Protecting Groups for Aspartic Acid in Peptide Synthesis
For researchers, scientists, and drug development professionals, the choice of protecting groups is a critical parameter in the successful synthesis of peptides. The side chain of aspartic acid (Asp) is particularly susceptible to side reactions, most notably the formation of aspartimide, which can lead to impurities that are difficult to separate and can compromise the integrity of the final peptide. This guide provides an objective comparison of two commonly employed protecting groups for the β-carboxyl group of aspartic acid: the acid-labile tert-butyl (tBu) group and the palladium-cleavable allyl (All) group.
Chemical Structures
The tert-butyl group is introduced as a tert-butyl ester (OtBu), while the allyl group is introduced as an allyl ester (OAll).
Orthogonality and Deprotection Schemes
A key advantage of the allyl protecting group is its orthogonality to the most common protection schemes used in solid-phase peptide synthesis (SPPS).[1][2] The tBu group is cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA), at the same time as other tBu-based side-chain protecting groups and cleavage from the resin. In contrast, the allyl group is stable to both the basic conditions used for Fmoc removal and the acidic conditions used for tBu removal.[2][3] This allows for the selective deprotection of the Asp(OAll) side chain on the solid support, enabling site-specific modifications such as cyclization or branching.
Caption: Orthogonal protection scheme in SPPS.
Performance Comparison: Aspartimide Formation
Aspartimide formation is a significant side reaction associated with Asp residues, particularly in sequences like Asp-Gly, Asp-Asn, and Asp-Ser.[4][5] This intramolecular cyclization occurs under the basic conditions of Fmoc deprotection and can lead to the formation of α- and β-peptide impurities, as well as racemization.[6][7][8]
While both protecting groups can be associated with aspartimide formation, the lability of the tBu group under repeated basic treatments during a long synthesis can be problematic. The use of sterically bulkier protecting groups than tBu has been shown to reduce aspartimide formation.[7][8][9] The allyl ester has been reported to be more prone to cyclization to form aspartimide compared to tBu under certain basic conditions, with one study indicating the extent of cyclization to be β-PG = (OAll) > (OtBu).[9][10]
| Parameter | Asp(OtBu) | Asp(OAll) | References |
| Primary Side Reaction | Aspartimide formation under basic conditions (Fmoc removal). | Aspartimide formation under basic conditions. | [6][10] |
| Stability | Labile to strong acids (TFA). Susceptible to aspartimide formation with repeated base treatment. | Stable to acids and bases used in standard Fmoc-SPPS. | [2][3] |
| Orthogonality | Cleaved with other tBu-based protecting groups. Not orthogonal to final cleavage in Fmoc/tBu strategy. | Orthogonal to both Fmoc (base-labile) and tBu (acid-labile) protecting groups. | [1][2] |
| Deprotection Conditions | Strong acid (e.g., 95% TFA). | Palladium(0) catalyst (e.g., Pd(PPh3)4) with a scavenger. | [11] |
Mechanism of Aspartimide Formation
The mechanism involves the deprotonation of the backbone amide nitrogen following the Asp residue by the base used for Fmoc removal (e.g., piperidine). The resulting anion then attacks the side-chain carbonyl of the Asp(OtBu) group, leading to a five-membered succinimide ring (aspartimide) and the elimination of the tert-butoxide.
Caption: Mechanism of aspartimide formation.
Experimental Protocols
Deprotection of Asp(OAll)
This protocol describes the on-resin deprotection of the allyl group from an aspartic acid side chain.
Reagents:
-
Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄)
-
Scavenger: Phenylsilane (PhSiH₃) or N,N'-dimethylbarbituric acid (DMB)
-
Solvent: Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Swell the peptide-resin in the chosen solvent (DCM or DMF) for 30 minutes.
-
Prepare a solution of the palladium catalyst and the scavenger in the solvent. A typical condition is 0.1 equivalents of Pd(PPh₃)₄ and 5 equivalents of the scavenger.
-
Drain the solvent from the resin and add the catalyst/scavenger solution.
-
Gently agitate the mixture under an inert atmosphere at room temperature. The reaction time can vary from 30 minutes to several hours. Monitor the reaction for completion.
-
Once the deprotection is complete, drain the solution and wash the resin thoroughly with the solvent (e.g., 5-7 times with DMF) to remove all traces of the catalyst and scavenger.
Cleavage and Deprotection of Peptides Containing Asp(OtBu)
This protocol outlines the standard procedure for the final cleavage of a peptide from the resin and the simultaneous removal of the tBu protecting group from aspartic acid and other side chains.
Reagents:
-
Trifluoroacetic acid (TFA)
-
Scavengers: Triisopropylsilane (TIS) and water are commonly used. For peptides containing sensitive residues like Trp or Met, 1,2-ethanedithiol (EDT) may also be added. A common cocktail is TFA/TIS/water (95:2.5:2.5, v/v/v).
Procedure:
-
Wash the peptide-resin with a solvent like DCM and dry it under a stream of nitrogen.
-
Prepare the cleavage cocktail fresh. For 1 gram of resin, typically 10-15 mL of the cocktail is used.[4]
-
Add the cleavage cocktail to the resin and gently agitate the mixture at room temperature. The cleavage time is typically 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin 2-3 times with a small volume of fresh TFA to ensure complete recovery of the peptide.
-
Combine the filtrates and precipitate the peptide by adding it dropwise to a 10-fold volume of cold diethyl ether.
-
Isolate the precipitated peptide by centrifugation, wash the pellet with cold diethyl ether, and dry it under vacuum.
Conclusion
The choice between allyl and tert-butyl protecting groups for aspartic acid depends on the specific requirements of the peptide synthesis.
-
Asp(OtBu) is a standard and cost-effective choice for routine peptide synthesis. However, careful consideration of the peptide sequence and the Fmoc deprotection conditions is necessary to minimize the risk of aspartimide formation.[4][6] For sequences prone to this side reaction, using modified deprotection cocktails (e.g., with HOBt) or alternative, bulkier protecting groups may be advantageous.[12]
-
Asp(OAll) offers the significant advantage of orthogonality, allowing for selective deprotection and on-resin modification of the aspartic acid side chain.[2] This makes it an invaluable tool for the synthesis of complex peptides, such as cyclic peptides or those with site-specific labels. While the deprotection requires a palladium catalyst, the mild and selective conditions preserve other acid- and base-labile protecting groups.
For drug development professionals and researchers working on complex peptide architectures, the strategic use of the Asp(OAll) protecting group can unlock synthetic routes that are not feasible with the standard Asp(OtBu) approach. For more straightforward linear peptides, optimizing conditions for Asp(OtBu) can provide a reliable and economical synthesis.
References
- 1. biosynth.com [biosynth.com]
- 2. peptide.com [peptide.com]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. benchchem.com [benchchem.com]
- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. media.iris-biotech.de [media.iris-biotech.de]
- 8. Issuu [issuu.com]
- 9. researchgate.net [researchgate.net]
- 10. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US5777077A - Automated allyl deprotection in solid-phase synthesis - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Fmoc-Asp-OAll and Fmoc-Asp(OMpe)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides containing aspartic acid residues is often complicated by the formation of a succinimide byproduct, known as aspartimide. This side reaction can lead to impurities that are difficult to separate, ultimately reducing the yield and purity of the target peptide. The choice of protecting group for the β-carboxyl function of aspartic acid is therefore critical. This guide provides an objective comparison of two commonly used protected aspartic acid derivatives, Fmoc-Asp-OAll and Fmoc-Asp(OMpe)-OH, to aid in the selection of the optimal reagent for solid-phase peptide synthesis (SPPS).
Executive Summary
This compound utilizes an allyl (All) ester for side-chain protection, offering the significant advantage of orthogonality. The allyl group is stable under the standard basic conditions used for Fmoc deprotection and the acidic conditions of final cleavage, but can be selectively removed using a palladium(0) catalyst. This allows for on-resin, site-specific modifications of the aspartic acid residue.
Fmoc-Asp(OMpe)-OH , in contrast, employs a bulky 3-methylpent-3-yl (OMpe) ester protecting group. The steric hindrance provided by the OMpe group effectively shields the side-chain carboxyl from intramolecular cyclization, thereby reducing the rate of aspartimide formation. This protection is removed concurrently with other side-chain protecting groups during the final trifluoroacetic acid (TFA) cleavage step.
While direct quantitative, side-by-side comparisons are limited in the literature, a qualitative assessment of aspartimide formation propensity places the allyl protecting group as significantly less prone to this side reaction than the OMpe group. The order of exacerbated aspartimide formation is reported as: ODie > OMpe > OtBu > ... > OAll.[1][2] This suggests that for sequences highly susceptible to aspartimide formation, this compound is the superior choice for minimizing this side reaction. However, Fmoc-Asp(OMpe)-OH provides a simpler workflow for linear peptide synthesis where orthogonality is not required, and still offers a significant reduction in aspartimide formation compared to the standard Fmoc-Asp(OtBu)-OH.
Data Presentation
The following tables summarize the key characteristics and performance data for this compound and Fmoc-Asp(OMpe)-OH.
Table 1: General Properties of this compound and Fmoc-Asp(OMpe)-OH
| Property | This compound | Fmoc-Asp(OMpe)-OH |
| Molecular Formula | C₂₂H₂₁NO₆ | C₂₅H₂₉NO₆ |
| Molecular Weight | 395.41 g/mol | 439.5 g/mol |
| CAS Number | 146982-24-3 | 180675-08-5 |
| Side-Chain Protection | Allyl (All) Ester | 3-methylpent-3-yl (OMpe) Ester |
| Deprotection | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and scavenger | Trifluoroacetic acid (TFA) cleavage cocktail |
| Orthogonality | Yes | No |
Table 2: Efficacy in Preventing Aspartimide Formation
| Protecting Group | Model Peptide Sequence | Deprotection Conditions | Aspartimide-Related Impurities (%) | Reference |
| Fmoc-Asp(OMpe)-OH | H-Val-Lys-Asp-Gly-Tyr-Ile-OH | Prolonged treatment with 20% piperidine in DMF | Significantly lower than Fmoc-Asp(OtBu)-OH | [2] |
| Fmoc-Asp(OAll)-OH | General observation | Standard Fmoc-SPPS conditions | Ranked as one of the least prone to aspartimide formation | [1][2] |
Note: The data for Fmoc-Asp(OMpe)-OH is from a comparative study with other bulky protecting groups. A direct quantitative comparison with this compound under identical conditions was not found in the reviewed literature. The efficacy of this compound is based on a qualitative ranking from comparative studies.
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines a standard cycle for the incorporation of either this compound or Fmoc-Asp(OMpe)-OH in an automated peptide synthesizer.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (this compound or Fmoc-Asp(OMpe)-OH) (3-5 equivalents), a coupling agent (e.g., HCTU or HATU, 3-5 equivalents), and a base (e.g., DIPEA or Collidine, 6-10 equivalents) in DMF.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. For the sterically hindered Fmoc-Asp(OMpe)-OH, a longer coupling time or double coupling may be beneficial.
-
-
Washing: Wash the resin with DMF (3 times) and dichloromethane (DCM) (3 times), followed by DMF (3 times).
-
Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
Protocol 2: Selective Deprotection of the Allyl Group (for this compound)
This on-resin deprotection allows for site-specific modification of the aspartic acid side chain.
-
Resin Preparation: After completion of the peptide sequence, ensure the N-terminal amino acid is still Fmoc-protected.
-
Catalyst Solution Preparation: Prepare a solution of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.2-0.5 equivalents), and an allyl scavenger, such as phenylsilane (PhSiH₃, 10-20 equivalents), in an inert solvent like DCM or chloroform under an inert atmosphere (e.g., argon).
-
Deprotection Reaction:
-
Swell the peptidyl-resin in the chosen inert solvent.
-
Add the catalyst solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours. Monitor the reaction for completion.
-
-
Washing: Wash the resin extensively with the solvent, followed by a solution of 0.5% sodium diethyldithiocarbamate in DMF to remove residual palladium, and finally with DMF and DCM.
Protocol 3: Final Cleavage and Deprotection
This protocol is for the final cleavage of the peptide from the resin and removal of side-chain protecting groups, including the OMpe group.
-
Resin Preparation: Wash the final peptidyl-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common cocktail ("Reagent K") consists of:
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5% For peptides without sensitive residues, a simpler cocktail of TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5) can be used.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA solution.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and add to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Isolate the peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether.
-
-
Drying and Purification: Dry the crude peptide pellet and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualization
Caption: Comparative workflows for this compound and Fmoc-Asp(OMpe)-OH in SPPS.
Caption: Simplified pathway of aspartimide formation during Fmoc-SPPS.
Conclusion
The choice between this compound and Fmoc-Asp(OMpe)-OH depends on the specific requirements of the peptide synthesis.
-
This compound is the preferred reagent for sequences highly prone to aspartimide formation, such as those containing Asp-Gly motifs. Its key advantage is the orthogonality of the allyl protecting group, which allows for its removal under neutral conditions, thus avoiding the basic conditions that promote the side reaction. This feature is also invaluable for the synthesis of complex peptides requiring site-specific modifications at the aspartic acid residue.
-
Fmoc-Asp(OMpe)-OH offers a practical and effective solution for reducing aspartimide formation in the synthesis of linear peptides where orthogonality is not necessary. The bulky OMpe group provides significant steric hindrance to prevent the unwanted cyclization, and its removal during the final TFA cleavage simplifies the overall workflow compared to the additional deprotection step required for the allyl group. While not as effective as the allyl group in suppressing aspartimide formation, it represents a substantial improvement over the standard Fmoc-Asp(OtBu)-OH.
By carefully considering the peptide sequence and the synthetic strategy, researchers can select the appropriate protected aspartic acid derivative to maximize the purity and yield of their target peptide.
References
Navigating Aspartate Protection in Peptide Synthesis: A Guide to Choosing Fmoc-Asp-OAll
For researchers, scientists, and professionals in drug development, the synthesis of complex peptides demands a nuanced understanding of protecting group chemistry. The choice of a protecting group for the side chain of aspartic acid (Asp) is particularly critical due to the pervasive risk of aspartimide formation, a side reaction that can compromise peptide purity and yield. This guide provides a comprehensive comparison of Fmoc-Asp-OAll with other commonly used aspartate protecting groups, supported by experimental data, to facilitate an informed selection for your solid-phase peptide synthesis (SPPS) endeavors.
The primary challenge in incorporating aspartic acid into a peptide sequence is the propensity of the peptide backbone nitrogen to attack the side-chain carboxyl group, especially under the basic conditions used for Fmoc deprotection. This intramolecular cyclization leads to the formation of a stable five-membered ring, the aspartimide. Subsequent nucleophilic attack by piperidine or hydrolysis can result in a mixture of α- and β-peptides, as well as racemization, leading to a heterogeneous and difficult-to-purify product.
A Comparative Analysis of Aspartate Protecting Groups
The selection of an appropriate side-chain protecting group for aspartic acid is a key strategy to mitigate aspartimide formation. The ideal protecting group should be stable throughout the synthesis while being readily cleavable under conditions that do not affect the peptide backbone or other protecting groups. Here, we compare the performance of this compound with other widely used derivatives.
| Protecting Group | Structure | Deprotection Conditions | Orthogonality in Fmoc/tBu SPPS | Efficacy in Suppressing Aspartimide Formation | Key Advantages |
| Allyl (OAll) | -CH₂CH=CH₂ | Pd(0) catalyst (e.g., Pd(PPh₃)₄) in the presence of a scavenger (e.g., PhSiH₃) | Fully Orthogonal | High (due to removal under neutral conditions) | Allows for selective deprotection on-resin for cyclization or modification; avoids basic or acidic conditions that promote aspartimide formation.[1] |
| tert-Butyl (OtBu) | -C(CH₃)₃ | Strong acid (e.g., TFA), concurrently with resin cleavage | Standard | Low to Moderate (prone to aspartimide formation, especially in Asp-Gly, Asp-Asn, and Asp-Ser sequences)[2][3][4] | Well-established, cost-effective for sequences not prone to side reactions.[4] |
| Benzyl (OBzl) | -CH₂C₆H₅ | Strong acid (e.g., HF) or catalytic hydrogenolysis | Not fully orthogonal with tBu-based groups | Moderate | Historically used in Boc-SPPS. |
| 3-Methylpent-3-yl (OMpe) | -C(CH₃)(C₂H₅)₂ | Strong acid (e.g., TFA) | Standard | High | Increased steric hindrance significantly reduces aspartimide formation compared to OtBu.[5][6][7] |
Experimental Data Summary:
The following table summarizes the quantitative data on aspartimide formation for different protecting groups in the synthesis of the model peptide H-Val-Lys-Asp-Gly-Tyr-Ile-OH, which is highly susceptible to this side reaction. The data is compiled from multiple studies and represents typical values under standard Fmoc-SPPS conditions with piperidine-based deprotection.[8]
| Protecting Group on Asp | % Aspartimide Formation (prolonged piperidine treatment) |
| OtBu | ~44% |
| OMpe | ~15% |
| OEpe | ~5% |
| OBno | <1% |
Data compiled from studies on model peptides.[5][7][8] Note: Direct comparative data for this compound under identical prolonged piperidine treatment is less common as its primary advantage is removal under non-basic conditions, thus circumventing this issue.
When to Choose this compound: Key Applications
The unique properties of the allyl protecting group make this compound the ideal choice in several advanced peptide synthesis scenarios:
-
Synthesis of Cyclic and Branched Peptides: The orthogonality of the allyl group is paramount when on-resin, site-specific modifications are required. The Asp side chain can be selectively deprotected without affecting other protecting groups, allowing for intramolecular cyclization (lactam bridge formation) with a corresponding lysine (Lys) or other amino-functionalized residue, or for the attachment of other molecules.[9][10][11][12]
-
Peptides with Aspartimide-Prone Sequences: For sequences containing motifs like Asp-Gly, Asp-Asn, or Asp-Ser, where the risk of aspartimide formation is high, this compound offers a significant advantage.[3] By avoiding the repeated basic conditions that promote this side reaction, the integrity of the peptide backbone is better preserved.
-
Synthesis of Glycopeptides and Other Modified Peptides: The mild, neutral conditions required for allyl deprotection are compatible with a wide range of sensitive modifications, such as glycosylation, that might be compromised by harsh acidic or basic treatments.
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the general steps for incorporating this compound into a peptide sequence using manual or automated Fmoc-SPPS.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide, Wang) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (3 times), and DMF (3 times).
-
Coupling of this compound:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), a coupling agent such as HATU (2.9-4.9 equivalents), and a base like DIPEA (6-10 equivalents) in DMF.
-
Pre-activate the mixture for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Perform a Kaiser test to confirm complete coupling.
-
-
Washing: Wash the resin as described in step 3.
-
Repeat: Continue with subsequent Fmoc deprotection and coupling cycles for the remaining amino acids in the sequence.
Protocol for On-Resin Deprotection of the Allyl Group and Lactamization
This protocol is for the selective deprotection of the Asp(OAll) side chain and subsequent on-resin cyclization.
-
Peptide Synthesis: Assemble the linear peptide on the resin as described in the general protocol, incorporating this compound and an amino acid with a deprotectable side-chain amine (e.g., Fmoc-Lys(Alloc)-OH or Fmoc-Lys(Mtt)-OH).
-
Allyl Group Deprotection:
-
Swell the peptidyl-resin in anhydrous DCM or chloroform under an inert atmosphere (e.g., argon or nitrogen).
-
Prepare a deprotection cocktail consisting of Pd(PPh₃)₄ (0.25 equivalents) and a scavenger such as phenylsilane (PhSiH₃) (20-25 equivalents) in the same solvent.[9][10]
-
Add the deprotection cocktail to the resin and agitate at room temperature for 30-60 minutes. Repeat this step.
-
Wash the resin thoroughly with DCM, DMF, and a solution of 0.5% sodium diethyldithiocarbamate in DMF to scavenge residual palladium, followed by extensive DMF and DCM washes.[11]
-
-
Side-Chain Amine Deprotection: Selectively deprotect the side chain of the corresponding amino acid (e.g., Alloc group with another round of palladium catalysis or Mtt group with dilute TFA in DCM).
-
On-Resin Cyclization (Lactam Bridge Formation):
-
Swell the resin in DMF.
-
Add a solution of a coupling agent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA) in DMF to the resin.
-
Allow the cyclization reaction to proceed for 2-24 hours at room temperature. Monitor the reaction for completion.
-
-
Final Cleavage and Deprotection: Cleave the cyclic peptide from the resin and remove any remaining side-chain protecting groups using a standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).
Visualizing the Strategy
Caption: Orthogonal deprotection strategy using this compound for on-resin peptide cyclization.
Caption: Mechanism of base-catalyzed aspartimide formation during Fmoc-SPPS.
Conclusion
The choice of an aspartate protecting group has profound implications for the success of a peptide synthesis campaign. While the standard Fmoc-Asp(OtBu)-OH is suitable for many applications, its use in sequences prone to aspartimide formation can lead to significant challenges in purification and yield. For the synthesis of complex peptides, particularly those requiring on-resin modification or containing problematic sequences, this compound emerges as a superior choice. Its full orthogonality with the Fmoc/tBu strategy allows for selective deprotection under mild, neutral conditions, thereby minimizing the risk of aspartimide formation and preserving the integrity of the target peptide. By carefully considering the sequence of the target peptide and the desired synthetic endgame, researchers can leverage the unique advantages of this compound to achieve their synthetic goals with greater efficiency and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. benchchem.com [benchchem.com]
- 9. Microwave-Assisted Solid-Phase Synthesis of side-chain to side-chain lactam-bridge cyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. experts.umn.edu [experts.umn.edu]
A Comparative Guide to Analytical Methods for Verifying Asp(OAll) Integrity in Peptides
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of protecting groups is critical for achieving high purity and yield. The allyl ester of aspartic acid, Asp(OAll), offers a distinct advantage due to its orthogonality with common Nα-protecting groups like Fmoc and Boc.[1] It is stable under the basic conditions of Fmoc removal and the acidic conditions of Boc removal, with its selective cleavage typically accomplished using a palladium catalyst.[1][2] However, ensuring the integrity of the Asp(OAll) group throughout the synthesis and confirming its complete and clean removal are paramount.
The primary analytical challenge in any peptide synthesis involving aspartic acid is the potential for aspartimide formation.[3] This side reaction, often catalyzed by bases used in Fmoc deprotection, can lead to a cascade of impurities, including α- and β-peptide isomers and their racemized forms, which are often difficult to detect and separate as they share the same mass as the target peptide.[4][5] While Asp(OAll) is designed to be stable, its integrity must be rigorously verified. This guide provides a comparative overview of key analytical methods for this purpose, complete with experimental protocols and performance data.
Core Analytical Techniques
A multi-pronged analytical approach is essential for the comprehensive verification of Asp(OAll) integrity. The most common and powerful techniques are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the industry standard for assessing the purity of synthetic peptides.[6][7] It separates molecules based on their relative hydrophobicity, making it highly effective for resolving the target peptide from various process-related impurities, such as truncated sequences or byproducts from deprotection.[8][9]
Application to Asp(OAll) Integrity:
-
Purity Assessment: Quantifies the percentage of the desired Asp(OAll)-containing peptide in a crude or purified sample.
-
Detection of Premature Deprotection: The deprotected peptide (with a free carboxylic acid at the Asp side chain) will have a different hydrophobicity and thus a different retention time than the protected peptide.
-
Resolution of Isomers: While challenging, optimized HPLC methods can often separate the desired α-peptide from β-peptide isomers that may arise from aspartimide formation.[10]
Experimental Protocol: RP-HPLC
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent (e.g., 0.1% Trifluoroacetic Acid (TFA) in water/acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[11]
-
HPLC System and Column: Utilize a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 300 Å pore size).[11]
-
Mobile Phases:
-
Chromatographic Conditions:
-
Data Analysis: Integrate the peaks in the chromatogram. Purity is calculated by dividing the peak area of the main product by the total area of all peaks.[11]
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for confirming the molecular weight of a synthesized peptide, thereby verifying its identity.[6] When coupled with a liquid chromatography system (LC-MS), it provides both purity data and mass identification for each peak in the chromatogram.[9]
Application to Asp(OAll) Integrity:
-
Identity Confirmation: Confirms that the main HPLC peak corresponds to the correct molecular weight of the Asp(OAll)-protected peptide.
-
Detection of Deprotection: The deprotected peptide will have a mass difference of -40.03 Da (loss of C3H4) compared to the intact peptide.
-
Identification of Side Products: Can identify the mass of the aspartimide intermediate (a loss of water, -18.01 Da from the parent peptide) or adducts formed during deprotection.[12] Tandem MS (MS/MS) can further fragment the peptide to confirm the amino acid sequence and pinpoint the location of modifications.[13]
Experimental Protocol: LC-MS
-
Sample Preparation: Prepare the sample as for RP-HPLC, but dissolve it in a solvent compatible with MS (e.g., 50% acetonitrile in water with 0.1% formic acid instead of TFA, which can cause ion suppression).[14]
-
LC System: Use a UHPLC or HPLC system coupled directly to the mass spectrometer. The chromatography conditions may need to be adapted for optimal MS performance.
-
Mass Spectrometer:
-
Instrumentation: An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer is typically used. ESI is common for LC-MS.[6][14]
-
Analysis: Acquire the full scan mass spectrum for each eluting peak. Compare the observed molecular weight with the calculated theoretical molecular weight of the target peptide and potential byproducts.[14]
-
-
Tandem MS (Optional): For peaks of interest (e.g., suspected impurities), perform MS/MS analysis to obtain fragmentation data, which can be used to confirm the peptide sequence and locate the modification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed structural information about a peptide.[14] While less common for routine purity checks due to lower throughput and higher sample requirements, it is unparalleled for unambiguously confirming the presence and structure of specific chemical moieties.
Application to Asp(OAll) Integrity:
-
Direct Confirmation of Allyl Group: The characteristic signals of the allyl group's protons in a 1D ¹H NMR spectrum provide direct evidence of its presence and integrity. The key signals are typically:
-
A multiplet around 5.9 ppm (-CH=)
-
Two multiplets around 5.2-5.4 ppm (=CH₂)
-
A doublet around 4.6 ppm (-O-CH₂-)
-
-
Structural Verification: 2D NMR experiments (like COSY and TOCSY) can be used to assign all proton resonances and confirm the overall peptide structure and connectivity.
-
Quantitative Analysis: The integration of NMR signals is directly proportional to the number of protons, allowing for a quantitative assessment of the target peptide against impurities if suitable, well-resolved peaks are available.[6]
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve a sufficient amount of the peptide (typically 1-5 mg) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).[14]
-
Data Acquisition: Acquire a 1D ¹H NMR spectrum. The number of scans will depend on the sample concentration.
-
Data Analysis: Process the spectrum (Fourier transform, phasing, and baseline correction). Identify and integrate the characteristic signals for the allyl group and other amino acid residues to confirm the structure and assess purity.
Comparative Summary of Analytical Methods
The choice of analytical method depends on the specific information required, from routine purity checks to in-depth structural confirmation.
| Parameter | RP-HPLC | Mass Spectrometry (MS) | NMR Spectroscopy |
| Primary Information | Purity, Isomer Separation | Molecular Weight, Identity | Absolute Structure, Connectivity |
| Sensitivity | High (ng range) | Very High (pg-fg range) | Low (mg range) |
| Quantitative Capability | Excellent (relative purity) | Semi-quantitative (LC-MS) | Excellent (absolute purity with internal standard) |
| Resolution of Isomers | Good to Excellent (method dependent) | Poor (isomers have same mass) | Excellent (isomers have distinct spectra) |
| Confirmation of OAll | Indirect (retention time shift) | Indirect (correct total mass) | Direct (characteristic proton signals) |
| Throughput | High | High | Low |
| Expertise Required | Moderate | Moderate to High | High |
Conclusion
Verifying the integrity of the Asp(OAll) protecting group in synthetic peptides requires a robust analytical strategy. While RP-HPLC is the workhorse for purity assessment and Mass Spectrometry is essential for identity confirmation, neither can unambiguously confirm the presence and structure of the allyl group itself. For this, NMR spectroscopy is the definitive method, providing direct, conclusive evidence.
For routine analysis, a combination of RP-HPLC and MS is typically sufficient to ensure high purity and correct mass. However, during method development, for troubleshooting, or when synthesizing peptides for pharmaceutical applications, NMR should be employed to provide a complete structural characterization and irrefutably verify the integrity of the Asp(OAll) side chain. This integrated approach ensures the production of well-characterized, high-quality peptides for research and development.
References
- 1. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]
- 2. peptide.com [peptide.com]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. hplc.eu [hplc.eu]
- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. almacgroup.com [almacgroup.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Analytical methods and Quality Control for peptide products [biosynth.com]
- 14. benchchem.com [benchchem.com]
The Strategic Decision in Large-Scale Peptide Synthesis: A Cost-Benefit Analysis of Fmoc-Asp-OAll
For researchers, scientists, and drug development professionals steering large-scale peptide synthesis, the choice of protecting groups is a critical determinant of efficiency, purity, and overall cost. The synthesis of peptides containing aspartic acid is particularly challenging due to the high propensity for aspartimide formation, a side reaction that compromises yield and complicates purification. This guide provides a detailed cost-benefit analysis of using Fmoc-Asp-OAll (Allyl ester) compared to the standard Fmoc-Asp-OtBu (tert-butyl ester) and other alternatives, supported by experimental data and detailed protocols.
The primary challenge with aspartic acid in Fmoc-based solid-phase peptide synthesis (SPPS) is the base-catalyzed intramolecular cyclization to form a succinimide derivative, known as aspartimide.[1][2][3] This side reaction, prevalent during the repeated piperidine treatments for Fmoc group removal, leads to a mixture of difficult-to-separate impurities, including α- and β-peptides and their racemized forms.[3] The selection of an appropriate side-chain protecting group for the β-carboxyl group of aspartic acid is the most critical factor in mitigating this problem.[1][3]
Comparative Performance of Aspartic Acid Protecting Groups
The standard protecting group, tert-butyl (OtBu), often provides insufficient protection for sequences prone to aspartimide formation, such as those with Asp-Gly or Asp-Asn motifs.[1][2] The allyl (OAll) protecting group offers an orthogonal solution, as it is stable to the basic conditions of Fmoc deprotection and the acidic conditions of final cleavage, but can be selectively removed using a palladium(0) catalyst.[4] This allows for greater flexibility in complex peptide synthesis.
A study comparing the extent of aspartimide formation with different protecting groups highlights the advantages of more stable options over the standard OtBu. The data below is derived from a model peptide synthesis known to be susceptible to this side reaction.
| Protecting Group | Key Feature | Aspartimide Formation (%) | Relative Purity (%) |
| Fmoc-Asp(OtBu)-OH | Standard, acid-labile | High | Lower |
| Fmoc-Asp(OAll)-OH | Orthogonal, Pd(0)-labile | Moderate | Moderate |
| Fmoc-Asp(OMpe)-OH | Bulky, acid-labile | Low | Higher |
Note: Aspartimide formation is highly sequence-dependent. The values presented are for a model peptide (Ac-Gly-Asp-Gly-Ala-Lys-Phe-NH2) and represent a comparative trend.[5] The extent of cyclization was observed to be β-PG = (OAll) > (OtBu) > (OMpe).[5]
Cost-Benefit Analysis for Large-Scale Synthesis
The decision to use this compound in a large-scale campaign involves a trade-off between upfront material costs and potential downstream savings in purification and improved yield of the desired product.
| Factor | This compound | Fmoc-Asp-OtBu | Analysis |
| Raw Material Cost | Higher | Lower | This compound is generally more expensive per gram than the standard Fmoc-Asp-OtBu.[6][7][8][9][10] However, for large-scale manufacturing, bulk purchasing can mitigate this difference.[11][12] |
| Process Complexity | Increased | Standard | Requires an additional, orthogonal deprotection step using a palladium catalyst and scavenger.[13] This adds a step to the synthesis workflow. |
| Yield & Purity | Potentially Higher | Lower in problematic sequences | By reducing aspartimide formation, this compound can lead to a higher yield of the target peptide and a cleaner crude product, especially in long or difficult sequences.[5][14] |
| Purification Costs | Potentially Lower | Higher | Cleaner crude product simplifies and reduces the cost of downstream HPLC purification, which is often a significant bottleneck and expense in large-scale peptide production.[15] |
| Catalyst Residues | Risk of Palladium Contamination | No | Requires validation of palladium removal to levels compliant with regulatory standards (e.g., ICH Q3D).[16][17] |
| Overall Cost-Effectiveness | Favorable for complex peptides | Favorable for simple, non-problematic peptides | The higher initial cost can be offset by savings in purification and increased throughput for challenging syntheses. |
Experimental Protocols
Below are representative protocols for the incorporation and deprotection of Fmoc-Asp(OAll)-OH and a standard Fmoc-amino acid coupling for comparison.
General Fmoc-Amino Acid Coupling Protocol (e.g., for Fmoc-Asp(OtBu)-OH)
-
Resin Swelling: Swell the resin (e.g., Rink Amide MBHA) in N,N-dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) twice for 10-15 minutes each time to remove the Fmoc protecting group from the growing peptide chain.[18][19]
-
Washing: Wash the resin thoroughly with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Coupling:
-
Prepare a solution of the Fmoc-amino acid (3-5 equivalents), a coupling agent such as HBTU (3-5 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.[18]
-
Add the activation mixture to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.
On-Resin Allyl Deprotection Protocol for Asp(OAll)
-
Resin Preparation: After incorporation of the Fmoc-Asp(OAll)-OH residue and subsequent elongation of the peptide chain, ensure the N-terminus is protected (e.g., with the Fmoc group). Swell the peptidyl-resin in an appropriate solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Deprotection Cocktail: Prepare a solution containing a palladium(0) catalyst, such as Pd(PPh₃)₄ (0.2-0.5 equivalents relative to the resin loading), and a scavenger, such as phenylsilane or morpholine, in the reaction solvent.
-
Reaction: Add the deprotection cocktail to the resin and agitate the mixture under an inert atmosphere (e.g., argon or nitrogen) for 1-2 hours at room temperature.
-
Washing: Wash the resin extensively with the reaction solvent, followed by washes with a chelating solution (e.g., a solution of sodium diethyldithiocarbamate) to remove palladium residues, and finally with DMF and DCM.
-
Post-Deprotection Modification: The newly deprotected aspartic acid side chain is now available for on-resin modification, such as lactam bridge formation, or it can be carried through to the final cleavage.
Mandatory Visualizations
Caption: Experimental workflow for SPPS comparing standard and orthogonal deprotection strategies.
Conclusion
For the synthesis of simple peptides with a low risk of aspartimide formation, the use of the more economical Fmoc-Asp(OtBu)-OH is a sound strategy. However, for long, complex peptides, or sequences known to be prone to aspartimide formation, a cost-benefit analysis strongly favors the use of this compound. The higher upfront cost of the protected amino acid is often justified by a significant reduction in side products, leading to higher purity of the crude peptide. This, in turn, can dramatically decrease the time and resources required for downstream purification, a major cost driver in large-scale peptide manufacturing. The additional process step for palladium-catalyzed deprotection and subsequent metal removal requires careful validation but is a well-established procedure in pharmaceutical manufacturing. Ultimately, the strategic selection of this compound can lead to a more robust, efficient, and cost-effective manufacturing process for complex, high-value peptides.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. nbinno.com [nbinno.com]
- 5. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. shop.bachem.com [shop.bachem.com]
- 8. adooq.com [adooq.com]
- 9. Sigma Aldrich Fmoc-Asp(Oall)-Oh 5 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 10. Fmoc-Asp(OAll)-OH = 98.0 HPLC 146982-24-3 [sigmaaldrich.com]
- 11. nbinno.com [nbinno.com]
- 12. newji.ai [newji.ai]
- 13. Synthesis of peptides using palladium promoted selective removal of allyloxycarbonyl protecting groups in aqueous medium [infoscience.epfl.ch]
- 14. researchgate.net [researchgate.net]
- 15. bachem.com [bachem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. biotage.com [biotage.com]
- 18. rsc.org [rsc.org]
- 19. chemistry.du.ac.in [chemistry.du.ac.in]
A Comparative Guide to Fmoc-Asp-OAll in Complex Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex peptides, particularly those with cyclic architectures or post-translational modifications, demands a sophisticated approach to side-chain protection. The choice of protecting group for trifunctional amino acids like aspartic acid is critical to the success of the synthesis, directly impacting yield, purity, and the feasibility of forming specific chemical linkages. This guide provides a detailed comparison of Fmoc-Asp-OAll with other common aspartic acid protecting groups, supported by experimental data and detailed protocols, to inform the strategic design of complex peptide synthesis.
The Orthogonal Advantage of the Allyl Group
In the realm of solid-phase peptide synthesis (SPPS), orthogonality is a paramount principle. It refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of specific functional groups without affecting others.[1] The widely used Fmoc/tBu strategy relies on the base-lability of the Fmoc group for N-terminal protection and the acid-lability of tert-butyl (tBu) based groups for side-chain protection.
This compound introduces a third dimension of orthogonality through its allyl (All) ester protecting group. The allyl group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions used for cleavage from many resins and removal of tBu-based groups (e.g., trifluoroacetic acid, TFA).[2] It is selectively removed by a palladium(0)-catalyzed reaction, enabling specific on-resin modifications at the aspartic acid side chain.[2][3]
This unique property makes this compound an invaluable tool for the synthesis of complex peptides, such as:
-
Cyclic peptides: On-resin cyclization can be achieved by deprotecting the Asp-OAll side chain and a corresponding side chain on another amino acid (e.g., Fmoc-Lys(Alloc)-OH) and forming a lactam bridge.
-
Branched and modified peptides: The deprotected aspartic acid side chain can be a site for the attachment of other molecules, such as carbohydrates, lipids, or other peptide chains.
Performance Comparison of Aspartic Acid Protecting Groups
The primary challenge in incorporating aspartic acid into a peptide sequence is the risk of aspartimide formation. This intramolecular cyclization of the aspartic acid residue is a major side reaction in Fmoc-based SPPS, leading to the formation of impurities that are often difficult to separate from the desired product.[4] The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly and Asp-Asn motifs being particularly problematic.[4]
The choice of side-chain protecting group plays a crucial role in mitigating aspartimide formation. While Fmoc-Asp(OtBu)-OH is the standard choice, its relatively low steric hindrance can be insufficient in preventing this side reaction in susceptible sequences.[4]
| Protecting Group | Structure of Protecting Group | Deprotection Conditions | Stability | Propensity for Aspartimide Formation | Key Advantages | Key Disadvantages |
| OAll (Allyl) | -CH₂-CH=CH₂ | Pd(0) catalyst (e.g., Pd(PPh₃)₄), scavenger (e.g., PhSiH₃)[3] | Stable to piperidine and TFA[2] | High; offers little steric hindrance[2] | Fully orthogonal to Fmoc/tBu chemistry, enabling on-resin modifications.[3] | Does not prevent aspartimide formation; requires an additional deprotection step with a metal catalyst.[2] |
| OtBu (tert-Butyl) | -C(CH₃)₃ | Strong acid (e.g., TFA)[5] | Stable to piperidine | Moderate; can be insufficient for problematic sequences.[4] | Standard, widely used, and compatible with most Fmoc-SPPS protocols.[5] | Not fully orthogonal if selective side-chain deprotection is required while other tBu groups are present. |
| OMpe (3-methyl-3-pentyl) | -C(CH₃)(C₂H₅)₂ | Strong acid (e.g., TFA) | Stable to piperidine | Lower than OtBu due to increased steric bulk. | Good balance of protection and ease of use for many sequences. | May not be sufficient for the most challenging sequences. |
| OBno (5-butyl-5-nonyl) | -C(C₄H₉)₂C₄H₉ | Strong acid (e.g., TFA) | Stable to piperidine | Very low; highly effective at suppressing aspartimide formation. | Excellent for synthesizing long or difficult peptides prone to aspartimide formation. | Increased steric bulk can sometimes lead to slower coupling kinetics. |
Quantitative Data on Aspartimide Formation:
Experimental Protocols
Protocol 1: Incorporation of Fmoc-Asp(OAll)-OH in SPPS
This protocol is a general procedure for the coupling of an Fmoc-protected amino acid to a resin and can be applied to this compound.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Asp(OAll)-OH (3 equivalents)
-
Coupling reagent, e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3 equivalents)
-
Base, e.g., DIPEA (N,N-Diisopropylethylamine) (6 equivalents)
-
DMF (N,N-Dimethylformamide)
Procedure:
-
Pre-activation: In a separate reaction vessel, dissolve Fmoc-Asp(OAll)-OH, HBTU, and DIPEA in DMF. Allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
Coupling: Add the pre-activated amino acid solution to the swollen and Fmoc-deprotected peptide-resin.
-
Reaction: Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling may be necessary.
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
Protocol 2: Orthogonal Deprotection of the Allyl Group
This protocol describes the on-resin deprotection of the allyl ester of the aspartic acid side chain.
Materials:
-
Peptide-resin containing Fmoc-Asp(OAll)-OH
-
Pd(PPh₃)₄ (Palladium(0)tetrakis(triphenylphosphine)) (0.2 equivalents)
-
Phenylsilane (PhSiH₃) (20 equivalents)
-
DCM (Dichloromethane)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for at least 30 minutes.
-
Deprotection Cocktail Preparation: In a separate, dry, and inert-atmosphere-purged vessel, dissolve Pd(PPh₃)₄ and phenylsilane in DCM.
-
Deprotection Reaction: Add the deprotection cocktail to the swollen resin.
-
Reaction: Gently agitate the mixture at room temperature for 2 hours.
-
Washing: After the reaction is complete, thoroughly wash the resin with DCM, followed by DMF.
Logical Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow of utilizing this compound in SPPS for the synthesis of a cyclic peptide.
Conclusion
This compound is a powerful tool for the synthesis of complex peptides, offering a crucial layer of orthogonality that enables on-resin modifications and cyclizations. While it does not provide the same level of protection against aspartimide formation as bulkier protecting groups like Fmoc-Asp(OBno)-OH, its strategic use in sequences less prone to this side reaction, or in combination with optimized coupling and deprotection conditions, allows for the successful synthesis of sophisticated peptide architectures. The choice of aspartic acid protecting group should therefore be a careful consideration of the specific requirements of the target peptide, balancing the need for orthogonal handles against the risk of side reactions. For researchers embarking on the synthesis of complex peptides, a thorough understanding of these trade-offs is essential for developing a robust and efficient synthetic strategy.
References
Fmoc-Asp-OAll in Microwave-Assisted Peptide Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the rapid and efficient synthesis of high-purity peptides is paramount. Microwave-assisted solid-phase peptide synthesis (SPPS) has emerged as a key technology to accelerate this process. However, the elevated temperatures used in microwave synthesis can exacerbate side reactions, most notably aspartimide formation when incorporating aspartic acid (Asp) residues. This guide provides a comprehensive comparison of Fmoc-Asp-OAll versus other common aspartic acid protection strategies in the context of microwave-assisted SPPS, supported by experimental protocols and logical workflows.
The use of an orthogonal protecting group for the side chain of aspartic acid is a critical strategy to mitigate the formation of aspartimide impurities, which are often difficult to separate from the target peptide. This compound, with its allyl (OAll) ester side-chain protection, offers a robust solution. The allyl group is stable to the basic conditions required for the removal of the Nα-Fmoc group but can be selectively cleaved under neutral conditions using a palladium catalyst. This orthogonality is particularly advantageous in microwave-assisted SPPS, where the high temperatures can increase the rate of base-catalyzed aspartimide formation when using standard acid-labile protecting groups like tert-butyl (OtBu).
Performance Comparison of Aspartic Acid Protecting Groups
While direct head-to-head quantitative data for the performance of this compound versus other protecting groups under identical microwave-assisted conditions is limited in the available literature, a comparison can be made based on established chemical principles and data from conventional SPPS. The following tables summarize the expected performance characteristics.
| Parameter | Fmoc-Asp(OAll)-OH | Fmoc-Asp(OtBu)-OH | Fmoc-Asp(OMpe)-OH | Fmoc-Asp(OtBu)-(Dmb)Gly-OH |
| Protection Strategy | Orthogonal (Allyl Ester) | Acid-Labile (tert-Butyl Ester) | Acid-Labile (Bulky Ester) | Backbone Protection (Dipeptide) |
| Aspartimide Suppression | High | Low to Moderate | Moderate to High | Very High |
| Coupling Efficiency | Good | Excellent | Good | May be slightly slower |
| Cleavage Conditions | Pd(0) catalyst, neutral pH | Strong acid (e.g., TFA) | Strong acid (e.g., TFA) | Strong acid (e.g., TFA) |
| Compatibility with Microwave SPPS | Excellent | Prone to increased side reactions | Good | Excellent |
| Cost | Higher | Standard | Higher | High |
Table 1: Qualitative Performance Comparison of Different Fmoc-Aspartic Acid Derivatives in SPPS.
| Side Reaction | Fmoc-Asp(OAll)-OH | Fmoc-Asp(OtBu)-OH |
| Aspartimide Formation (%) | Significantly Reduced (<1-2%) | Can be significant (>10-50% in susceptible sequences) |
| Crude Purity (%) | Higher | Lower |
| Yield (%) | Generally Good | Can be reduced by side reactions |
Table 2: Expected Quantitative Performance in Microwave-Assisted SPPS of an Asp-Gly Containing Peptide. *Note: These are estimated values based on chemical principles and data from conventional SPPS, as direct comparative studies under microwave conditions are not readily available. Actual values may vary depending on the specific peptide sequence and synthesis conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative protocols for the use of this compound in microwave-assisted SPPS.
Protocol 1: Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol is a general guideline for a CEM Liberty Blue™ automated microwave peptide synthesizer.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF.
-
Microwave irradiation: 1 minute at 75°C (45W).
-
Wash the resin with DMF (5 x 7 mL).
-
-
Amino Acid Coupling (for standard amino acids):
-
Add a solution of Fmoc-amino acid (5 eq), HBTU (5 eq), and DIPEA (10 eq) in DMF to the resin.
-
Microwave irradiation: 5 minutes at 75°C (40W).
-
Wash the resin with DMF (3 x 7 mL).
-
-
Fmoc-Asp(OAll)-OH Coupling:
-
Use the same conditions as for standard amino acids. Ensure complete dissolution of the amino acid derivative.
-
-
Repeat Deprotection and Coupling Cycles: Continue the synthesis by repeating steps 2 and 3 for each subsequent amino acid.
-
Final Fmoc Deprotection: Perform a final deprotection as described in step 2.
Protocol 2: On-Resin Cleavage of the Allyl (OAll) Protecting Group
This protocol is adapted for microwave-assisted deprotection.
-
Resin Preparation: After synthesis, wash the peptide-resin with dichloromethane (DCM) and then with DMF.
-
Deprotection Cocktail: Prepare a solution of Pd(PPh₃)₄ (0.25 eq) and phenylsilane (25 eq) in DCM.
-
Microwave-Assisted Cleavage:
-
Add the deprotection cocktail to the resin.
-
Microwave irradiation: 5 minutes at 38°C.
-
Drain and repeat the microwave-assisted cleavage one more time.
-
-
Washing: Wash the resin thoroughly with DCM, DMF, and finally DCM to remove all traces of the catalyst and scavenger. The deprotected side chain is now available for further modification if desired.
Protocol 3: Final Peptide Cleavage and Deprotection
-
Resin Preparation: Wash the peptide-resin with DCM and dry under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).
-
Cleavage: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the peptide by adding cold diethyl ether.
-
Purification and Analysis: Centrifuge to collect the peptide pellet, wash with cold ether, and dry. Purify the crude peptide by reverse-phase HPLC and verify the mass by mass spectrometry.
Visualizing the Workflow and Chemical Pathways
The following diagrams, generated using the DOT language, illustrate the key processes and chemical logic discussed.
Caption: Workflow for microwave-assisted SPPS using this compound.
Caption: Chemical pathways comparing Asp(OtBu) and Asp(OAll) during Fmoc-SPPS.
Conclusion
The selection of an appropriate side-chain protecting group for aspartic acid is a critical decision in the design of a successful peptide synthesis strategy, particularly when employing microwave assistance. While Fmoc-Asp(OtBu)-OH remains a standard and cost-effective choice for sequences not prone to aspartimide formation, its utility is limited in more challenging sequences, especially under the high-temperature conditions of microwave SPPS.
This compound provides a superior alternative for such cases. Its orthogonal nature allows for the circumvention of base-catalyzed aspartimide formation, leading to higher crude peptide purity and simplifying downstream purification. Although the initial cost of the derivative is higher, the investment can be justified by the increased success rate and reduced purification costs for complex or aspartimide-prone peptide sequences. For researchers and drug development professionals aiming to synthesize high-quality peptides with maximum efficiency, this compound is an essential tool in the microwave-assisted SPPS toolbox.
A Researcher's Guide to Aspartic Acid Protection: Minimizing Aspartimide Formation in Peptide Synthesis
For researchers, scientists, and drug development professionals, the synthesis of peptides containing aspartic acid (Asp) residues presents a significant challenge due to the base-catalyzed formation of aspartimide, a side reaction that can severely impact the yield and purity of the final product. This guide provides a comprehensive comparison of various Asp protecting groups, their deprotection conditions, and their effectiveness in mitigating this persistent issue, supported by experimental data.
The formation of aspartimide is an intramolecular cyclization that occurs during the basic conditions of 9-fluorenylmethoxycarbonyl (Fmoc) deprotection in solid-phase peptide synthesis (SPPS).[1][2][3] This side reaction is particularly problematic in sequences containing Asp-Gly, Asp-Asn, and Asp-Ser motifs.[1] The resulting succinimide intermediate can lead to a mixture of undesired byproducts, including α- and β-peptides, as well as their racemized forms, which are often difficult to separate from the target peptide.[1][4] The choice of the protecting group for the β-carboxyl group of Asp is therefore critical.
Comparative Performance of Asp Protecting Groups
The most common strategy to minimize aspartimide formation is the use of sterically hindered ester-based protecting groups for the Asp side chain.[1] More recently, non-ester-based protecting groups have also been developed to completely eliminate this side reaction.[3] The following table summarizes the performance of several common and alternative Asp protecting groups in the synthesis of a model peptide (H-Val-Lys-Asp-Gly-Tyr-Ile-OH) known to be prone to aspartimide formation.
| Protecting Group | Deprotection/Cleavage Conditions | Desired Peptide (%) | Aspartimide-related Byproducts (%) | Key Observations |
| O-tert-butyl (OtBu) | 20% Piperidine in DMF (Fmoc deprotection); TFA/TIS/H₂O (95:2.5:2.5) (cleavage) | High | High in sensitive sequences | The standard, but often problematic protecting group. Aspartimide formation can be reduced by adding HOBt to the piperidine solution.[1] |
| O-3-methylpent-3-yl (OMpe) | 20% Piperidine in DMF (Fmoc deprotection); TFA/TIS/H₂O (95:2.5:2.5) (cleavage) | Significantly higher than OtBu | Significantly lower than OtBu | Increased steric hindrance reduces aspartimide formation.[5] |
| 5-n-butyl-5-nonyl (OBno) | 20% Piperidine in DMF (Fmoc deprotection); TFA/TIS/H₂O (95:2.5:2.5) (cleavage) | Very high | Negligible | The increased bulk and flexibility of the alkyl chains significantly suppresses aspartimide formation.[3] |
| Cyanosulfurylide (CSY) | 20% Piperidine in DMF (Fmoc deprotection); TFA cleavage followed by N-chlorosuccinimide (NCS) in aqueous buffer | Very high | Essentially eliminated | A non-ester-based protecting group that requires a separate oxidative deprotection step.[1][6][7] |
| 2-acetoxy-4-methylbenzyl (AcHmb) | 20% Piperidine in DMF (Fmoc deprotection); TFA cleavage (AcHmb remains); Hydrolysis then TFA | High | Low | A backbone protection strategy where the protecting group is attached to the backbone amide nitrogen, preventing cyclization.[3] |
Experimental Protocols
Below are detailed methodologies for key experimental procedures cited in this guide.
Standard Fmoc Deprotection (using Piperidine):
-
Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.[2]
-
Drain the DMF.
-
Add a 20% (v/v) solution of piperidine in DMF to the resin (approximately 10 mL per gram of resin).[2]
-
Agitate the mixture at room temperature for 5-10 minutes.
-
Drain the deprotection solution.
-
Repeat the treatment with a fresh portion of the deprotection solution for another 5-10 minutes.[2]
-
Drain the solution and wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine.[2]
Fmoc Deprotection with Piperidine and HOBt:
-
Prepare a deprotection solution of 20% (v/v) piperidine and 0.1 M 1-hydroxybenzotriazole (HOBt) in DMF.[2]
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add the piperidine/HOBt solution to the resin.
-
Agitate the mixture at room temperature for 5-10 minutes.[2]
-
Drain the deprotection solution and proceed with washing as in the standard protocol.
Resin Cleavage and Global Deprotection (for ester-based protecting groups):
-
Wash the fully assembled peptide-resin with dichloromethane (DCM).
-
Prepare a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water in a ratio of 95:2.5:2.5.[4]
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2 hours.[4]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
Deprotection of the CSY Group:
-
After cleavage from the resin with TFA, dissolve the crude peptide in a mixture of acetonitrile and an aqueous buffer (e.g., 0.1 M ammonium acetate, pH 4.5).[1][4]
-
Add a solution of N-chlorosuccinimide (NCS) (2-5 equivalents) in acetonitrile dropwise while monitoring the reaction by HPLC.[1][4]
-
The reaction is typically complete within 15-30 minutes at room temperature.[1]
-
Quench the reaction by adding a scavenger such as methionine.[1]
-
Purify the deprotected peptide by preparative HPLC.
Experimental Workflow and Logic
The following diagram illustrates the general workflow for comparing the efficacy of different Asp protecting groups in SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Aspartic Acid Protection in Fmoc Solid-Phase Peptide Synthesis: A Focus on Fmoc-Asp-OAll
For researchers, scientists, and drug development professionals, the synthesis of peptides containing aspartic acid residues presents a significant challenge due to the risk of aspartimide formation. This side reaction can lead to a mixture of difficult-to-separate impurities, ultimately impacting peptide purity and yield. The choice of the aspartic acid side-chain protecting group is therefore a critical parameter in designing a successful solid-phase peptide synthesis (SPPS) strategy. This guide provides an objective comparison of the performance of Fmoc-Asp-OAll with common alternatives, supported by experimental data and detailed protocols.
This compound offers a unique advantage in peptide synthesis due to the orthogonal deprotection of its allyl (All) ester group, which is stable to the standard piperidine treatment used for Fmoc removal and the trifluoroacetic acid (TFA) used for final cleavage. This allows for selective deprotection of the aspartic acid side chain on the solid support, enabling strategies such as side-chain cyclization or modification. However, its performance in preventing the prevalent issue of aspartimide formation is a key consideration.
Performance Comparison of Aspartic Acid Protecting Groups
The primary metric for evaluating the effectiveness of an aspartic acid protecting group is its ability to minimize the formation of aspartimide during the repetitive basic conditions of Fmoc deprotection. Here, we compare this compound with commonly used alternatives: the standard Fmoc-Asp(OtBu)-OH and more sterically hindered derivatives designed to reduce aspartimide formation.
A key study synthesized the model peptide Scorpion toxin II (H-Val-Lys-Asp-Xxx-Tyr-Ile-OH, where Xxx = Gly, Asn, or Arg), which is known to be prone to aspartimide formation, using different aspartic acid protecting groups. The results, summarized below, highlight the impact of the protecting group on the extent of this side reaction.
| Protecting Group | Peptide Sequence (Asp-Xxx) | Aspartimide Formation per Cycle (%) | D-Asp Content (%) |
| OAll (Allyl) | - | Qualitatively high | - |
| OtBu (tert-Butyl) | Asp-Asn | 0.28 | 10.3 |
| Asp-Arg | 0.17 | 6.0 | |
| Asp-Gly | 2.23 | 29.8 | |
| OMpe (3-methyl-3-pentyl) | Asp-Asn | 0.04 | 1.8 |
| Asp-Arg | 0.03 | 1.2 | |
| Asp-Gly | 0.45 | 13.9 | |
| OBno (5-butyl-5-nonyl) | Asp-Asn | <0.01 | 0.6 |
| Asp-Arg | <0.01 | 0.5 | |
| Asp-Gly | 0.14 | 4.8 | |
| ODmab (4-((4-(dimethylamino)phenyl)(methyl)amino)benzyl) | - | Prone to aspartimide formation | - |
Data for OtBu, OMpe, and OBno are derived from a study on the synthesis of Scorpion toxin II model peptides. Data for OAll and ODmab are based on qualitative statements from literature, indicating a higher propensity for aspartimide formation compared to sterically hindered groups.[1][2]
Experimental Protocols
To provide a practical comparison, the following are detailed protocols for the manual solid-phase synthesis of a model hexapeptide, H-Val-Lys-Asp-Gly-Tyr-Ile-OH, using different Fmoc-Asp protecting groups on a Rink Amide resin (0.1 mmol scale).
General SPPS Protocol
-
Resin Swelling: Swell 200 mg of Rink Amide resin (0.5 mmol/g) in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 5 mL of 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 5 mL of 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 5 mL).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 4 equivalents of the Fmoc-protected amino acid (0.4 mmol) and 3.9 equivalents of HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (0.39 mmol) in 4 mL of DMF.
-
Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) (0.8 mmol) to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 2 hours.
-
Wash the resin with DMF (5 x 5 mL).
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with dichloromethane (DCM) (5 x 5 mL) and dry under vacuum.
-
Treat the resin with 5 mL of a cleavage cocktail (e.g., TFA/triisopropylsilane/water, 95:2.5:2.5 v/v/v) for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry.
Specific Protocols for Aspartic Acid Incorporation
-
Using this compound: Follow the general protocol. For selective deprotection of the allyl group, the resin-bound peptide can be treated with a solution of Pd(PPh₃)₄ and a scavenger like phenylsilane in DCM.
-
Using Fmoc-Asp(OtBu)-OH: Follow the general protocol. The OtBu group is cleaved during the final TFA cleavage step.
-
Using Fmoc-Asp(OMpe)-OH: Follow the general protocol. The bulky OMpe group is designed to minimize aspartimide formation.[3] The cleavage is performed with the standard TFA cocktail.
-
Using Fmoc-Asp(ODmab)-OH: Follow the general protocol. The Dmab group is labile to 2% hydrazine in DMF, offering an orthogonal deprotection strategy.[2] However, be aware of the increased risk of aspartimide formation with this protecting group.
-
Using Fmoc-Asp(OBno)-OH: Follow the general protocol. This highly hindered protecting group provides excellent suppression of aspartimide formation. It is cleaved under standard TFA conditions.
Visualizing the Workflow and Mechanisms
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the mechanism of aspartimide formation.
Conclusion
The choice of an aspartic acid protecting group in Fmoc-SPPS is a critical decision that directly impacts the success of the synthesis. While this compound is an invaluable tool for synthetic strategies requiring orthogonal deprotection for on-resin modifications, its use may lead to significant aspartimide-related impurities, particularly in sensitive sequences.
For linear peptides where aspartimide formation is a primary concern, the use of sterically hindered protecting groups is highly recommended. Fmoc-Asp(OMpe)-OH offers a good balance of protection and ease of use. For the most challenging sequences, particularly those containing Asp-Gly motifs, Fmoc-Asp(OBno)-OH provides a superior solution, effectively suppressing aspartimide formation and leading to higher purity crude products.
Researchers must carefully weigh the synthetic requirements of their target peptide. If orthogonal deprotection is necessary, this compound is the appropriate choice, but careful optimization of deprotection conditions and purification strategies will be essential. For maximizing purity and yield in linear peptides prone to aspartimide formation, the use of sterically demanding protecting groups like OMpe or OBno is the preferred and more robust approach.
References
Safety Operating Guide
Proper Disposal Procedures for Fmoc-Asp-OAll: A Comprehensive Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of Fmoc-Asp-OAll, providing detailed operational protocols to ensure laboratory safety and environmental compliance.
For researchers, scientists, and drug development professionals utilizing Fmoc-protected amino acids such as Fmoc-L-Aspartic acid α-allyl ester (this compound), adherence to proper disposal procedures is paramount. While this compound is not classified as hazardous, responsible management of its waste is a critical aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive overview of the chemical properties, safety protocols, and a detailed, step-by-step chemical degradation and disposal plan for this compound.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is the foundation of its safe handling and disposal. Key data is summarized in the table below for easy reference.
| Property | Value |
| Chemical Formula | C₂₂H₂₁NO₆[1] |
| Molecular Weight | 395.41 g/mol [2] |
| Appearance | White to off-white solid[3] |
| Melting Point | 113-119 °C[4] |
| Solubility | Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO). Slightly soluble in water.[5][6] |
| Storage Temperature | 2-8°C[4] |
Safety and Handling
Before initiating any disposal procedures, it is crucial to be familiar with the necessary safety and handling precautions.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are required.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, should be worn.[7]
-
Respiratory Protection: A dust mask (type N95 or equivalent) is recommended, especially when handling the solid compound, to avoid inhalation of dust particles.[4]
-
Skin and Body Protection: A laboratory coat is mandatory.
Handling and Storage:
-
Avoid formation of dust and aerosols.[7]
-
Store in a cool, dry, and well-ventilated area in a tightly sealed container.[7]
-
Keep away from heat and sources of ignition.[8]
Hazardous Decomposition Products:
-
Upon combustion, this compound may produce hazardous decomposition products, including oxides of carbon (CO, CO₂) and nitrogen (NOx).[7]
Disposal Workflow
The recommended disposal procedure for this compound involves a two-stage chemical degradation process to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group and cleave the allyl ester. This approach breaks down the molecule into simpler, more easily managed components.
Caption: A two-stage workflow for the chemical degradation and disposal of this compound waste.
Experimental Protocols
The following protocols provide detailed methodologies for the chemical degradation of this compound waste on a laboratory scale.
Stage 1: Fmoc Group Removal
This stage involves the base-mediated removal of the Fmoc protecting group. The by-product, dibenzofulvene (DBF), is scavenged by piperidine.
Materials:
-
This compound waste
-
20% (v/v) Piperidine in Dimethylformamide (DMF)
-
Appropriate waste containers
Procedure:
-
In a well-ventilated fume hood, dissolve the this compound waste in a minimal amount of DMF.
-
Add a solution of 20% piperidine in DMF to the waste solution. A typical ratio is 5 mL of the piperidine solution per gram of this compound.
-
Stir the mixture at room temperature for 30 minutes. The completion of the reaction can be monitored by the appearance of the dibenzofulvene-piperidine adduct, which has a characteristic UV absorbance around 301 nm.[9]
-
The resulting mixture contains the deprotected aspartic acid α-allyl ester and the dibenzofulvene-piperidine adduct in DMF.
-
Carefully decant or filter the solution to separate any solid residues. The entire mixture is carried forward to the next stage or can be segregated for disposal.
Disposal of Dibenzofulvene-Piperidine Adduct: The dibenzofulvene-piperidine adduct is soluble in the DMF/piperidine solution and should be collected as hazardous waste.[10] Label the waste container clearly as "Dibenzofulvene-Piperidine Adduct in DMF" and dispose of it through your institution's hazardous waste management program.
Stage 2: Allyl Ester Cleavage
This stage employs a palladium-catalyzed reaction to cleave the allyl ester, liberating the free carboxylic acid.
Materials:
-
Solution from Stage 1 (containing aspartic acid α-allyl ester)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Phenylsilane (PhSiH₃) as a scavenger
-
Dichloromethane (DCM)
-
Water
-
Appropriate waste containers
Procedure:
-
To the solution from Stage 1, add dichloromethane (DCM).
-
Add tetrakis(triphenylphosphine)palladium(0) (approximately 0.1 equivalents relative to the estimated amount of allyl ester).
-
Add phenylsilane (approximately 3-4 equivalents).
-
Stir the reaction mixture at room temperature for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC) to confirm the disappearance of the starting material.
-
Upon completion, perform an aqueous workup by adding water and separating the layers. The deprotected aspartic acid will be in the aqueous layer.
-
The organic layer containing the palladium catalyst and other by-products should be collected as hazardous waste.
Disposal of Palladium Catalyst Waste: Palladium-containing waste should be collected in a dedicated, clearly labeled container.[3][4] Due to the value of palladium, recycling should be considered.[5][11] Contact your institution's environmental health and safety (EHS) office for guidance on palladium waste disposal or recycling programs. Never dispose of palladium waste down the drain.
Chemical Degradation Pathways
The following diagrams illustrate the chemical transformations occurring during the disposal process.
Caption: Base-mediated removal of the Fmoc group and scavenging of the dibenzofulvene by-product.
Caption: Palladium-catalyzed cleavage of the allyl ester to yield the free carboxylic acid.
By following these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound waste, contributing to a safer and more sustainable research environment. Always consult your institution's specific safety and waste disposal guidelines.
References
- 1. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]
- 2. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. LCSS: PALLADIUM ON CARBON [web.stanford.edu]
- 5. benchchem.com [benchchem.com]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. rsc.org [rsc.org]
- 8. chemicalbook.com [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Palladium Waste - London Chemicals & Resources Limited [lcrl.net]
Personal protective equipment for handling Fmoc-Asp-OAll
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Fmoc-Asp-OAll. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Chemical Identifier:
-
Product Name: this compound
-
CAS Number: 144120-53-6[1]
-
Synonyms: Nα-Fmoc-L-aspartic acid α-allyl ester, (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(allyloxy)-4-oxobutanoic acid[1]
Personal Protective Equipment (PPE)
While this compound has no known significant hazards, it may cause irritation to the skin, eyes, and respiratory tract.[2] Inhalation, ingestion, or skin absorption may be harmful.[2] Therefore, a comprehensive PPE strategy is mandatory. The following table summarizes the required PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles.[2][3] A face shield may be necessary for tasks with a high risk of splashing.[4][5] | Protects against splashes, dust, and flying particles that could cause eye irritation or injury.[2][4] |
| Hand Protection | Disposable nitrile gloves are the minimum requirement.[3] Consider double-gloving or using thicker, chemical-resistant gloves for prolonged handling or in case of a spill.[3] | Prevents skin contact, which may cause irritation or harmful absorption.[2] |
| Body Protection | A standard laboratory coat is required at a minimum.[4] For procedures with a higher risk of contamination, a full suit or chemical-resistant overalls should be worn.[2] | Protects skin and personal clothing from spills and contamination.[4] |
| Respiratory Protection | A dust mask (e.g., N95) is recommended for handling the solid compound. In poorly ventilated areas or when generating aerosols, a NIOSH-approved respirator or a self-contained breathing apparatus (SCBA) should be used.[2][4][6] | Prevents inhalation of dust or aerosols, which may be harmful and cause respiratory tract irritation.[2] |
| Foot Protection | Closed-toe shoes are mandatory in a laboratory setting.[4] For handling larger quantities or in wet areas, chemical-resistant boots with steel toes are recommended.[2][7][8] | Protects feet from spills and falling objects. |
Operational and Disposal Plans
I. Engineering Controls and Pre-Handling Preparations:
-
Ventilation: Always handle this compound in a well-ventilated area.[2] The use of a chemical fume hood or other local exhaust ventilation is strongly recommended to minimize airborne concentrations.[2]
-
Eyewash and Safety Shower: Ensure that an operational eyewash station and safety shower are readily accessible in the immediate work area.
-
Material Safety Data Sheet (MSDS): Review the MSDS for this compound before commencing any work.[1][2][6][9]
II. Step-by-Step Handling Protocol:
The following workflow outlines the essential steps for safely handling this compound.
Caption: A flowchart outlining the key procedural steps for the safe handling of this compound.
III. Spill Management:
-
Small Spills: For minor spills, use appropriate tools to carefully collect the spilled material and place it into a designated, sealed container for waste disposal.[2]
-
Large Spills: In the event of a larger spill, evacuate the area and prevent entry. Use a shovel to transfer the spilled material into a suitable, sealed container for disposal.[2] A self-contained breathing apparatus should be worn to avoid inhalation of any dust.[2]
IV. First Aid Measures:
-
Inhalation: If inhaled, move the individual to fresh air.[6] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[2] Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water.[2][6]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][6] Remove contact lenses if present and easy to do so.[2] Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[6] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.
V. Disposal Plan:
-
Chemical Waste: All waste containing this compound, including unused product and contaminated materials, should be collected in a clearly labeled, sealed container.[6]
-
Disposal Vendor: Arrangements should be made with a licensed and reputable chemical waste disposal company for the collection and proper disposal of the waste.[6] Do not dispose of this chemical down the drain.[6]
-
Contaminated Packaging: Dispose of any contaminated packaging in the same manner as the unused product.[6]
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. peptide.com [peptide.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. westlab.com [westlab.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. epa.gov [epa.gov]
- 9. merckmillipore.com [merckmillipore.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
